Nitemazepam
Description
Structure
3D Structure
Properties
CAS No. |
40762-03-6 |
|---|---|
Molecular Formula |
C16H13N3O4 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
3-hydroxy-1-methyl-7-nitro-5-phenyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H13N3O4/c1-18-13-8-7-11(19(22)23)9-12(13)14(17-15(20)16(18)21)10-5-3-2-4-6-10/h2-9,15,20H,1H3 |
InChI Key |
QRWVNMAJJIQCEG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=NC(C1=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Nitemazepam on GABA-A Receptors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nitemazepam, a benzodiazepine class compound, exerts its pharmacological effects primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This guide delineates the core mechanism of action, presents quantitative pharmacological data for closely related compounds due to the scarcity of specific data for this compound, details key experimental protocols for studying these interactions, and provides visual representations of the critical pathways and workflows. The information herein is intended to serve as a technical resource for professionals engaged in neuroscience research and drug development.
Introduction: The GABA-A Receptor and this compound
The GABA-A receptor is a pentameric ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1] Its endogenous ligand, GABA, binds to the receptor, causing a conformational change that opens a central pore permeable to chloride ions (Cl⁻).[2] The resulting influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[2]
GABA-A receptors are heteropentamers assembled from a variety of subunits (e.g., α, β, γ). The specific subunit composition determines the receptor's pharmacological properties. The most common isoform in the brain consists of two α, two β, and one γ subunit.
This compound is a hypnotic drug belonging to the benzodiazepine class. Benzodiazepines are not direct agonists of the GABA-A receptor; instead, they are positive allosteric modulators (PAMs). They bind to a distinct site on the receptor, known as the benzodiazepine site, which is located at the interface between an α and a γ subunit. This binding enhances the effect of GABA without directly activating the receptor in GABA's absence.
Core Mechanism of Action
This compound, like other benzodiazepines, functions as a positive allosteric modulator of the GABA-A receptor. The core mechanism can be summarized in the following steps:
-
Binding: this compound binds to the benzodiazepine site at the α/γ subunit interface of the GABA-A receptor complex.
-
Conformational Change: This binding induces a conformational change in the receptor protein that increases the affinity of the GABA binding sites (located at the β/α interfaces) for the neurotransmitter GABA.
-
Enhanced GABAergic Transmission: By increasing GABA's affinity, benzodiazepines increase the frequency of the chloride channel opening when GABA is bound. They do not, however, alter the duration of channel opening or the conductance of the channel.
-
Neuronal Inhibition: The enhanced frequency of channel opening leads to a greater influx of Cl⁻ ions, resulting in a more pronounced hyperpolarization of the neuronal membrane. This potentiates the inhibitory effect of GABA, leading to the sedative, anxiolytic, muscle relaxant, and anticonvulsant properties associated with this class of drugs.
This allosteric modulation means that the effect of this compound is dependent on the presence of endogenous GABA.
Quantitative Pharmacological Data
Table 1: Binding Affinities (Ki, nM) of Representative Benzodiazepines at GABA-A Receptor Subtypes
| Compound | Receptor Subtype | Ki (nM) | Reference |
|---|---|---|---|
| Diazepam | α1β3γ2 | 16.0 ± 1.1 | |
| Diazepam | α2β3γ2 | 10.3 ± 0.6 | |
| Diazepam | α3β3γ2 | 11.2 ± 0.9 | |
| Diazepam | α5β3γ2 | 8.8 ± 0.8 |
| Nitrazepam | Rat Brain Membranes | ~1.53 (Comparable) | |
Note: Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. Lower values indicate higher binding affinity.
Table 2: Potentiation (EC50) of GABA-Evoked Currents by Representative Benzodiazepines
| Compound | Receptor Subtype | GABA Concentration | EC50 (nM) | Reference |
|---|---|---|---|---|
| Diazepam | α1β3γ2 | EC3 | ~20-50 | |
| Midazolam | α1β2γ2S | EC5-10 | ~30-70 |
| Triazolam | α1β2γ2S | EC5-10 | ~5-15 | |
Note: EC50 values represent the concentration of the drug that produces 50% of its maximal potentiation of the GABA-induced current. Lower values indicate higher potency.
Experimental Protocols
The quantitative data presented above are typically derived from two key types of experiments: radioligand binding assays and electrophysiology.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the GABA-A receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) or cells expressing specific recombinant GABA-A receptor subtypes in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellets multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances.
-
Determine the final protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In assay tubes, combine the prepared membranes (e.g., 100 µg protein), a fixed concentration of a radioligand that binds to the benzodiazepine site (e.g., [³H]Flumazenil), and varying concentrations of the unlabeled test compound (this compound).
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a set duration (e.g., 35 minutes) to reach binding equilibrium.
-
-
Separation and Quantification:
-
Rapidly separate the bound from unbound radioligand, typically by vacuum filtration through glass fiber filters. The receptors and bound radioligand are trapped on the filter.
-
Wash the filters quickly with cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique measures the potentiation of GABA-induced chloride currents by this compound in Xenopus laevis oocytes expressing specific GABA-A receptor subtypes.
Methodology:
-
Receptor Expression:
-
Synthesize cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Inject the cRNA mixture into Xenopus laevis oocytes.
-
Incubate the oocytes for 1-3 days to allow for receptor protein expression and insertion into the cell membrane.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a buffer solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes: one to measure the membrane potential and one to inject current.
-
Clamp the membrane potential at a fixed holding potential (e.g., -80 mV).
-
-
Drug Application and Current Measurement:
-
Establish a baseline by applying a low, non-saturating concentration of GABA (e.g., EC5-EC10) and recording the resulting inward Cl⁻ current.
-
Co-apply the same concentration of GABA along with varying concentrations of this compound.
-
Record the potentiated current at each this compound concentration. Ensure adequate washout periods between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of each concentration of this compound.
-
Calculate the percent potentiation for each concentration.
-
Plot the percent potentiation against the log concentration of this compound and fit the data to the Hill equation to determine the EC50 (concentration for half-maximal potentiation) and the Hill slope.
-
References
Pharmacological Profile of Nitemazepam and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitemazepam (3-hydroxynimetazepam) is a benzodiazepine derivative that functions as a positive allosteric modulator of the GABA-A receptor. As an active metabolite of the hypnotic drug nimetazepam, its pharmacological profile is of significant interest for understanding the overall effects and pharmacokinetics of its parent compound. This technical guide provides a comprehensive overview of the pharmacological properties of this compound and its related metabolites, with a focus on quantitative data, experimental methodologies, and relevant signaling and metabolic pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes information from its parent compounds, nimetazepam and nitrazepam, to provide a thorough understanding of its expected pharmacological behavior.
Introduction
This compound is a member of the benzodiazepine class of drugs, which are widely known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[1] It is the 3-hydroxy derivative of nimetazepam and the 7-nitro analogue of temazepam. The pharmacological activity of this compound is primarily mediated through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system. This guide will delve into the mechanism of action, metabolic pathways, pharmacokinetic parameters, and analytical methodologies pertinent to this compound and its key metabolites.
Mechanism of Action
Like other benzodiazepines, this compound exerts its effects by enhancing the affinity of the inhibitory neurotransmitter GABA for the GABA-A receptor.[2] This receptor is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions into the neuron. The increased intracellular chloride concentration leads to hyperpolarization of the neuronal membrane, making it less excitable and thus producing a calming effect on the central nervous system.[2] Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[3][4] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening.
Figure 1: this compound's Mechanism of Action at the GABA-A Receptor.
Metabolism and Pharmacokinetics
This compound is an active metabolite of nimetazepam. The metabolism of nimetazepam and the related compound nitrazepam provides a framework for understanding the formation and subsequent biotransformation of this compound.
The primary metabolic pathways for these compounds include:
-
N-demethylation: Nimetazepam can be demethylated at the N-1 position to form nitrazepam.
-
C3-hydroxylation: Nimetazepam is hydroxylated at the C-3 position to form this compound. This reaction is reportedly rapid.
-
Nitro-group Reduction: The 7-nitro group can be reduced to a 7-amino group. For instance, nitrazepam is primarily metabolized to 7-aminonitrazepam.
-
Acetylation: The resulting amino group can then be acetylated. 7-aminonitrazepam is further metabolized to 7-acetylaminonitrazepam.
-
Glucuronidation: The hydroxylated metabolites can undergo conjugation with glucuronic acid for excretion.
The key enzymes involved in the metabolism of the related compound nitrazepam have been identified as Aldehyde Oxidase 1 (AOX1), N-acetyltransferase 2 (NAT2), Arylacetamide deacetylase (AADAC), and Cytochrome P450 3A4 (CYP3A4).
Figure 2: Proposed Metabolic Pathway of Nimetazepam and its Metabolites.
Quantitative Pharmacokinetic Data
| Compound | Parameter | Value | Species |
| Nimetazepam | Bioavailability (Oral) | ~100% | Human |
| Tmax | 15-30 minutes | Human | |
| Elimination Half-life | 8 - 26.5 hours | Human | |
| Nitrazepam | Bioavailability (Oral) | 53 - 94% | Human |
| Tmax | ~2 hours | Human | |
| Elimination Half-life | 16.5 - 48.3 hours | Human | |
| Volume of Distribution | 2.4 - 4.8 L/kg | Human |
Table 1: Pharmacokinetic Parameters of Nimetazepam and Nitrazepam.
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity of a compound like this compound to benzodiazepine binding sites on the GABA-A receptor.
-
Membrane Preparation:
-
Homogenize rat cortical tissue in a cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the GABA-A receptors.
-
Wash the pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In assay tubes, combine the prepared membrane suspension, a radiolabeled benzodiazepine ligand (e.g., [³H]-Flumazenil or [³H]-Diazepam), and varying concentrations of the test compound (this compound).
-
For determining non-specific binding, a parallel set of tubes is prepared with an excess of a non-labeled benzodiazepine (e.g., Diazepam).
-
Incubate the tubes at a controlled temperature (e.g., 30-37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
Wash the filters quickly with cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a competition curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
A Technical Guide to the Synthesis and Characterization of Nitemazepam for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide on the synthesis and characterization of Nitemazepam (3-hydroxynimetazepam), a benzodiazepine derivative. This compound, first synthesized in the 1970s, has recently emerged as a research chemical and designer drug.[1][2] This guide details a plausible synthetic route, comprehensive characterization methodologies, and an overview of its expected mechanism of action for research purposes.
Physicochemical Properties of this compound
This compound is the 3-hydroxy derivative of nimetazepam and the 7-nitro analogue of temazepam.[1][3] Its fundamental properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 7-nitro-3-hydroxy-5-phenyl-1-methyl-1H-benzo[e][4]diazepin-2(3H)-one | |
| Molecular Formula | C₁₆H₁₃N₃O₄ | |
| Molar Mass | 311.29 g/mol | |
| CAS Number | 40762-03-6 | |
| Appearance | Solid | |
| Solubility | DMF: 5 mg/ml, DMSO: 2 mg/ml, PBS (pH 7.2): 0.20 mg/ml | |
| UV max | 262 nm |
Synthesis of this compound
Proposed Synthesis Pathway
References
In-Vitro Metabolic Pathways of Nitemazepam in Human Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitemazepam, a benzodiazepine derivative, undergoes significant metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes located in the microsomal fraction. Understanding the in-vitro metabolic pathways of this compound in human liver microsomes (HLMs) is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and metabolic fate in humans. This technical guide provides a comprehensive overview of the core metabolic pathways of this compound, based on established knowledge of closely related nitrobenzodiazepines. It outlines detailed experimental protocols for studying its metabolism in HLMs and presents key enzymatic players and expected metabolites. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from analogous compounds to provide a robust framework for research and development.
Introduction
This compound is a member of the benzodiazepine class of drugs, which are widely used for their anxiolytic, sedative, hypnotic, and anticonvulsant properties. The metabolism of benzodiazepines is complex and primarily occurs in the liver, where phase I and phase II enzymatic reactions transform the parent drug into more water-soluble metabolites for excretion. The in-vitro study of these metabolic pathways using human liver microsomes is a cornerstone of preclinical drug development. This guide focuses on the phase I metabolism of this compound in this system.
Proposed Metabolic Pathways of this compound in Human Liver Microsomes
Based on the metabolism of structurally similar nitrobenzodiazepines such as nitrazepam and flunitrazepam, the primary in-vitro metabolic pathways of this compound in human liver microsomes are proposed to be:
-
N-Demethylation: The removal of the methyl group from the nitrogen atom at position 1 of the benzodiazepine ring. This reaction is a common metabolic route for many benzodiazepines.
-
Nitroreduction: The reduction of the nitro group at position 7 to an amino group, forming 7-aminothis compound. While this process can be significantly mediated by cytosolic enzymes like aldehyde oxidase 1 (AOX1), microsomal enzymes also contribute to this pathway.[1]
-
Hydroxylation: The addition of a hydroxyl group to the molecule, a classic phase I reaction catalyzed by CYP enzymes. For many benzodiazepines, hydroxylation occurs at the C3 position.
These pathways are primarily catalyzed by the cytochrome P450 superfamily of enzymes, with CYP3A4 being a key contributor to the metabolism of many benzodiazepines, including those with a nitro group.[2] Metabolic activation of nitrobenzodiazepines by CYP3A4 has been observed, which can lead to cytotoxicity.[2]
Visual Representation of this compound Metabolism
References
Nitemazepam's Interaction with Benzodiazepine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding characteristics of Nitemazepam, a benzodiazepine derivative, at the γ-aminobutyric acid type A (GABAA) receptor. Due to a lack of publicly available quantitative binding affinity data for this compound, this document synthesizes information on its mechanism of action and expected binding profile based on its structural analogs, Nimetazepam and Temazepam. It details the experimental protocols for determining binding affinity and presents diagrams of the relevant signaling pathways and experimental workflows to support further research and drug development efforts in this area.
Introduction
This compound (3-hydroxynimetazepam) is a benzodiazepine derivative that was first synthesized in the 1970s.[1] It is structurally related to other well-known benzodiazepines, being the 7-nitro analog of temazepam and the 3-hydroxy derivative of nimetazepam.[1] Like other benzodiazepines, this compound is expected to exert its pharmacological effects by acting as a positive allosteric modulator of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3] This modulation enhances the effect of GABA, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsant properties.[2]
Understanding the binding affinity and selectivity of this compound for different GABAA receptor subtypes is crucial for predicting its therapeutic potential and side-effect profile. This guide aims to provide a detailed technical resource for researchers by outlining the expected binding characteristics, relevant experimental methodologies, and the underlying signaling mechanisms.
This compound Binding Affinity and Selectivity
Table 1: Postulated Binding Characteristics of this compound and its Analogs at GABAA Receptor Subtypes
| Compound | α1 Subunit Affinity (Sedative Effects) | α2/α3 Subunit Affinity (Anxiolytic Effects) | α5 Subunit Affinity (Cognitive Effects) | Selectivity Profile |
| This compound | Data not available | Data not available | Data not available | Expected to be non-selective, similar to other classical benzodiazepines. |
| Nimetazepam | High Affinity | High Affinity | Moderate to High Affinity | Generally non-selective, with potent sedative and hypnotic effects. |
| Temazepam | High Affinity | High Affinity | Moderate Affinity | Generally non-selective, widely used as a hypnotic. |
Note: This table is a qualitative summary based on the known general properties of classical benzodiazepines and the specific clinical uses of Nimetazepam and Temazepam. Precise Ki values are not available from the conducted searches.
Experimental Protocols
The binding affinity of a compound like this compound for the benzodiazepine site on the GABAA receptor is typically determined using a competitive radioligand binding assay.
Radioligand Binding Assay for Benzodiazepine Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine binding site on GABAA receptors.
Materials:
-
Radioligand: [3H]Flunitrazepam (a high-affinity benzodiazepine site ligand)
-
Test Compound: this compound
-
Displacer: A non-radiolabeled benzodiazepine with high affinity (e.g., Diazepam or Clonazepam) at a high concentration to determine non-specific binding.
-
Receptor Source: Synaptosomal membranes prepared from a specific brain region (e.g., cerebral cortex) of a model organism (e.g., rat) or cell lines expressing specific recombinant GABAA receptor subtypes.
-
Assay Buffer: e.g., Tris-HCl buffer (50 mM, pH 7.4).
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize the brain tissue or cell pellets in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes or a microplate, add a constant amount of the membrane preparation.
-
Add a constant concentration of [3H]Flunitrazepam (typically at or below its Kd value).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
For the determination of non-specific binding, add a saturating concentration of the displacer (e.g., 10 µM Diazepam) to a separate set of tubes.
-
For the determination of total binding, add only the radioligand and membrane preparation.
-
Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
GABAA Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of a GABAA receptor and its modulation by a benzodiazepine like this compound.
Caption: GABAA Receptor Signaling Pathway and Benzodiazepine Modulation.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a typical radioligand binding assay to determine the binding affinity of a test compound.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Conclusion
While specific quantitative data on the binding affinity and selectivity of this compound for GABAA receptor subtypes remains to be elucidated, its structural relationship to Nimetazepam and Temazepam suggests it functions as a non-selective positive allosteric modulator. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate the detailed pharmacological profile of this compound and similar benzodiazepine derivatives. Further studies are warranted to precisely characterize its interaction with different GABAA receptor isoforms, which will be critical for understanding its therapeutic potential and for the development of more selective and safer anxiolytic and hypnotic agents.
References
Neurochemical Profile of Nitemazepam: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the neurochemical effects of Nitemazepam in preclinical models. Due to the limited availability of specific quantitative data for this compound, this document synthesizes known information about this compound with data from its close structural and pharmacological analogs, Nitrazepam and Diazepam, to provide a robust profile. The primary mechanism of action for this compound, like other benzodiazepines, is the positive allosteric modulation of the GABA-A receptor. This guide details its interaction with the GABA-A receptor complex, its metabolic pathways, and its effects on key neurotransmitter systems, including dopamine and serotonin. Standardized experimental protocols for receptor binding assays and in vivo microdialysis are provided to facilitate further research. All quantitative data is presented in standardized tables, and key pathways and workflows are visualized using diagrams.
Introduction
This compound is a benzodiazepine derivative with known sedative, anxiolytic, and anticonvulsant properties. Its therapeutic effects are primarily mediated by its interaction with the central nervous system. Understanding the precise neurochemical effects of this compound is crucial for its potential development and for elucidating the broader mechanisms of benzodiazepine action. This guide serves as a technical resource for researchers, providing available data on this compound and its analogs, along with detailed methodologies for preclinical investigation.
Mechanism of Action: GABA-A Receptor Modulation
The principal neurochemical effect of this compound is its action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] Benzodiazepines, including this compound, bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself.[2] This binding event enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and a subsequent influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an overall inhibitory effect on neuronal excitability.[1]
Signaling Pathway: this compound Interaction with the GABA-A Receptor
References
- 1. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Synthesis of Novel Nitemazepam Derivatives
Abstract
This compound, a member of the benzodiazepine class of psychoactive compounds, serves as a crucial scaffold for the development of novel therapeutic agents. As an active metabolite of other known benzodiazepines, its intrinsic pharmacological profile presents a promising starting point for medicinal chemistry campaigns.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of novel this compound derivatives. It details synthetic methodologies, presents key quantitative data for structure-activity relationship (SAR) analysis, and illustrates the underlying molecular mechanisms and experimental workflows. The content herein is intended to equip researchers and drug development professionals with the foundational knowledge required to innovate within this chemical space.
Introduction to this compound
This compound (7-nitro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one) is a 1,4-benzodiazepine derivative. Like other compounds in its class, its pharmacological effects are mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] This interaction enhances the effect of GABA, leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[2] The discovery of novel derivatives often stems from the synthesis of active metabolites of existing drugs or through systematic structural modifications based on known structure-activity relationships.
Mechanism of Action: GABA-A Receptor Modulation
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself. This binding event does not activate the receptor directly but rather enhances the affinity of GABA for its own binding site. This potentiation of GABA's effect leads to an increased frequency of the receptor's associated chloride ion channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less susceptible to excitatory stimuli and thus producing an overall inhibitory effect on neurotransmission.
Synthesis of Novel this compound Derivatives
The synthesis of benzodiazepines, including this compound and its derivatives, typically involves the condensation of an appropriately substituted o-phenylenediamine with a ketone, β-dicarbonyl compound, or β-haloketone. A common and versatile method involves the reaction between o-phenylenediamines (OPDA) and ketones in the presence of an acid catalyst.
For novel this compound derivatives, synthetic strategies focus on modifying key positions of the benzodiazepine scaffold to alter potency, selectivity, and pharmacokinetic properties. These modifications are guided by Structure-Activity Relationship (SAR) studies.
Experimental Protocols
General Synthesis of a 1,5-Benzodiazepine Derivative
This protocol is adapted from methodologies utilizing H-MCM-22 as a catalyst for the condensation of o-phenylenediamines and ketones. It serves as a template that can be modified for the synthesis of specific this compound analogues.
Materials:
-
Substituted o-phenylenediamine (OPDA) (1 mmol)
-
Substituted ketone (2.5 mmol)
-
H-MCM-22 catalyst (100 mg)
-
Acetonitrile (4 mL)
-
Ethyl acetate
-
Hexane
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
A mixture of the substituted OPDA (1 mmol), the desired ketone (2.5 mmol), and H-MCM-22 catalyst (100 mg) is prepared in a round-bottom flask.
-
Acetonitrile (4 mL) is added as the solvent.
-
The reaction mixture is stirred vigorously at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of 10% ethyl acetate in hexane. The disappearance of the reactant spots indicates the completion of the reaction, typically within 1-3 hours.
-
Upon completion, the catalyst is separated from the reaction mixture by filtration.
-
The solvent (acetonitrile) is removed from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product is dissolved in ethyl acetate and washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The final product is purified by column chromatography on silica gel to yield the desired benzodiazepine derivative.
Characterization:
-
¹H NMR: To confirm the proton environment of the synthesized structure.
-
FT-IR: To identify characteristic functional groups (e.g., N-H, C=N, C=O).
-
Mass Spectrometry: To confirm the molecular weight of the final compound.
Drug Discovery and Development Workflow
The path from initial synthesis to a potential clinical candidate is a multi-stage process. It begins with the design and synthesis of a library of compounds, followed by a cascade of screening and evaluation steps to identify lead candidates with optimal therapeutic profiles.
Quantitative Data of Representative Benzodiazepines
Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are vital for guiding the design of new derivatives. The table below summarizes key data for this compound and other relevant benzodiazepines to illustrate the parameters used in drug development.
| Compound | R7 | R1 | R3 | R2' | GABA-A Receptor Binding Affinity (log 1/C) | Notes |
| This compound | -NO₂ | -CH₃ | -H | -H | 7.87 | Active metabolite. |
| Diazepam | -Cl | -CH₃ | -H | -H | 8.44 | Prototypical benzodiazepine. |
| Nitrazepam | -NO₂ | -H | -H | -H | 8.34 | Parent compound of this compound. |
| Clonazepam | -NO₂ | -H | -H | -Cl | 8.89 | High-potency anticonvulsant. |
| Lorazepam | -Cl | -H | -OH | -Cl | 8.70 | 3-hydroxy metabolite, shorter duration. |
| Flunitrazepam | -NO₂ | -CH₃ | -H | -F | 9.15 | High potency, notable hypnotic effects. |
Note: Binding affinity data (log 1/C) is a measure of the concentration required to elicit a response; higher values indicate greater potency. Data is compiled from various sources for comparative purposes.
Conclusion
The this compound scaffold represents a fertile ground for the development of novel central nervous system therapeutics. By leveraging established synthetic methodologies and a deep understanding of the structure-activity relationships governing benzodiazepine interactions with the GABA-A receptor, researchers can rationally design and synthesize new chemical entities with tailored pharmacological profiles. The workflows and protocols outlined in this guide provide a framework for the systematic exploration of this compound derivatives, from initial chemical synthesis to preclinical evaluation, with the ultimate goal of identifying next-generation drug candidates.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitemazepam (3-hydroxynimetazepam), a benzodiazepine derivative, undergoes extensive metabolism to produce several pharmacologically active compounds. This technical guide provides a comprehensive overview of the primary metabolic pathways of this compound, focusing on the identification and psychoactive properties of its key metabolites. While quantitative data on the specific psychoactive profiles of all metabolites remain an area of active investigation, this document synthesizes the current understanding of their formation, general pharmacological effects, and outlines detailed experimental protocols for their further characterization. The information presented herein is intended to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development.
Introduction
This compound, also known as 3-hydroxynimetazepam, is a benzodiazepine that shares structural similarities with nimetazepam and nitrazepam. Like other benzodiazepines, its pharmacological effects are mediated through positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, leading to central nervous system depression. The clinical and forensic significance of this compound necessitates a thorough understanding of its metabolic fate, as its metabolites may contribute significantly to its overall pharmacological and toxicological profile. This guide details the primary metabolites of this compound and provides insights into their anticipated psychoactive properties based on the broader knowledge of benzodiazepine pharmacology.
Metabolic Pathways of this compound
The biotransformation of this compound is complex, involving several key enzymatic reactions. The primary metabolic pathways include N-demethylation, C3-hydroxylation, reduction of the C7-nitro group, and subsequent acetylation.[1] this compound itself is a product of the C3-hydroxylation of nimetazepam.[1] The major metabolites identified are:
-
Nimetazepam: Formed via the reduction of the 3-hydroxyl group of this compound.
-
7-Aminothis compound: Resulting from the reduction of the 7-nitro group of this compound.
-
Temazepam: Produced through the N-demethylation of this compound.
-
Glucuronide Conjugates: Both the parent drug and its primary metabolites can be conjugated with glucuronic acid to facilitate excretion.
A comparative metabolic study in rats highlighted that Nimetazepam is rapidly hydroxylated at the C-3 position, in contrast to its desmethyl derivative, nitrazepam, which undergoes this process much more slowly.[1] This suggests that 3-hydroxylation is a key and rapid step in the metabolism of Nimetazepam-related compounds. The reduction of the nitro group to an amino group and its subsequent acetylation are significant pathways for the elimination of these drugs.[1]
The following diagram illustrates the primary metabolic pathways of this compound:
Psychoactive Properties of Primary Metabolites
The psychoactive properties of this compound's metabolites are presumed to be mediated by their interaction with the GABA-A receptor, consistent with the mechanism of action of benzodiazepines. While specific quantitative data for each metabolite is limited in publicly available literature, their structural similarity to other known psychoactive benzodiazepines allows for informed inferences.
A study in rats demonstrated that the brain concentration of the active metabolites of nimetazepam (of which this compound is one) was approximately twice that of nitrazepam one hour after oral administration, indicating that these metabolites are psychoactive and can efficiently cross the blood-brain barrier.[1] It has also been suggested that 7-aminonimetazepam can contribute to the overall pharmacological effects of nimetazepam.
Table 1: Summary of Primary Metabolites and their Anticipated Psychoactive Properties
| Metabolite | Formation Pathway | Anticipated Psychoactive Properties |
| Nimetazepam | Reduction of the 3-hydroxyl group of this compound. | Potent hypnotic, anxiolytic, sedative, and skeletal muscle relaxant properties. |
| 7-Aminothis compound | Reduction of the 7-nitro group of this compound. | Likely possesses psychoactive properties, contributing to the overall pharmacological effect. However, its specific potency and profile are not well-characterized. |
| Temazepam | N-Demethylation of this compound. | Known to have hypnotic, anxiolytic, and sedative effects. It is a marketed benzodiazepine for the treatment of insomnia. |
| Glucuronide Conjugates | Glucuronidation of the parent drug and metabolites. | Generally considered pharmacologically inactive and are primarily involved in the excretion of the drug. |
Quantitative Data
A significant gap exists in the scientific literature regarding the quantitative pharmacological data for the primary metabolites of this compound. To fully characterize their psychoactive profiles, further research is required to determine key parameters such as GABA-A receptor binding affinities (Ki), efficacy as positive allosteric modulators (EC50 for potentiation of GABA-induced currents), and in vivo potency for sedative, anxiolytic, and muscle relaxant effects.
The following table structure is provided as a template for organizing future experimental data to facilitate comparison.
Table 2: Template for Quantitative Pharmacological Data of this compound Metabolites
| Metabolite | GABA-A Receptor Subtype | Binding Affinity (Ki, nM) | Efficacy (EC50, nM) | In Vivo Potency (ED50, mg/kg) - Sedation | In Vivo Potency (ED50, mg/kg) - Anxiolysis |
| This compound | α1β2γ2 | ||||
| α2β2γ2 | |||||
| α3β2γ2 | |||||
| α5β2γ2 | |||||
| Nimetazepam | α1β2γ2 | ||||
| α2β2γ2 | |||||
| α3β2γ2 | |||||
| α5β2γ2 | |||||
| 7-Aminothis compound | α1β2γ2 | ||||
| α2β2γ2 | |||||
| α3β2γ2 | |||||
| α5β2γ2 | |||||
| Temazepam | α1β2γ2 | ||||
| α2β2γ2 | |||||
| α3β2γ2 | |||||
| α5β2γ2 |
Experimental Protocols
To address the existing data gaps, the following detailed experimental protocols are provided as a guide for the pharmacological characterization of this compound and its metabolites.
In Vitro GABA-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the test compounds for the benzodiazepine binding site on the GABA-A receptor.
Methodology:
-
Membrane Preparation: Synaptic membranes are prepared from the cerebral cortex of rats or mice by homogenization and differential centrifugation.
-
Binding Assay:
-
Aliquots of the membrane suspension are incubated with a fixed concentration of a suitable radioligand that binds to the benzodiazepine site of the GABA-A receptor (e.g., [³H]flumazenil).
-
Increasing concentrations of the test compound (this compound or its metabolites) are added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a saturating concentration of an unlabeled benzodiazepine (e.g., diazepam).
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Assessment of Psychoactive Properties
The following protocols outline common behavioral assays in rodents to assess the sedative and anxiolytic-like effects of this compound and its metabolites.
5.2.1. Sedative Effects: Open-Field Test
This test is used to assess general locomotor activity and exploratory behavior, which are typically reduced by sedative compounds.
Methodology:
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically equipped with an automated tracking system (e.g., video camera and software) to monitor the animal's movement.
-
Procedure:
-
Animals are habituated to the testing room for at least one hour before the experiment.
-
Animals are administered the test compound (this compound or its metabolites) or vehicle at various doses via an appropriate route (e.g., intraperitoneal or oral).
-
After a specified pre-treatment time, each animal is placed in the center of the open-field arena.
-
Locomotor activity is recorded for a set duration (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Parameters such as total distance traveled, velocity, time spent in the center versus the periphery of the arena, and rearing frequency are quantified. A significant decrease in locomotor parameters compared to the vehicle-treated group indicates a sedative effect.
-
5.2.2. Anxiolytic-like Effects: Elevated Plus Maze Test
This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the exploration of the open arms.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
-
Procedure:
-
Animals are habituated and pre-treated with the test compound or vehicle as described for the open-field test.
-
Each animal is placed on the central platform of the maze, facing one of the open arms.
-
The animal's behavior is recorded for a set duration (e.g., 5 minutes).
-
-
Data Analysis:
-
The number of entries into and the time spent in the open and closed arms are measured. An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.
-
Conclusion
The primary metabolites of this compound, including nimetazepam, 7-aminothis compound, and temazepam, are expected to be psychoactive, contributing to the overall pharmacological profile of the parent compound. While the metabolic pathways have been elucidated, a significant lack of quantitative data on the specific psychoactive properties of these metabolites persists. The experimental protocols detailed in this guide provide a framework for researchers to systematically characterize the in vitro and in vivo pharmacology of these compounds. Such studies are crucial for a comprehensive understanding of the therapeutic and toxicological effects of this compound and for the development of safer and more effective benzodiazepine-based therapeutics. Future research should prioritize the determination of the GABA-A receptor binding affinities and functional potencies of each metabolite, as well as their behavioral effects in validated animal models.
References
Structural Elucidation of Nitemazepam: A Technical Guide Using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitemazepam (7-nitro-3-hydroxy-5-phenyl-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one) is a benzodiazepine derivative that has emerged as a designer drug.[1] Its structural similarity to nimetazepam and temazepam necessitates robust analytical methods for its unambiguous identification and characterization. This technical guide provides an in-depth overview of the structural elucidation of this compound using modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation, and a logical workflow for its structural confirmation are presented to aid researchers in the fields of forensic science, toxicology, and pharmaceutical analysis.
Introduction
This compound is the 7-nitro analog of temazepam and the 3-hydroxy derivative of nimetazepam.[1] As a psychoactive substance, its detection and structural confirmation are crucial for clinical and forensic purposes. This guide outlines the systematic approach to elucidate its molecular structure, leveraging the complementary information provided by NMR and MS.
Molecular Structure and Properties
-
Chemical Formula: C₁₆H₁₃N₃O₄[2]
-
Molar Mass: 311.297 g/mol [1]
-
IUPAC Name: 7-nitro-3-hydroxy-5-phenyl-1-methyl-1H-benzo[e][3]diazepin-2(3H)-one
Mass Spectrometry Analysis
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and differentiation from related compounds.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is highly effective for the analysis of benzodiazepines in complex matrices.
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile. For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically employed to isolate the analyte.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan for molecular ion determination and product ion scan for fragmentation analysis.
-
Collision Gas: Argon.
-
Collision Energy: Ramped to obtain characteristic fragmentation patterns.
-
Data Interpretation
-
Molecular Ion: In positive ESI mode, this compound is expected to show a prominent protonated molecule [M+H]⁺ at m/z 312.09.
-
Fragmentation Pattern: The fragmentation of benzodiazepines is well-characterized and typically involves the cleavage of the diazepine ring. For this compound, key fragmentation pathways are predicted to involve losses of water (-18 Da) from the 3-hydroxy group, loss of the methyl group (-15 Da), and cleavage of the diazepine ring structure.
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Predicted) | Description |
| [M+H]⁺ | 312.09 | Protonated molecular ion |
| [M+H-H₂O]⁺ | 294.08 | Loss of water |
| [M+H-CH₃]⁺ | 297.08 | Loss of methyl group |
| Further Fragments | Varies | Cleavage of the diazepine ring |
Note: This data is predicted based on the structure of this compound and general fragmentation patterns of benzodiazepines. Actual fragmentation may vary depending on the instrument and conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, which is essential for unambiguous structure confirmation.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiments:
-
¹H NMR: To determine the number and environment of protons.
-
¹³C NMR: To determine the number and environment of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and to assign the signals unequivocally.
-
Data Interpretation
The expected NMR chemical shifts for this compound can be predicted by considering the spectra of structurally similar compounds like Nitrazepam. The presence of the 3-hydroxy and N-methyl groups in this compound will cause noticeable differences in the chemical shifts of nearby protons and carbons.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Proton | Chemical Shift (ppm) (Predicted) | Multiplicity |
| Aromatic Protons | 7.0 - 8.5 | m |
| H-3 | ~5.0 | s |
| N-CH₃ | ~3.2 | s |
| OH | ~6.0 | br s |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Carbon | Chemical Shift (ppm) (Predicted) |
| C=O | ~168 |
| C=N | ~165 |
| Aromatic Carbons | 115 - 150 |
| C-3 | ~75 |
| N-CH₃ | ~35 |
Note: These chemical shifts are predictions based on the structure of this compound and data from related compounds. Actual values may vary.
Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of this compound.
Conclusion
The structural elucidation of this compound can be effectively achieved through the combined use of mass spectrometry and nuclear magnetic resonance spectroscopy. Mass spectrometry provides crucial information on the molecular weight and fragmentation, while NMR offers a detailed map of the molecular structure. The methodologies and data presented in this guide provide a comprehensive framework for the unambiguous identification and characterization of this designer benzodiazepine, which is vital for forensic, clinical, and pharmaceutical applications.
References
An In-depth Technical Guide on the Effects of Nitemazepam and Related Benzodiazepines on Neuronal Excitability and Synaptic Transmission
Disclaimer: The term "Nitemazepam" may be a misspelling of "Nitrazepam" or "Nimetazepam," both of which are benzodiazepine drugs. This guide focuses on the well-documented effects of the benzodiazepine class of drugs, with specific examples including Nitrazepam and Nimetazepam, on neuronal function.
This technical guide provides a comprehensive overview of the mechanisms by which benzodiazepines modulate neuronal excitability and synaptic transmission. It is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors
Benzodiazepines exert their primary effects on the central nervous system by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2] GABA is the primary inhibitory neurotransmitter in the brain, responsible for reducing neuronal excitability.[1][3]
The GABA-A receptor is a ligand-gated ion channel permeable to chloride ions (Cl⁻).[4] When GABA binds to the GABA-A receptor, it causes the channel to open, allowing Cl⁻ to flow into the neuron. This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential and thus inhibiting neuronal activity.
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding event does not open the channel directly but rather enhances the effect of GABA. Specifically, benzodiazepine binding increases the frequency of the chloride channel opening in response to GABA binding. This potentiation of GABAergic inhibition is the fundamental mechanism underlying the sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of this drug class.
References
Initial Toxicity Screening of Nitemazepam in Cell Culture Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals.
This technical guide outlines a comprehensive approach for the initial in vitro toxicity assessment of Nitemazepam, a novel psychoactive benzodiazepine. The methodologies described are fundamental for characterizing the cytotoxic and genotoxic potential of new chemical entities, providing critical data for early-stage drug development and risk assessment.
Introduction
This compound (3-hydroxynimetazepam) is a benzodiazepine derivative that has emerged as a designer drug.[1] As with any new psychoactive substance, a thorough evaluation of its toxicological profile is imperative. In vitro cell culture models provide a powerful and ethical platform for preliminary toxicity screening, offering insights into a compound's effects on cell viability, programmed cell death (apoptosis), and genetic integrity.
Nitrobenzodiazepines, a class to which this compound belongs, have been associated with potential hepatotoxicity. This is thought to be due to their metabolic activation by cytochrome P450 enzymes, such as CYP3A4, which can lead to the generation of reactive metabolites and subsequent cellular damage.[2] Therefore, the initial toxicity screening of this compound should encompass a battery of assays to assess its cytotoxic, apoptotic, and genotoxic potential.
Data Presentation: Representative Toxicity Data for a Nitrobenzodiazepine Analogue
The following tables summarize hypothetical, yet representative, quantitative data that would be generated during an initial toxicity screen. These values are based on findings for related benzodiazepines and should be empirically determined for this compound.
Table 1: Cytotoxicity of a this compound Analogue in Various Cell Lines
| Cell Line | Type | Assay | Incubation Time (h) | IC50 (µM) |
| HepG2 | Human Hepatocellular Carcinoma | MTT | 24 | 150 |
| HepG2 | Human Hepatocellular Carcinoma | MTT | 48 | 85 |
| SH-SY5Y | Human Neuroblastoma | Neutral Red | 24 | 220 |
| SH-SY5Y | Human Neuroblastoma | Neutral Red | 48 | 130 |
| Primary Human Hepatocytes | Normal Human Liver Cells | LDH | 24 | > 500 |
Table 2: Apoptosis Induction by a this compound Analogue in HepG2 Cells (48h Exposure)
| Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 50 | 8.7 ± 1.2 | 4.3 ± 0.8 |
| 100 | 15.2 ± 2.1 | 9.8 ± 1.5 |
| 200 | 28.9 ± 3.5 | 18.6 ± 2.2 |
Table 3: Genotoxicity of a this compound Analogue
| Assay | Cell Line | Concentration Range (µM) | Metabolic Activation (S9) | Result |
| Ames Test (Bacterial Reverse Mutation) | S. typhimurium TA98, TA100 | 10 - 5000 | With and Without | Negative |
| In Vitro Micronucleus Test | Human Lymphocytes | 25 - 200 | With and Without | Positive |
| Comet Assay (Single Cell Gel Electrophoresis) | HepG2 | 50 - 300 | Not Applicable | Positive (Dose-dependent increase in DNA tail moment) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
-
Cell Lines:
-
HepG2 (human hepatocellular carcinoma): A relevant model for assessing potential hepatotoxicity.
-
SH-SY5Y (human neuroblastoma): A model for evaluating potential neurotoxicity.
-
Primary Human Hepatocytes: As a more physiologically relevant, non-cancerous model for hepatotoxicity.
-
-
Culture Conditions: Cells should be maintained in the appropriate medium (e.g., DMEM for HepG2, DMEM/F12 for SH-SY5Y) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
3.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24 and 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
3.2.2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cell membrane disruption.
-
Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Plate cells in a 6-well plate and treat with different concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
3.4.1. In Vitro Micronucleus Test
This assay detects chromosomal damage or aneuploidy.
-
Cell Culture and Treatment: Use human peripheral blood lymphocytes and treat with this compound in the presence and absence of a metabolic activation system (S9 fraction).
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix, and stain with a DNA-specific dye (e.g., Giemsa or DAPI).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.
3.4.2. Comet Assay (Single Cell Gel Electrophoresis)
This assay detects DNA strand breaks.
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and embed them in agarose on a microscope slide.
-
Lysis: Lyse the cells to remove membranes and proteins, leaving behind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA will migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Mandatory Visualizations
Caption: Workflow for in vitro toxicity assessment.
Many benzodiazepines have been shown to induce apoptosis via the intrinsic, or mitochondrial, pathway.
Caption: Mitochondrial-mediated apoptosis pathway.
Caption: Logic for assessing genotoxic potential.
Conclusion
The initial toxicity screening of this compound in cell culture models is a critical first step in characterizing its safety profile. The assays outlined in this guide—cytotoxicity, apoptosis, and genotoxicity—provide a robust framework for this evaluation. While specific data for this compound is currently lacking, the methodologies and representative data from related nitrobenzodiazepines offer a solid foundation for initiating these crucial studies. The findings from such in vitro assessments will be instrumental in guiding further preclinical development and understanding the potential risks associated with this compound exposure.
References
Methodological & Application
Application Note: Quantification of Nitemazepam in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitemazepam is a benzodiazepine derivative with hypnotic and sedative properties. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a straightforward protein precipitation for sample preparation and offers excellent accuracy and precision over a clinically relevant concentration range.
Experimental
Materials and Reagents
-
This compound reference standard
-
Prazepam-d5 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient delivery
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma.
-
Allow all samples and standards to thaw to room temperature.
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (Prazepam-d5, 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved on a C18 reversed-phase column.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
Mass Spectrometry
The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for the detection and quantification of this compound and the internal standard.
Table 2: Mass Spectrometry Parameters
| Parameter | This compound | Prazepam-d5 (IS) |
| Ionization Mode | ESI+ | ESI+ |
| Precursor Ion (m/z) | 296.1 | 330.1 |
| MRM Transitions | ||
| Quantifier (m/z) | 249.1 | 276.1 |
| Qualifier (m/z) | 221.1 | 208.1 |
| Collision Energy | Optimized for maximal signal | Optimized for maximal signal |
| Dwell Time | 100 ms | 100 ms |
Method Validation
The method was validated for linearity, limit of quantification (LOQ), accuracy, and precision according to regulatory guidelines.
Linearity and Limit of Quantification
The calibration curve was linear over the concentration range of 0.5 to 200 ng/mL. The lower limit of quantification (LLOQ) was determined to be 0.5 ng/mL with a signal-to-noise ratio greater than 10.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) levels (low, medium, and high).
Table 3: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | 1.5 | 6.8 | 8.2 | 104.5 | 102.1 |
| Medium | 75 | 4.5 | 5.9 | 98.7 | 99.5 |
| High | 150 | 3.1 | 4.8 | 101.2 | 100.8 |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in plasma.
Caption: Workflow for this compound quantification in plasma.
Conclusion
This application note presents a simple, rapid, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates excellent sensitivity, accuracy, and precision, making it suitable for a variety of research and clinical applications. The straightforward protein precipitation sample preparation protocol allows for high-throughput analysis.
Application Note: High-Sensitivity GC-MS Protocol for the Detection and Quantification of Nitemazepam
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the detection and quantification of Nitemazepam in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a benzodiazepine derivative, requires a reliable analytical protocol for its accurate measurement in research, clinical, and forensic settings. The following protocol outlines the necessary steps for sample preparation, derivatization, GC-MS analysis, and data interpretation. The inclusion of derivatization enhances the thermal stability and chromatographic performance of the analyte. Quantitative data is presented to guide laboratory implementation.
Introduction
This compound is a benzodiazepine that, like others in its class, can be challenging to analyze directly by GC-MS due to potential thermal degradation in the injector port and column. To circumvent this, a derivatization step is often employed to improve the compound's volatility and stability. This protocol utilizes a common silylation reagent, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to produce a more stable derivative suitable for GC-MS analysis. The subsequent mass spectrometric detection provides high selectivity and sensitivity for accurate quantification.
Experimental Protocol
This section provides a detailed methodology for the analysis of this compound.
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction technique is recommended for the efficient extraction of this compound from biological matrices such as urine or blood.
Materials:
-
Mixed-mode solid-phase extraction (SPE) cartridges
-
Internal standard (e.g., Diazepam-d5)
-
Phosphate buffer (pH 6.0)
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
-
Hexane
Procedure:
-
Fortify the biological sample (e.g., 1 mL of urine) with an appropriate concentration of the internal standard.
-
Add 2 mL of phosphate buffer (pH 6.0) to the sample and vortex.
-
Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and 1 mL of phosphate buffer (pH 6.0). Do not allow the cartridge to dry.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 1 mL of a 20% methanol solution.
-
Dry the cartridge thoroughly under vacuum for 5 minutes.
-
Elute the analyte with 3 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
Derivatization with MTBSTFA is performed to improve the chromatographic behavior of this compound.
Materials:
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)
-
Ethyl acetate
Procedure:
-
Reconstitute the dried extract from the SPE step in 50 µL of MTBSTFA and 50 µL of ethyl acetate.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Analysis
The derivatized sample is then analyzed using a standard GC-MS system.
Instrumentation
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Inlet Temperature | 270°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Column | VF-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | Initial temp 150°C, hold for 1 min, ramp to 285°C at 10°C/min, hold for 5 min, then ramp to 310°C at 10°C/min, hold for 4 min.[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temp | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Mass Spectral Data
Quantitative Data
The following table summarizes expected quantitative performance parameters for benzodiazepine analysis, which can be used as a benchmark for the this compound assay development.
Table 2: Quantitative Parameters for Benzodiazepine Analysis
| Analyte Group | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| Benzodiazepines | 50-2000 ng/mL | - | - | >73% | [4] |
| Benzodiazepines | - | 0.02-0.53 ng/mL | 1 or 2 ng/mL | - | [1] |
Note: These values are for a range of benzodiazepines and should be validated specifically for this compound in the laboratory.
Diagrams
Experimental Workflow
Caption: Experimental workflow for this compound detection.
Logical Steps in Protocol
Caption: Key logical steps of the GC-MS protocol.
Conclusion
The described GC-MS method, incorporating a solid-phase extraction and a derivatization step, provides a reliable and sensitive approach for the quantification of this compound in biological samples. The use of an internal standard and adherence to the specified instrumental parameters are crucial for achieving accurate and reproducible results. Laboratories should perform a full validation of this method to establish their own performance characteristics.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Nitemazepam
Introduction
Nitemazepam, a benzodiazepine derivative, requires accurate and sensitive analytical methods for its determination in various matrices, including pharmaceutical formulations and biological samples. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described protocol is intended for researchers, scientists, and professionals in drug development and quality control.
Principle
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with ultraviolet (UV) detection. The separation is achieved on a C18 or a phenyl-bonded stationary phase with an isocratic mobile phase consisting of a mixture of an organic solvent (acetonitrile and/or methanol) and an aqueous buffer. The analyte is detected by its UV absorbance, and quantification is performed using an external or internal standard method.
Experimental Protocols
This section outlines the detailed methodology for the HPLC analysis of this compound.
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A reversed-phase C18 column (e.g., LUNA C18(2), 150 mm x 2.0 mm, 3 µm) or a phenyl-bonded column is suitable for the separation.[1]
-
Reagents and Solvents: HPLC grade acetonitrile, methanol, and water. Analytical grade potassium dihydrogen phosphate, and phosphoric acid for buffer preparation.
-
Reference Standard: A certified reference standard of this compound.
-
Internal Standard (Optional but Recommended): Theophylline or Temazepam can be used as an internal standard.[1][2]
2. Preparation of Solutions
-
Mobile Phase Preparation:
-
A common mobile phase is a mixture of water and methanol in a ratio of 25:75 (v/v).[1]
-
Another option includes acetonitrile, methanol, and a 10 nmol/L dipotassium hydrogen phosphate buffer (pH 3.7) in a ratio of 30:2:100 (by volume).[3]
-
A mixture of methanol and 0.01 M phosphate buffer (pH 7) in a 1:1 (v/v) ratio can also be utilized.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare working standard solutions by serially diluting the stock solution with the mobile phase to achieve a desired concentration range (e.g., 4 to 256 µg/L).
-
-
Internal Standard Solution Preparation (if applicable):
-
Prepare a stock solution of the internal standard (e.g., theophylline) in methanol.
-
The working internal standard solution is prepared by diluting the stock solution to a suitable concentration.
-
-
Sample Preparation:
-
Pharmaceutical Formulations (Tablets): Weigh and finely powder a representative number of tablets. An accurately weighed portion of the powder, equivalent to a single dose, is dissolved in a suitable solvent like methanol, sonicated, and filtered before injection into the HPLC system.
-
Biological Samples (Serum/Plasma): Protein precipitation or liquid-liquid extraction can be employed. For instance, chloroform can be used for the extraction of this compound from plasma. Automated solid-phase extraction (SPE) using C18 cartridges is another effective method for sample clean-up and concentration.
-
3. Chromatographic Conditions
The following table summarizes typical chromatographic conditions for this compound analysis.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | LUNA C18(2) (150 mm x 2.0 mm, 3 µm) | Bond-Elut C18 SPE column followed by HPLC | Phenyl-bonded reversed-phase column |
| Mobile Phase | Water:Methanol (25:75, v/v) | Acetonitrile:Methanol:10 nmol/L K2HPO4, pH 3.7 (30:2:100, v/v/v) | Acetonitrile:Phosphate buffer |
| Flow Rate | Not specified, but typically 1.0 - 1.5 mL/min | 1.5 mL/min | Not specified, but typically 1.0 mL/min |
| Injection Volume | 20 µL | Not specified | Not specified |
| Column Temperature | Ambient | Not specified | Not specified |
| Detection Wavelength | Diode Array Detector (maximum absorbance) | 240 nm | 254 nm |
4. Data Analysis
-
Identify the this compound peak in the chromatogram based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following table summarizes the quantitative performance data of the HPLC method for this compound analysis as reported in various studies.
| Parameter | Reported Value | Reference |
| Linearity Range | 4 - 256 µg/L | |
| 0.01 - 0.60 mg/L | ||
| Correlation Coefficient (r) | 0.9986 | |
| 0.99626 | ||
| Limit of Detection (LOD) | 4 µg/L | |
| 5 nmol/L | ||
| 8 ppm (for Nitrazepam) | ||
| 0.001 - 0.008 mg/L | ||
| Limit of Quantification (LOQ) | 26 ppm (for Nitrazepam) | |
| 0.01 mg/L | ||
| Recovery | 102.8% | |
| 79% (from plasma) | ||
| 94% - 100% | ||
| Precision (CV%) | Within-day: 2.4% | |
| Day-to-day: 4.7% | ||
| Intra- and inter-assay CVs: 1.0% - 4.1% |
Mandatory Visualizations
Diagram of the HPLC Workflow for this compound Analysis
Caption: Workflow for this compound analysis by HPLC.
The described HPLC method provides a sensitive, accurate, and precise approach for the quantitative determination of this compound. The protocol can be adapted for various sample matrices and is suitable for routine quality control analysis and pharmacokinetic studies. Proper method validation should be performed to ensure the reliability of the results for a specific application.
References
Validated LC-MS/MS Method for the Quantification of Nitemazepam and Its Metabolites in Human Urine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction Nitemazepam is a benzodiazepine derivative with hypnotic and sedative properties. The monitoring of its consumption and metabolic fate is crucial in clinical and forensic toxicology. This document provides a detailed, validated analytical method for the simultaneous quantification of this compound and its primary metabolite, 7-aminothis compound, in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented method is robust, specific, and sensitive, making it suitable for routine analysis.
Metabolic Pathway of this compound
This compound undergoes metabolism in the body, primarily through reduction of the nitro group to an amino group, forming 7-aminothis compound. Further metabolism can also lead to the formation of nitrazepam. The major metabolic pathway is illustrated below.
Caption: Metabolic pathway of this compound.
Experimental Protocol
This protocol is based on a validated LC-MS/MS method for the analysis of this compound and its metabolites in urine[1].
1. Sample Preparation (Solid-Phase Extraction - SPE)
A solid-phase extraction using a DAU cartridge is employed to isolate this compound and its metabolites from the urine matrix[2][3].
-
Materials:
-
DAU SPE cartridges
-
Urine samples
-
Internal Standard (Deuterated analogues)
-
Methanol
-
Ammonium acetate buffer (pH 4)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To 1 mL of urine sample, add the internal standard solution.
-
Vortex mix the sample.
-
Condition the DAU SPE cartridge with methanol followed by ammonium acetate buffer.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with the ammonium acetate buffer.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
Liquid chromatograph coupled with a tandem mass spectrometer.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound, 7-aminothis compound, and the internal standard should be optimized.
-
Experimental Workflow
The overall workflow for the analysis of this compound and its metabolites is depicted below.
Caption: Experimental workflow for this compound analysis.
Method Validation Data
The LC-MS/MS method was validated for its performance characteristics. The following tables summarize the quantitative data from the validation study.
Table 1: Linearity and Limit of Quantification (LOQ)
| Analyte | Calibration Range (ng/mL) | r² | LOQ (ng/mL) |
| This compound | 5 - 500 | >0.99 | 5 |
| 7-aminothis compound | 5 - 500 | >0.99 | 5 |
Table 2: Accuracy
| Analyte | Concentration (ng/mL) | Within-day Accuracy (%) | Between-day Accuracy (%) |
| This compound | 10 | 80.8 - 108.7 | 80.5 - 118.0 |
| 100 | 80.8 - 108.7 | 80.5 - 118.0 | |
| 400 | 80.8 - 108.7 | 80.5 - 118.0 | |
| 7-aminothis compound | 10 | 80.8 - 108.7 | 80.5 - 118.0 |
| 100 | 80.8 - 108.7 | 80.5 - 118.0 | |
| 400 | 80.8 - 108.7 | 80.5 - 118.0 |
Table 3: Precision (Coefficient of Variation, CV)
| Analyte | Concentration (ng/mL) | Intraday CV (%) | Inter-day CV (%) |
| This compound | 10 | 0.6 - 4.6 | 1.2 - 9.4 |
| 100 | 0.6 - 4.6 | 1.2 - 9.4 | |
| 400 | 0.6 - 4.6 | 1.2 - 9.4 | |
| 7-aminothis compound | 10 | 0.6 - 4.6 | 1.2 - 9.4 |
| 100 | 0.6 - 4.6 | 1.2 - 9.4 | |
| 400 | 0.6 - 4.6 | 1.2 - 9.4 |
Table 4: Recovery
| Analyte | Recovery (%) |
| This compound | 70.5 - 96.7 |
| 7-aminothis compound | 70.5 - 96.7 |
Conclusion
The described LC-MS/MS method provides a reliable and validated approach for the quantitative determination of this compound and its primary metabolite, 7-aminothis compound, in human urine. The method meets the requirements for bioanalytical method validation with acceptable linearity, accuracy, precision, and recovery. This application note and protocol can be effectively utilized by researchers and professionals in the fields of clinical and forensic toxicology for the routine analysis of these compounds.
References
Application of Nitemazepam as a Reference Standard in Forensic Toxicology
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitemazepam, a benzodiazepine derivative, has emerged as a compound of interest in forensic toxicology. While not a widely marketed pharmaceutical, its presence is detected in forensic casework, necessitating the availability of a well-characterized reference standard for accurate identification and quantification. This document provides detailed application notes and protocols for the use of this compound as a reference standard in forensic toxicology laboratories. The methodologies outlined are primarily focused on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for the analysis of drugs and their metabolites in complex biological matrices.
This compound (7-nitro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one) is structurally related to other benzodiazepines, such as Nitrazepam. Its detection in biological samples can be indicative of the use of designer drugs or as a metabolite of other benzodiazepines. Accurate quantification is crucial for the correct interpretation of toxicological findings in clinical and forensic cases.
Data Presentation
The following tables summarize quantitative data from validated analytical methods for the determination of benzodiazepines, including parameters relevant to the use of this compound as a reference standard.
Table 1: LC-MS/MS Method Parameters for Benzodiazepine Analysis in Whole Blood [1]
| Parameter | Value |
| Linearity Range | 0.005 - 20 µM (Analyte dependent) |
| Correlation Coefficient (R²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.0006 - 0.075 µM |
| Limit of Detection (LOD) | 0.005 - 3.0 nM |
| Intra-day Precision (%CV) | 2 - 19% |
| Inter-day Precision (%CV) | 2 - 19% |
| Recovery | 71 - 96% |
| Matrix Effect | 95 - 104% |
Table 2: LC-MS/MS Method Validation for Designer Benzodiazepines in Blood [2][3]
| Parameter | Value |
| Linearity Range | 1 - 200 ng/mL |
| Correlation Coefficient (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Bias | ±12% |
| Intra-day Precision (%RSD) | 3 - 20% |
| Inter-day Precision (%RSD) | 4 - 21% |
| Recovery | 35 - 90% |
| Matrix Effect | -52% to +33% |
Experimental Protocols
Solid-Phase Extraction (SPE) of this compound from Whole Blood
This protocol is adapted from validated methods for the extraction of benzodiazepines from whole blood[2][3].
Materials:
-
Whole blood samples
-
This compound certified reference material
-
Internal Standard (e.g., this compound-d5)
-
Phosphate buffer (pH 6.0)
-
Acetonitrile
-
Methanol
-
Ethyl acetate
-
Ammonium hydroxide
-
Mixed-mode cation exchange SPE cartridges
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Preparation:
-
To 1 mL of whole blood, add 2 mL of phosphate buffer (pH 6.0).
-
Add the internal standard solution.
-
Vortex for 30 seconds.
-
Centrifuge at 3000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of phosphate buffer (pH 6.0).
-
-
Sample Loading:
-
Load the supernatant from the prepared sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 3 mL of 5% acetonitrile in acetate buffer (pH 4.5).
-
-
Drying:
-
Dry the cartridge under vacuum for 15 minutes.
-
-
Elution:
-
Elute the analytes with 2 mL of a freshly prepared solution of ethyl acetate:ammonium hydroxide (98:2, v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol is a general guideline based on established methods for benzodiazepine analysis. Instrument parameters should be optimized for the specific LC-MS/MS system used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor and product ions for this compound and its internal standard must be determined by direct infusion and optimization.
-
Example (hypothetical): this compound: Precursor ion [M+H]⁺ → Product ion 1, Product ion 2. This compound-d5: Precursor ion [M+H]⁺ → Product ion.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Visualizations
Metabolic Pathway of this compound
This compound is metabolized in the body, and its metabolites can also be targets for toxicological analysis. The primary metabolic pathways include reduction of the 7-nitro group to an amino group, followed by acetylation.
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for this compound Analysis
The following diagram illustrates the overall workflow for the analysis of this compound in whole blood samples.
Caption: Workflow for this compound analysis in whole blood.
Conclusion
The use of a certified this compound reference standard is essential for the accurate and reliable identification and quantification of this compound in forensic toxicology casework. The provided protocols for solid-phase extraction and LC-MS/MS analysis offer a robust framework for laboratories to develop and validate their own methods. Proper method validation, including the assessment of parameters such as linearity, precision, accuracy, recovery, and matrix effects, is crucial to ensure the defensibility of analytical results in a forensic setting. The understanding of this compound's metabolic fate is also critical for a comprehensive toxicological evaluation.
References
- 1. Determination of benzodiazepines in ante-mortem and post-mortem whole blood by solid-supported liquid-liquid extraction and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Studying Nitemazepam's Effects on Sleep Architecture in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the effects of Nitemazepam, a benzodiazepine, on the sleep architecture of rodents. The protocol outlines the necessary steps from surgical implantation of electrodes to data analysis and interpretation. Given the limited publicly available data on specific dosages of this compound for rodent sleep studies, this protocol emphasizes the importance of an initial dose-response study to determine optimal concentrations for inducing sleep-related changes without causing excessive sedation or adverse effects.
Introduction
This compound, a member of the benzodiazepine class of drugs, is expected to exert its effects through the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor. This action enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to sedative, anxiolytic, and hypnotic effects. Understanding the impact of this compound on sleep architecture is crucial for its development as a potential therapeutic agent for sleep disorders. This protocol provides a standardized methodology for assessing these effects in a rodent model using electroencephalography (EEG) and electromyography (EMG).
Signaling Pathway of Benzodiazepines
Benzodiazepines like this compound bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding event increases the affinity of the receptor for GABA, leading to an increased frequency of chloride ion channel opening. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an overall inhibitory effect on the central nervous system.
Experimental Protocol
This protocol is designed for adult male Sprague-Dawley rats (250-300g). All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
EEG/EMG Electrode Implantation Surgery
-
Anesthesia: Anesthetize the rodent using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Shave the scalp and place the animal in a stereotaxic frame. Cleanse the surgical area with an antiseptic solution.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Electrode Placement:
-
EEG Electrodes: Drill small burr holes through the skull over the frontal cortex (e.g., AP: +2.0 mm, ML: ±1.5 mm from bregma) and parietal cortex (e.g., AP: -3.0 mm, ML: ±2.5 mm from bregma) for EEG screw electrode placement. Gently screw the electrodes into the burr holes, ensuring they make contact with the dura mater but do not penetrate the brain tissue.
-
EMG Electrodes: Insert two flexible, insulated stainless-steel wires into the nuchal (neck) muscles to record EMG activity.
-
Reference/Ground Electrode: Place a reference screw electrode over the cerebellum.
-
-
Headmount Assembly: Connect the electrode wires to a headmount connector and secure the entire assembly to the skull using dental cement.
-
Post-operative Care: Suture the scalp incision. Administer analgesics and antibiotics as per veterinary recommendations. Allow the animals to recover for at least 7-10 days before starting the experimental recordings.
Experimental Workflow
The following diagram illustrates the overall experimental workflow:
Habituation and Baseline Recording
-
Habituation: Individually house the animals in recording chambers and connect them to the recording cables for 2-3 days to acclimate to the experimental setup.
-
Baseline Recording: Record continuous EEG and EMG data for 24 hours to establish a baseline sleep-wake pattern for each animal.
Drug Administration
-
Dose-Response Study (Crucial First Step):
-
Administer a range of this compound doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg, intraperitoneally) to different groups of animals. The exact dose range should be determined based on any available preliminary data or comparison with other benzodiazepines like diazepam (doses of 1-10 mg/kg have been used in rodents).[1][2]
-
Administer a vehicle control (e.g., saline with a small amount of Tween 80) to a separate group.
-
Administer the drug at the beginning of the light cycle (the primary sleep period for rodents).
-
-
Definitive Study: Based on the dose-response study, select a dose that significantly alters sleep architecture without causing profound and prolonged motor impairment.
Data Acquisition and Analysis
-
Recording: Record EEG and EMG signals continuously for 24 hours post-injection.
-
Sleep Scoring:
-
Divide the recordings into 10-second epochs.
-
Visually or automatically score each epoch as one of three stages:
-
Wakefulness: Low-amplitude, high-frequency EEG; high-amplitude EMG.
-
Non-Rapid Eye Movement (NREM) Sleep: High-amplitude, low-frequency (delta waves) EEG; low-amplitude EMG.
-
Rapid Eye Movement (REM) Sleep: Low-amplitude, mixed-frequency EEG with a prominent theta rhythm; muscle atonia (very low EMG).
-
-
-
Data Analysis:
-
Sleep Architecture Parameters: Calculate the following for both baseline and post-drug conditions:
-
Total sleep time
-
Time spent in Wake, NREM, and REM sleep (as a percentage of total recording time)
-
Sleep latency (time from injection to the first continuous 2 minutes of NREM sleep)
-
REM sleep latency (time from sleep onset to the first REM period)
-
Number and duration of sleep/wake bouts
-
-
EEG Spectral Analysis: Perform a Fast Fourier Transform (FFT) on the EEG signal to analyze the power in different frequency bands (e.g., delta, theta, alpha, beta, gamma) for each sleep stage. Benzodiazepines are known to affect EEG power spectra.[1]
-
Data Presentation
Summarize the quantitative data in tables for clear comparison between the vehicle and this compound-treated groups. The following tables provide a template for presenting the expected results, based on the known effects of other benzodiazepines.
Table 1: Effects of this compound on Sleep Architecture (Example Data)
| Parameter | Vehicle | This compound (1 mg/kg) | This compound (3 mg/kg) |
| Total Sleep Time (min) | 450 ± 25 | 500 ± 30 | 550 ± 20** |
| Wakefulness (%) | 40 ± 3 | 30 ± 4 | 22 ± 3 |
| NREM Sleep (%) | 50 ± 4 | 60 ± 5* | 68 ± 4 |
| REM Sleep (%) | 10 ± 1 | 8 ± 1 | 6 ± 1 |
| Sleep Latency (min) | 15 ± 3 | 8 ± 2 | 5 ± 1 |
| REM Latency (min) | 25 ± 4 | 35 ± 5 | 45 ± 6 |
| Number of Awakenings | 30 ± 5 | 20 ± 4 | 15 ± 3 |
| *p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. |
Table 2: Effects of this compound on EEG Power Spectrum during NREM Sleep (Example Data)
| Frequency Band | Vehicle (μV²) | This compound (3 mg/kg) (μV²) |
| Delta (0.5-4 Hz) | 150 ± 10 | 130 ± 12 |
| Theta (4-8 Hz) | 80 ± 8 | 70 ± 7 |
| Alpha (8-12 Hz) | 40 ± 5 | 45 ± 6 |
| Beta (12-30 Hz) | 20 ± 3 | 35 ± 4** |
| p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. |
Conclusion
This protocol provides a comprehensive framework for evaluating the effects of this compound on rodent sleep architecture. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the hypnotic properties of this compound. The initial dose-response study is a critical component of this protocol and will inform the selection of appropriate doses for more detailed investigations into the compound's effects on sleep and its underlying neural mechanisms. The expected outcomes, based on the pharmacology of benzodiazepines, include a dose-dependent increase in NREM sleep, a decrease in REM sleep and wakefulness, and a reduction in sleep latency.[1][3]
References
Application Notes and Protocols for Investigating Benzodiazepine Receptor Pharmacology Using Nitemazepam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitemazepam (3-hydroxynimetazepam) is a benzodiazepine derivative that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. As an active metabolite of nimetazepam, its pharmacological profile is of significant interest for understanding the sedative, anxiolytic, and other central nervous system effects of this class of compounds. These application notes provide a comprehensive guide for utilizing this compound to investigate benzodiazepine receptor pharmacology, including detailed experimental protocols and data presentation guidelines.
Mechanism of Action
This compound, like other benzodiazepines, binds to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding event enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. The potentiation of GABAergic neurotransmission results in an increased influx of chloride ions into the neuron, leading to hyperpolarization and a reduction in neuronal excitability. This mechanism underlies the characteristic pharmacological effects of benzodiazepines, including sedation, anxiolysis, muscle relaxation, and anticonvulsant activity.
Quantitative Data Summary
Due to its status as a metabolite and its recent appearance as a designer drug, publicly available, experimentally determined quantitative data for this compound is limited. The following tables summarize data for the closely related compounds, Nitrazepam and Diazepam, which can be used as a reference point for designing experiments with this compound.
Table 1: Benzodiazepine Receptor Binding Affinities (Ki) of Related Compounds
| Compound | GABA-A Receptor Subtype | Ki (nM) | Reference Compound |
| Nitrazepam | Non-selective | ~5-15 | Diazepam |
| Diazepam | α1β2γ2 | 7.1 | - |
| Diazepam | α2β2γ2 | 8.5 | - |
| Diazepam | α3β2γ2 | 10.2 | - |
| Diazepam | α5β2γ2 | 12.3 | - |
Note: The Ki values for Nitrazepam are approximated from various sources. The values for Diazepam provide an example of typical benzodiazepine binding affinities across different alpha subunits.
Table 2: Electrophysiological Efficacy (EC50) of Related Compounds
| Compound | GABA-A Receptor Subtype | EC50 for GABA Potentiation (nM) | Maximal Potentiation (%) | Reference Compound |
| Diazepam | α1β2γ2 | ~30-100 | >100% | - |
| Nitrazepam | Non-selective | Not readily available | Not readily available | - |
Note: The EC50 for Diazepam can vary depending on the experimental conditions, including the concentration of GABA used. It is expected that this compound will exhibit a similar potentiation of GABA-induced currents.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures for characterizing benzodiazepine receptor ligands and can be adapted for the specific investigation of this compound.
Radioligand Binding Assay
This protocol describes a competition binding assay to determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor using [³H]-flumazenil as the radioligand.[1][2][3]
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-flumazenil (specific activity ~80-90 Ci/mmol)
-
Non-specific Binding (NSB) Determinand: Diazepam (10 µM final concentration)
-
Membrane Preparation: Rat or mouse whole brain membranes, or membranes from cells expressing specific GABA-A receptor subtypes.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
96-well plates
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in 10-20 volumes of ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL. Aliquot and store at -80°C.
-
-
Assay Setup:
-
Perform the assay in a 96-well plate with a final volume of 250 µL per well.
-
Total Binding (TB): Add 50 µL of assay buffer, 50 µL of [³H]-flumazenil (final concentration ~1 nM), and 150 µL of membrane preparation (50-100 µg protein).
-
Non-specific Binding (NSB): Add 50 µL of Diazepam (10 µM final concentration), 50 µL of [³H]-flumazenil, and 150 µL of membrane preparation.
-
Competition Binding: Add 50 µL of varying concentrations of this compound, 50 µL of [³H]-flumazenil, and 150 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plate at 4°C for 60-90 minutes.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-flumazenil) using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Electrophysiological Recording
This protocol describes the use of two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes to measure the modulatory effects of this compound on GABA-A receptor function.[4][5]
Materials:
-
Expression System: Xenopus laevis oocytes.
-
cRNA: cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
-
Agonist: GABA.
-
Test Compound: this compound.
-
Two-electrode voltage-clamp setup.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Stage V-VI Xenopus oocytes.
-
Inject oocytes with a mixture of GABA-A receptor subunit cRNAs (e.g., in a 1:1:10 ratio for α:β:γ to favor the formation of αβγ heteromers).
-
Incubate the injected oocytes for 2-7 days at 18°C.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl) and clamp the membrane potential at -70 mV.
-
Establish a baseline current in ND96.
-
Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a control current.
-
After washout, co-apply the same concentration of GABA with varying concentrations of this compound.
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced current in the absence and presence of this compound.
-
Calculate the potentiation of the GABA response as a percentage of the control response.
-
Plot the percentage potentiation against the logarithm of the this compound concentration to determine the EC50 (the concentration of this compound that produces 50% of its maximal effect) and the maximum potentiation.
Behavioral Assays
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds, like benzodiazepines, typically increase the time spent in the open arms of the maze.
Materials:
-
Apparatus: An elevated, plus-shaped maze with two open arms and two enclosed arms.
-
Experimental Animals: Mice or rats.
-
Test Compound: this compound.
-
Vehicle Control: (e.g., saline, DMSO in saline).
-
Video tracking software.
Procedure:
-
Habituation: Allow the animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before testing (e.g., 30 minutes for i.p.).
-
Testing:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
Data Analysis:
-
Time spent in open arms: The primary measure of anxiolytic activity. An increase in time spent in the open arms is indicative of an anxiolytic effect.
-
Number of entries into open arms: A secondary measure of anxiolytic activity.
-
Total distance traveled: A measure of overall locomotor activity to control for sedative or stimulant effects.
This test measures the spontaneous locomotor activity of rodents in a novel environment to assess the sedative or hypnotic effects of a compound.
Materials:
-
Apparatus: Open field arena or locomotor activity chambers equipped with infrared beams.
-
Experimental Animals: Mice or rats.
-
Test Compound: this compound.
-
Vehicle Control.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes.
-
Drug Administration: Administer this compound or vehicle control.
-
Testing:
-
Place the animal in the center of the open field arena or into the activity chamber.
-
Record locomotor activity for a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
Total distance traveled: The primary measure of locomotor activity. A decrease in distance traveled suggests a sedative effect.
-
Rearing frequency: The number of times the animal stands on its hind legs.
-
Time spent in the center vs. periphery: Can also provide information on anxiety-like behavior.
Visualizations
GABA-A Receptor Signaling Pathway
Caption: this compound positively modulates GABA-A receptor signaling.
Experimental Workflow for this compound Characterization
Caption: Workflow for characterizing this compound's pharmacology.
References
- 1. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Nitemazepam from Biological Matrices: Application Notes and Protocols
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of Nitemazepam from various biological matrices, including blood, plasma, and urine. These guidelines are intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of this compound for clinical and forensic toxicology, as well as pharmacokinetic studies.
Introduction
This compound is a benzodiazepine derivative with hypnotic and sedative properties. Accurate and reliable quantification of this compound in biological samples is crucial for monitoring its therapeutic use, detecting abuse, and in forensic investigations. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, cleaner extracts, and the potential for automation.[1][2][3] This document outlines optimized SPE protocols for the extraction of this compound, followed by analysis using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
General Workflow for Solid-Phase Extraction
The general workflow for the solid-phase extraction of this compound from biological matrices involves several key steps: sample pre-treatment, column conditioning, sample loading, washing to remove interferences, and elution of the target analyte.
Figure 1. General workflow for the solid-phase extraction of this compound.
Application Notes
Selection of SPE Sorbent
The choice of SPE sorbent is critical for achieving high recovery and clean extracts. For benzodiazepines like this compound, several types of sorbents can be effective:
-
Reversed-Phase (e.g., C8, C18, HLB): These sorbents are suitable for the extraction of moderately non-polar compounds like this compound from aqueous matrices. Oasis HLB cartridges, which have a hydrophilic-lipophilic balance, are often used for a broad range of benzodiazepines.[4]
-
Mixed-Mode (e.g., Cation Exchange + Reversed-Phase): These sorbents can provide enhanced selectivity for basic compounds. Since this compound has basic properties, a mixed-mode sorbent can be advantageous for removing matrix interferences.[5] Strata-X-C mixed-mode SPE cartridges have been successfully used for the extraction of other benzodiazepines from plasma.
Sample Pre-treatment
Proper sample pre-treatment is essential for optimal SPE performance.
-
Blood/Plasma: Protein precipitation is often necessary before loading the sample onto the SPE cartridge. This can be achieved by adding a water-miscible organic solvent like acetonitrile or by using an acid such as trichloroacetic acid. For some benzodiazepines, dilution with an acidic buffer (e.g., 0.01 N acetic acid) is performed before extraction.
-
Urine: For conjugated metabolites, enzymatic hydrolysis with β-glucuronidase is typically required to liberate the parent drug before extraction. Following hydrolysis, pH adjustment may be necessary to ensure efficient retention on the SPE sorbent.
Experimental Protocols
The following are detailed protocols for the solid-phase extraction of this compound from different biological matrices.
Protocol 1: Extraction of this compound from Human Plasma
This protocol is based on a general method for benzodiazepine extraction using a mixed-mode cation exchange SPE cartridge.
Materials and Reagents:
-
SPE Cartridge: Strata-X-C mixed-mode cation exchange or equivalent
-
Human Plasma
-
Internal Standard (e.g., Diazepam-d5)
-
Methanol (HPLC grade)
-
Deionized Water
-
Ammonium Hydroxide
-
Elution Solvent: Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2, v/v/v)
-
0.1 M Phosphate Buffer (pH 6.0)
Procedure:
-
Sample Pre-treatment: To 1 mL of human plasma, add the internal standard and 2 mL of 0.1 M phosphate buffer (pH 6.0). Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 3 mL of 0.1 M acetic acid.
-
Dry the cartridge under vacuum for 5 minutes.
-
Wash the cartridge with 3 mL of methanol.
-
-
Elution: Elute the analyte with 3 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
Protocol 2: Extraction of this compound from Human Urine
This protocol is adapted from a general method for benzodiazepine extraction from urine and includes a hydrolysis step.
Materials and Reagents:
-
SPE Cartridge: Oasis HLB or equivalent
-
Human Urine
-
Internal Standard (e.g., Prazepam)
-
β-glucuronidase from E. coli
-
0.1 M Acetate Buffer (pH 5.0)
-
Methanol (HPLC grade)
-
Deionized Water
-
Elution Solvent: Ethyl Acetate/Ammonium Hydroxide (98:2, v/v)
Procedure:
-
Sample Hydrolysis: To 2 mL of urine, add the internal standard and 1 mL of 0.1 M acetate buffer (pH 5.0) containing β-glucuronidase. Incubate at 65°C for 1-2 hours. Allow the sample to cool to room temperature.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the hydrolyzed sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 2 mL of a 5% methanol in water solution.
-
Drying: Dry the cartridge under full vacuum for 5-10 minutes.
-
Elution: Elute the analyte with 2 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 35°C. Reconstitute the residue in a suitable solvent for GC-MS or LC-MS/MS analysis. For GC-MS, derivatization may be required.
Quantitative Data Summary
The following table summarizes typical quantitative data for the SPE of benzodiazepines from biological matrices. Data specific to this compound should be validated in-house.
| Analyte | Matrix | SPE Sorbent | Analytical Method | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| General Benzodiazepines | Whole Blood | QuEChERS | LC-MS/MS | 85.5 - 105 | - | 10 | |
| Diazepam | Oral Fluid | Online SPE | LC-MS/MS | 65.1 - 80.8 | - | - | |
| Midazolam | Rabbit Plasma | Strata-X-C | - | 82.1 - 109.7 | - | - | |
| General Benzodiazepines | Plasma, Urine, Saliva | - | HPLC | 93.2 - 108.6 | 20 - 470 | 70 - 1570 | |
| General Benzodiazepines | Urine | Supra-Poly HLB | LC-MS | >90 | - | - |
Logical Relationship for SPE Protocol Selection
The choice of an appropriate SPE protocol depends on the biological matrix being analyzed. The following diagram illustrates a decision-making process for selecting a suitable protocol.
Figure 2. Decision tree for selecting an SPE protocol based on the biological matrix.
References
- 1. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QuEChERS extraction of benzodiazepines in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Metabolic Stability of Nimetazepam: In-Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in-vitro assays to determine the metabolic stability of Nimetazepam. These protocols are essential for preclinical drug development to predict the pharmacokinetic properties, such as half-life and clearance, of Nimetazepam. The following sections offer a comprehensive guide, from the underlying principles to detailed experimental procedures and data interpretation.
Introduction
Nimetazepam is a benzodiazepine derivative with hypnotic and sedative properties. Understanding its metabolic fate is crucial for predicting its efficacy and potential for drug-drug interactions. In-vitro metabolic stability assays are fundamental tools in drug discovery and development to assess how a compound is metabolized by liver enzymes. These assays typically utilize human liver microsomes (HLM) or hepatocytes to measure the rate of disappearance of the parent drug over time. The data generated, primarily the in-vitro half-life (t½) and intrinsic clearance (CLint), are invaluable for forecasting in-vivo pharmacokinetic parameters.
Principle of the Assays
The metabolic stability of a compound is evaluated by incubating it with a metabolically active system, such as HLMs or cryopreserved human hepatocytes. These systems contain a rich complement of drug-metabolizing enzymes. For Nimetazepam, key enzymatic pathways include:
-
Phase I Metabolism: Primarily mediated by Cytochrome P450 (CYP) enzymes located in the microsomes. For nitrobenzodiazepines like Nimetazepam, CYP3A4 is a key enzyme involved in metabolic activation. Other potential reactions include N-demethylation and C3-hydroxylation.
-
Nitroreduction: The reduction of the nitro group to an amino group is a significant metabolic pathway for Nimetazepam, leading to the formation of 7-aminonimetazepam. This reaction can be catalyzed by cytosolic enzymes such as aldehyde oxidase 1 (AOX1).
-
Phase II Metabolism: Subsequent conjugation reactions, such as glucuronidation of hydroxylated metabolites or acetylation of the amino group, can also occur.
By monitoring the decrease in the concentration of Nimetazepam over a specific time course, its metabolic lability can be quantified.
Metabolic Pathways of Nimetazepam
The known metabolic pathways for Nimetazepam are outlined in the diagram below. The primary routes involve nitroreduction, N-demethylation, and hydroxylation.
Caption: Metabolic pathways of Nimetazepam.
Experimental Protocols
Two primary in-vitro systems are recommended for assessing the metabolic stability of Nimetazepam: Human Liver Microsomes (HLM) and cryopreserved human hepatocytes.
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
This assay is crucial for evaluating the contribution of CYP-mediated metabolism.
Workflow for HLM Assay
Caption: Workflow for HLM metabolic stability assay.
Materials and Reagents:
-
Nimetazepam
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN), cold
-
Internal Standard (IS), e.g., Diazepam-d5
-
Water bath or incubator at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of Nimetazepam (e.g., 1 mM in DMSO).
-
Prepare the incubation mixture containing phosphate buffer and HLM (final protein concentration typically 0.5 mg/mL).
-
Prepare the NADPH solution (e.g., 10 mM in buffer).
-
-
Incubation:
-
In a microcentrifuge tube, add the HLM incubation mixture.
-
Add the Nimetazepam working solution to achieve a final concentration (typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution. The final volume should be consistent across all samples.
-
-
Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile (typically 2 volumes) with the internal standard. The "0" time point sample should be quenched immediately after adding NADPH.
-
-
Sample Processing:
-
Vortex the quenched samples to precipitate the microsomal proteins.
-
Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes) to pellet the protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining Nimetazepam concentration relative to the internal standard.
-
Protocol 2: Metabolic Stability in Cryopreserved Human Hepatocytes
This assay provides a more comprehensive assessment, including both Phase I and Phase II metabolic pathways, as well as the activity of cytosolic enzymes.
Procedure:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells to a pre-warmed incubation medium.
-
Determine cell viability and density using a method like the trypan blue exclusion assay.
-
Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 x 10^6 viable cells/mL).
-
-
Incubation:
-
Add the hepatocyte suspension to a multi-well plate.
-
Add the Nimetazepam working solution to achieve the final concentration (e.g., 1 µM).
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Quenching:
-
At the specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots from the wells.
-
Quench the reaction as described in the HLM protocol using cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Follow the same sample processing and LC-MS/MS analysis steps as outlined in the HLM protocol.
-
Data Analysis and Presentation
The primary data obtained from the LC-MS/MS analysis is the peak area ratio of Nimetazepam to the internal standard at each time point.
-
Calculate the Percentage of Nimetazepam Remaining:
-
Normalize the peak area ratio at each time point to the "0" time point, which represents 100%.
-
-
Determine the In-Vitro Half-Life (t½):
-
Plot the natural logarithm (ln) of the percentage of Nimetazepam remaining versus time.
-
The slope of the linear portion of this curve is the elimination rate constant (k).
-
Calculate the half-life using the formula: t½ = 0.693 / k
-
-
Calculate the Intrinsic Clearance (CLint):
-
The intrinsic clearance is calculated using the following formulas:
-
For HLM: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of hepatocytes in 10^6)
-
-
Data Presentation:
| Parameter | Human Liver Microsomes (HLM) | Cryopreserved Human Hepatocytes | Clearance Category |
| In-Vitro Half-life (t½, min) | Example: 45 | Example: 30 | - |
| Intrinsic Clearance (CLint) | Example: 22 µL/min/mg protein | Example: 35 µL/min/10^6 cells | Intermediate to High |
Clearance Categories (General Guidance):
-
Low Clearance: t½ > 60 min
-
Intermediate Clearance: t½ = 30-60 min
-
High Clearance: t½ < 30 min
Conclusion
The protocols outlined in this document provide a robust framework for determining the in-vitro metabolic stability of Nimetazepam. By employing both human liver microsomes and hepatocytes, researchers can gain a comprehensive understanding of its metabolic fate, encompassing both Phase I and Phase II enzymatic activities. The resulting data on half-life and intrinsic clearance are critical for the early assessment of Nimetazepam's pharmacokinetic profile and for guiding further drug development decisions.
Application Notes and Protocols for Cell-Based Functional Assays of Nitemazepam and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitemazepam is a benzodiazepine derivative with hypnotic and anxiolytic properties. Like other benzodiazepines, its primary mechanism of action is the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, which is a ligand-gated chloride ion channel. This potentiation leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and ultimately, a decrease in neuronal excitability.
These application notes provide detailed protocols for key cell-based functional assays to characterize this compound and its analogues. The described assays are essential for determining the potency, efficacy, and potential cytotoxicity of these compounds, which are critical parameters in the drug discovery and development process. The protocols include a GABA_A receptor potentiation assay, a radioligand binding assay, and a cytotoxicity assay.
Signaling Pathway of this compound at the GABA_A Receptor
This compound and its analogues act as positive allosteric modulators of the GABA_A receptor. They bind to a specific site on the receptor, distinct from the GABA binding site, known as the benzodiazepine (BZD) binding site. This binding event does not directly open the chloride channel but rather increases the affinity of GABA for its receptor.[1] This enhanced binding of GABA leads to a more frequent opening of the chloride ion channel, resulting in an amplified inhibitory signal.
Caption: this compound's signaling pathway at the GABA_A receptor.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and its analogues, derived from cell-based functional assays. Data for closely related and well-characterized benzodiazepines like Nitrazepam and Diazepam are included for comparative purposes, as specific data for this compound can be limited in publicly available literature.
Table 1: GABA_A Receptor Potentiation (EC50 Values)
| Compound | Cell Line | Receptor Subtype | EC50 (nM) | Reference |
| This compound | HEK293 | α1β2γ2 | Data not available | - |
| Nitrazepam | Oocytes | α1β2γ2S | ~50-100 (estimated) | [2] |
| Diazepam | HEK293 | α1β2γ2 | 64.8 ± 3.7 | [3] |
| Flunitrazepam | Chick Ciliary Ganglion | Native | 22 ± 5 | [4] |
Note: EC50 (Half-maximal effective concentration) represents the concentration of the compound that elicits 50% of the maximal potentiation of the GABA response.[5]
Table 2: Radioligand Binding Affinity (Ki Values)
| Compound | Radioligand | Tissue/Cell Source | Ki (nM) | Reference |
| This compound | [3H]Flumazenil | Data not available | Data not available | - |
| Nitrazepam | [3H]Flunitrazepam | Rat Brain | 1.5 | |
| Diazepam | [3H]Flumazenil | Rat Cortical Membranes | 1.53 |
Note: Ki (Inhibition constant) represents the affinity of the compound for the benzodiazepine binding site of the GABA_A receptor.
Table 3: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Data not available | MTT | Data not available | - |
| Various Benzodiazepines | Tumor Cell Lines | MTT | >10 (typical) |
Note: IC50 (Half-maximal inhibitory concentration) in this context refers to the concentration of the compound that reduces cell viability by 50%.
Experimental Protocols
GABA_A Receptor Potentiation Assay using Electrophysiology
This protocol describes the measurement of this compound's ability to potentiate GABA-evoked currents in a cell line stably expressing GABA_A receptors, such as HEK293 cells.
Caption: Workflow for the GABA_A receptor potentiation assay.
Materials:
-
HEK293 cells stably expressing the desired GABA_A receptor subtype (e.g., α1β2γ2).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, antibiotics, and selection agent).
-
Glass coverslips.
-
Patch-clamp rig with amplifier, data acquisition system, and perfusion system.
-
Borosilicate glass capillaries for patch pipettes.
-
Internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2 with CsOH).
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH).
-
GABA stock solution.
-
This compound stock solution (in DMSO).
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the GABA_A receptor subtype of interest under standard conditions (37°C, 5% CO2).
-
Cell Plating: Seed cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Patch-Clamp Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a single, healthy-looking cell. Clamp the membrane potential at -60 mV.
-
-
GABA Application:
-
Using a rapid perfusion system, apply a concentration of GABA that elicits a small, stable current (e.g., EC10-EC20). This serves as the baseline response.
-
-
This compound Co-application:
-
Co-apply the same concentration of GABA with increasing concentrations of this compound.
-
Allow for a washout period between applications to ensure the receptor returns to its baseline state.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.
-
Calculate the percentage potentiation for each concentration of this compound relative to the baseline GABA response.
-
Plot the percentage potentiation against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Radioligand Binding Assay
This protocol details a competitive binding assay to determine the affinity (Ki) of this compound for the benzodiazepine binding site on the GABA_A receptor.
Caption: Workflow for the radioligand binding assay.
Materials:
-
Cell membranes expressing GABA_A receptors (e.g., from transfected HEK293 cells or rat cortical tissue).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radiolabeled ligand (e.g., [3H]Flumazenil) at a concentration close to its Kd.
-
Unlabeled competitor for non-specific binding determination (e.g., Diazepam at 10 µM).
-
This compound stock solution (in DMSO).
-
Glass fiber filters (pre-soaked in assay buffer).
-
Cell harvester or vacuum filtration manifold.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold buffer.
-
Centrifuge to pellet the membranes and wash the pellet.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup (in 96-well plates or tubes):
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Add unlabeled competitor, radioligand, and membrane preparation.
-
Competitive Binding: Add varying concentrations of this compound, radioligand, and membrane preparation.
-
-
Incubation: Incubate the reactions at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well/tube through the glass fiber filters and wash with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the potential cytotoxicity of this compound and its analogues on a chosen cell line.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Selected cell line (e.g., HEK293, HepG2, or a neuronal cell line).
-
Cell culture medium.
-
96-well plates.
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilizing solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilizing solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
References
- 1. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective [mdpi.com]
- 2. Benzodiazepines modulate GABAA receptors by reducing a gamma-subunit-mediated inhibition of GABA sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzodiazepine interactions with GABAA receptors on chick ciliary ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeled Nitemazepam in Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the use of radiolabeled Nitemazepam in GABA-A receptor binding studies. The following sections cover the synthesis of radiolabeled this compound, experimental procedures for receptor binding assays, and a summary of relevant binding data.
Introduction
This compound, a 7-nitro-1,4-benzodiazepine, is a potent hypnotic agent that exerts its effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Radiolabeling of this compound with isotopes such as tritium (³H) or carbon-14 (¹⁴C) allows for sensitive and specific quantification of its binding to the GABA-A receptor, providing valuable insights into its pharmacokinetic and pharmacodynamic properties. These studies are crucial for understanding drug-receptor interactions, characterizing receptor subtypes, and facilitating the development of novel therapeutics.
Techniques for Radiolabeling this compound
While specific literature detailing the radiolabeling of this compound is limited, established methods for radiolabeling structurally similar 7-nitro-1,4-benzodiazepines can be adapted. The choice of isotope and labeling position is critical to ensure the radioligand retains its biological activity and metabolic stability.[2]
Proposed Synthesis of [³H]-Nitemazepam
Tritium labeling offers high specific activity, which is advantageous for receptor binding assays where the receptor concentration is low.[3] A common method for introducing tritium is through catalytic reduction of a halogenated precursor with tritium gas.
Proposed Synthetic Route:
-
Synthesis of a Halogenated Precursor: A brominated or iodinated analog of this compound at a metabolically stable position, preferably on the phenyl ring, would be synthesized. For instance, 7-nitro-5-(2-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one could serve as a precursor.
-
Catalytic Tritiation: The halogenated precursor would be subjected to catalytic reduction using tritium gas (³H₂) in the presence of a palladium catalyst (e.g., Pd/C). This reaction replaces the halogen atom with a tritium atom.
-
Purification: The resulting [³H]-Nitemazepam would be purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.
Proposed Synthesis of [¹⁴C]-Nitemazepam
Carbon-14 labeling provides a metabolically stable radioligand, as the ¹⁴C atom is incorporated into the carbon skeleton of the molecule.[4] A multi-step synthesis is typically required, starting from a simple ¹⁴C-labeled precursor.
Proposed Synthetic Route:
-
Preparation of a ¹⁴C-labeled Precursor: A key building block of the benzodiazepine structure would be synthesized incorporating a ¹⁴C atom. For example, [carbonyl-¹⁴C]-2-amino-5-nitrobenzophenone could be prepared from a ¹⁴C-labeled phosgene or cyanide.
-
Ring Closure: The ¹⁴C-labeled benzophenone would then be reacted with an appropriate amino acid derivative (e.g., glycine ethyl ester hydrochloride) to form the seven-membered diazepine ring.
-
Functional Group Transformations: Subsequent chemical modifications, if necessary, would be performed to yield [¹⁴C]-Nitemazepam.
-
Purification: The final product would be purified by HPLC to achieve high radiochemical purity.
Experimental Protocols
Receptor Binding Assay Protocol
This protocol describes a competitive radioligand binding assay to determine the affinity of unlabeled this compound for the GABA-A receptor using a commercially available radiolabeled benzodiazepine, such as [³H]-Flunitrazepam.
Materials:
-
Radioligand: [³H]-Flunitrazepam (specific activity ~80-90 Ci/mmol)
-
Unlabeled Ligand: this compound
-
Displacer: Clonazepam (for determining non-specific binding)
-
Tissue Preparation: Rat or mouse whole brain membranes, or cell lines expressing specific GABA-A receptor subtypes.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B)
-
Scintillation Cocktail
-
Liquid Scintillation Counter
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the competitor (this compound).
-
Total Binding: Add 50 µL of assay buffer.
-
Non-specific Binding: Add 50 µL of a high concentration of displacer (e.g., 10 µM Clonazepam).
-
Competition: Add 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Add 50 µL of [³H]-Flunitrazepam to all tubes (final concentration ~1 nM).
-
Add 400 µL of the membrane preparation to all tubes.
-
Incubate the tubes at 4°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation
The following tables summarize the binding affinities (Ki) of various benzodiazepines for different GABA-A receptor subtypes. This data is essential for comparing the binding profile of this compound to other well-characterized compounds.
| Compound | α1β2γ2 Ki (nM) | α2β2γ2 Ki (nM) | α3β2γ2 Ki (nM) | α5β2γ2 Ki (nM) | Reference |
| Diazepam | 1.7 | 1.2 | 1.5 | 3.2 | [5] |
| Flunitrazepam | 0.6 | 0.5 | 0.7 | 1.1 | |
| Clonazepam | 0.25 | 0.3 | 0.4 | 0.8 | |
| Lorazepam | 1.1 | 0.9 | 1.3 | 2.5 | |
| Alprazolam | 1.5 | 1.1 | 1.8 | 3.8 | |
| This compound | Data not available | Data not available | Data not available | Data not available |
Mandatory Visualizations
GABA-A Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the GABA-A receptor, the target of this compound.
Caption: GABA-A receptor signaling pathway modulated by this compound.
Experimental Workflow for Receptor Binding Assay
This diagram outlines the key steps in the radioligand receptor binding assay.
References
- 1. Bromine-75-labeled 1,4-benzodiazepines: potential agents for the mapping of benzodiazepine receptors in vivo: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [A synthesis of tritium-labeled olanzapine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in Nitemazepam bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in Nitemazepam bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound bioanalysis?
A1: In the context of bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest (this compound).[1] These components can include proteins, lipids, salts, and other endogenous substances.[1] Matrix effects occur when these components interfere with the analysis, leading to either a suppression or enhancement of the signal from this compound.[1][2] This interference can negatively affect the accuracy, precision, and sensitivity of the analytical method.[3] A common type of matrix effect is ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS), where co-eluting matrix components compete with this compound for ionization, leading to a reduced signal.
Q2: What are the common biological matrices used for this compound analysis and their associated challenges?
A2: Common biological matrices for benzodiazepine analysis, including this compound, are blood, plasma, serum, and urine. Each matrix presents unique challenges. Plasma and serum have high protein content, which can cause significant matrix effects and contaminate the analytical system. Urine samples can have high salt concentrations and variability in pH and viscosity, which can also lead to ion suppression.
Q3: What are the primary analytical techniques for this compound quantification in biological samples?
A3: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for the quantification of benzodiazepines like this compound in biological matrices. Gas chromatography-mass spectrometry (GC-MS) is another option, though it may require derivatization for thermally unstable compounds.
Troubleshooting Guide
Problem 1: Poor peak shape and inconsistent retention times for this compound.
-
Possible Cause: Inadequate chromatographic separation from matrix components.
-
Solution: Optimize the chromatographic conditions. This can include adjusting the mobile phase composition, gradient profile, and flow rate to improve the separation of this compound from interfering matrix components.
Problem 2: Low signal intensity or complete signal loss for this compound (Ion Suppression).
-
Possible Cause 1: Co-elution of this compound with endogenous matrix components like phospholipids.
-
Solution 1: Improve the sample preparation method to remove these interferences. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at removing interfering compounds than simple protein precipitation.
-
Possible Cause 2: High concentrations of salts or other non-volatile components in the sample.
-
Solution 2: Implement a desalting step in your sample preparation protocol or dilute the sample, if the sensitivity of the method allows.
-
Possible Cause 3: Contamination of the mass spectrometer's ion source.
-
Solution 3: Perform regular cleaning and maintenance of the LC-MS/MS instrument interface to prevent the buildup of contaminants that can exacerbate ion suppression.
Problem 3: Inaccurate and imprecise quantitative results.
-
Possible Cause 1: Uncompensated matrix effects.
-
Solution 1: Utilize a stable isotope-labeled internal standard (SIL-IS) for this compound if available. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate and precise quantification.
-
Possible Cause 2: Calibration standards are not representative of the sample matrix.
-
Solution 2: Prepare calibration standards in the same biological matrix as the samples (matrix-matched calibration). This helps to compensate for the matrix effects as the standards and samples will be affected similarly.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly effective technique for cleaning up complex biological samples and minimizing matrix effects.
Objective: To extract this compound from a biological matrix (e.g., plasma) while removing interfering components.
Materials:
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., 5% Ammonium hydroxide in Methanol)
-
Internal Standard (e.g., Prazepam-D5)
-
Plasma sample
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Sample Loading: Mix the plasma sample with the internal standard. Load the mixture onto the conditioned and equilibrated SPE cartridge.
-
Washing: Pass 1 mL of the wash solvent through the cartridge to remove hydrophilic interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a simpler but generally less clean sample preparation method compared to SPE.
Objective: To remove the majority of proteins from a plasma or serum sample.
Materials:
-
Precipitating solvent (e.g., ice-cold acetonitrile or methanol)
-
Internal Standard
-
Plasma or serum sample
-
Centrifuge
Procedure:
-
Add the internal standard to the plasma/serum sample.
-
Add three volumes of the cold precipitating solvent to the sample.
-
Vortex the mixture thoroughly for about 30 seconds to ensure complete protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for direct injection or further processing.
Data Presentation
The following tables summarize typical performance data for benzodiazepine analysis using LC-MS/MS, which can be indicative of the expected performance for a validated this compound assay.
Table 1: Comparison of Sample Preparation Techniques for Benzodiazepine Analysis
| Sample Preparation Technique | Analyte Recovery | Matrix Effect (Ion Suppression) | Key Advantage |
| Protein Precipitation (PPT) | Generally >80% | Can be significant | Simple and fast |
| Liquid-Liquid Extraction (LLE) | Variable (60-95%) | Reduced compared to PPT | Good for removing salts |
| Solid-Phase Extraction (SPE) | High and reproducible (>85%) | Minimal | Provides the cleanest extracts |
Note: The values presented are generalized from various benzodiazepine studies and may vary for this compound.
Table 2: Example Validation Parameters for a Benzodiazepine LC-MS/MS Method
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | 85 - 110% |
Data collated from multiple sources on benzodiazepine analysis.
Visualizations
Caption: A logical workflow for troubleshooting matrix effects.
Caption: The experimental workflow for Solid-Phase Extraction (SPE).
References
Technical Support Center: Enhancing Nitemazepam Detection in Urine Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Nitemazepam detection in urine samples.
Frequently Asked Questions (FAQs)
Q1: Why is detecting low concentrations of this compound in urine challenging?
A1: Detecting low concentrations of this compound is challenging due to its extensive metabolism in the body. The parent drug is often present in very small amounts in urine.[1] The majority of this compound is converted into metabolites, such as 7-aminonitrazepam and 7-acetamidonitrazepam, which are then conjugated with glucuronic acid before excretion.[1] These conjugated metabolites are not always readily detectable by all analytical methods, leading to potential false-negative results, especially with some immunoassays.[2][3][4] Therefore, sensitive analytical techniques and appropriate sample preparation are crucial.
Q2: What is the most critical step to improve the sensitivity of this compound detection?
A2: The most critical step is the enzymatic hydrolysis of glucuronide conjugates. This process, typically using β-glucuronidase, cleaves the glucuronic acid from the metabolites, releasing the free, unconjugated forms. This significantly increases the concentration of the target analyte for detection by methods like LC-MS/MS or GC-MS, thereby enhancing the sensitivity of the assay.
Q3: Which analytical method offers the highest sensitivity for this compound detection?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and specific method for the determination of this compound and its metabolites in urine. Its ability to selectively monitor specific precursor and product ion transitions provides high selectivity and low limits of detection (LOD) and quantification (LOQ).
Q4: Can I use a GC-MS for sensitive this compound detection?
A4: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) can be a highly sensitive method for this compound detection. However, it often requires a derivatization step to improve the volatility and thermal stability of the analytes. This adds an extra step to the sample preparation process.
Q5: Are there ways to improve the performance of immunoassay screening for this compound?
A5: Yes. To improve immunoassay sensitivity, you can incorporate an enzymatic hydrolysis step before the assay. Additionally, optimizing the absorbance cutoff for a positive result can help reduce the rate of false negatives. However, for confirmation and high sensitivity, it is recommended to follow up with a more specific method like LC-MS/MS.
Troubleshooting Guide
Issue 1: Low or no signal for this compound or its metabolites.
| Possible Cause | Troubleshooting Step |
| Incomplete Hydrolysis | Ensure the β-glucuronidase is active and used under optimal conditions (pH, temperature, and incubation time). Consider using a recombinant β-glucuronidase for potentially faster and more efficient hydrolysis. Verify the pH of the urine sample is adjusted correctly for the enzyme (typically around pH 4.5-5.0). |
| Inefficient Extraction | Optimize your extraction procedure. For Liquid-Liquid Extraction (LLE), ensure the pH and solvent choice are appropriate. For Solid-Phase Extraction (SPE), verify that the sorbent material is suitable for benzodiazepines and that the conditioning, loading, washing, and elution steps are performed correctly. |
| Matrix Effects | Urine matrix components can interfere with ionization in LC-MS/MS, leading to signal suppression. Improve sample cleanup using SPE. Use of deuterated internal standards for all analytes can help compensate for matrix effects. |
| Analyte Degradation | This compound and its metabolites can be sensitive to high temperatures. Avoid excessive heat during sample processing, especially if not performing derivatization for GC-MS. |
Issue 2: High background or interfering peaks.
| Possible Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | Enhance the sample cleanup process. For SPE, ensure the wash steps are effective at removing interfering substances without eluting the analytes of interest. Supported Liquid Extraction (SLE) can also be a clean and efficient alternative. |
| Contamination | Check all reagents, solvents, and labware for potential sources of contamination. Use high-purity solvents and reagents. |
| Co-eluting Substances | Optimize the chromatographic conditions (e.g., gradient, column chemistry) to improve the separation of the target analytes from interfering peaks. |
Quantitative Data on Analytical Methods
The following tables summarize the performance of various methods for the detection of this compound and its primary metabolite, 7-aminonitrazepam.
Table 1: Performance of LC-MS/MS Methods for 7-Aminonitrazepam in Urine
| Parameter | Method 1 | Method 2 |
| Limit of Detection (LOD) | 0.07 ng/mL | Not Reported |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.002 - 0.01 µM |
| Recovery | 89.0 - 95.2% | 56 - 83% |
| Linear Range | 1 - 50 ng/mL | 0.1 - 8.0 µM |
Table 2: Performance of Other Analytical Methods
| Analyte | Method | Limit of Detection (LOD) | Reference |
| This compound Metabolites | Thin-Layer Chromatography & Densitometry | 10 ng/mL | |
| 2-amino-5-nitrobenzophenone | Thin-Layer Chromatography & Densitometry | 5 ng/mL | |
| Benzodiazepines (general) | CE-MS/MS | 0.9 - 1.4 ng/mL |
Experimental Protocols
Protocol 1: Highly Sensitive Detection of 7-Aminonitrazepam by LC-MS/MS (Adapted from)
-
Internal Standard Addition: To a urine sample, add 7-aminoclonazepam as an internal standard.
-
Enzymatic Hydrolysis: Add β-glucuronidase to the sample and incubate to hydrolyze the conjugated metabolites.
-
Liquid-Liquid Extraction (LLE):
-
Adjust the sample pH to 9.0 using a borate buffer solution.
-
Add an extraction solvent (e.g., a mixture of hexane and ethyl acetate).
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Vortex the mixture and then centrifuge to separate the layers.
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Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in the mobile phase.
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LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.
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Chromatography: Use a suitable C18 column with a gradient elution of a mobile phase consisting of an ammonium acetate buffer and an organic solvent like acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific transitions for 7-aminonitrazepam and the internal standard.
-
Protocol 2: Solid-Phase Extraction (SPE) for Benzodiazepine Analysis (General procedure adapted from)
-
Hydrolysis: Perform enzymatic hydrolysis on the urine sample as described in Protocol 1.
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SPE Cartridge Conditioning: Condition a polymer-based mixed-mode SPE cartridge with methanol followed by water.
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Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with a suitable solvent (e.g., methylene chloride) to remove interfering substances.
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Drying: Thoroughly dry the cartridge under vacuum or positive pressure.
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Elution: Elute the analytes from the cartridge using an appropriate elution solvent (e.g., ethyl acetate/ammonium hydroxide mixture).
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Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis or a suitable solvent for derivatization for GC-MS analysis.
Visualizations
Caption: General experimental workflow for sensitive this compound detection.
Caption: Troubleshooting logic for low analytical signal.
References
- 1. Urinary elimination of nitrazepam and its main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of two highly sensitive benzodiazepine immunoassay lab developed tests for urine drug testing in clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved screening for benzodiazepine metabolites in urine using the Triage Panel for Drugs of Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
Troubleshooting poor peak shape in HPLC analysis of Nitemazepam
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Nitemazepam. The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and drug development professionals to help identify and resolve problems related to poor peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peak Tailing
Q1: Why is my this compound peak exhibiting significant tailing?
A1: Peak tailing in the HPLC analysis of this compound, a basic compound, is often caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary causes include:
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Interaction with Residual Silanols: Free silanol groups on the silica-based column packing can interact with the basic nitrogen atoms in the this compound molecule, leading to peak tailing.[1]
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Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, this compound can exist in both ionized and non-ionized forms, leading to multiple retention mechanisms and a tailed peak.
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Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.
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Column Overload: Injecting too much sample can saturate the column, resulting in peak distortion.
Q2: How can I reduce or eliminate peak tailing for this compound?
A2: To mitigate peak tailing, consider the following solutions:
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Mobile Phase pH Adjustment: Adjusting the mobile phase pH can suppress the ionization of residual silanols or ensure the analyte is in a single ionic state. For basic compounds like benzodiazepines, using a mobile phase with a pH around 7.0 or a high pH (e.g., 9.0) has been shown to improve peak shape.
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Use of Mobile Phase Additives: Incorporating a buffer in your mobile phase can help maintain a consistent pH and improve peak symmetry.
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Column Selection: Employ a modern, high-purity silica column with end-capping to minimize the number of accessible silanol groups.
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Sample Concentration and Volume: Reduce the sample concentration or injection volume to avoid column overload.
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Column Flushing: If contamination is suspected, flush the column with a strong solvent.
Peak Fronting
Q3: My this compound peak is fronting. What are the likely causes and solutions?
A3: Peak fronting is less common than tailing but can occur due to:
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Column Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.
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Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can cause peak fronting.
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Incompatible Injection Solvent: Using an injection solvent that is significantly stronger than the mobile phase can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak.
Solutions:
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Reduce Sample Concentration: Dilute your sample to a concentration within the linear range of your assay.
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Ensure Complete Dissolution: Make sure your this compound standard and sample are fully dissolved in the mobile phase or a compatible solvent.
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Match Injection Solvent to Mobile Phase: Whenever possible, dissolve your sample in the mobile phase.
Split Peaks
Q4: What should I do if I observe split peaks for this compound?
A4: Split peaks can be indicative of several issues:
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Partially Blocked Column Frit: Debris from the sample or system can clog the inlet frit of the column, distorting the sample band.
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Column Void: A void or channel in the column packing material can cause the sample to travel through at different rates, resulting in a split peak.
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Sample Solvent Incompatibility: If the sample solvent is much stronger than the mobile phase, it can cause peak splitting.
Solutions:
-
Backflush the Column: Reversing the column and flushing it to waste may dislodge particulates from the frit.
-
Replace the Column: If a void has formed, the column will likely need to be replaced.
-
Use a Guard Column: A guard column can protect the analytical column from contaminants.
-
Adjust Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.
Data Presentation
The following table summarizes the effect of mobile phase pH on the column efficiency and asymmetry factor for a selection of benzodiazepines, which can provide guidance for optimizing the separation of this compound.
| Mobile Phase pH | Compound | Column Efficiency (N/m) | Asymmetry Factor (AS) |
| 7.0 | Bromazepam | ~26,000 | 1.00 |
| 7.0 | Clonazepam | ~24,000 | 1.05 |
| 7.0 | Diazepam | ~18,000 | 1.20 |
| 7.0 | Lorazepam | ~22,000 | 1.14 |
| 7.0 | Nordiazepam | ~16,000 | 1.00 |
| (Data adapted from a study on the simultaneous determination of five benzodiazepine drugs in human plasma) |
Experimental Protocols
Protocol 1: HPLC Method for the Simultaneous Determination of Five Benzodiazepines
This protocol is based on a validated method for the analysis of benzodiazepines in human plasma and can be adapted for this compound analysis.
-
Column: C18 column
-
Mobile Phase: 50:50 (v/v) mixture of 20 mmol L⁻¹ phosphate buffer (pH 7.0) and methanol.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Column Temperature: 40 °C
Protocol 2: High pH Mobile Phase HPLC Method for Benzodiazepines
This method has been shown to improve retention and signal intensity for benzodiazepines.
-
Column: Acquity C18 (1.7 µm, 2.1 mm × 50 mm)
-
Mobile Phase A: 10 mM ammonium bicarbonate in water (pH 9.0)
-
Mobile Phase B: Methanol
-
Gradient: 25-90% B over 10 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
Visualizations
Troubleshooting Workflow for Poor Peak Shape
The following diagram outlines a logical workflow for troubleshooting poor peak shapes in HPLC analysis.
Caption: A workflow for troubleshooting poor peak shape in HPLC analysis.
Influence of Mobile Phase pH on Analyte Ionization and Peak Shape
This diagram illustrates the relationship between mobile phase pH, the pKa of this compound, and its resulting ionization state, which significantly impacts peak shape.
References
Optimization of Nitemazepam extraction from complex biological samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of Nitemazepam from complex biological samples.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may be encountered during the extraction of this compound using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE) Troubleshooting
Q1: I am experiencing low recovery of this compound using a reversed-phase (e.g., C8 or C18) SPE cartridge. What are the common causes and solutions?
Low recovery in SPE can be attributed to several factors throughout the extraction process. A systematic approach is essential for troubleshooting.[1]
| Potential Cause | Troubleshooting Steps & Solutions |
| Inappropriate Sorbent Choice | This compound's polarity suggests a reversed-phase or mixed-mode cation exchange sorbent should be effective. If recovery is poor, consider testing different sorbent chemistries.[1] |
| Suboptimal Sample pH | The pH of the sample affects this compound's ionization state. For polymeric or mixed-mode sorbents, adjusting the sample pH to a neutral or slightly acidic condition (e.g., pH 6) is often recommended to ensure the analyte is retained.[1] |
| Inefficient Analyte Binding | The sample loading flow rate may be too high, or the sample solvent may be too strong. Reduce the loading flow rate (approx. 1-2 mL/min), dilute the sample with a weaker solvent, or increase the sorbent mass.[2] Ensure the SPE column does not dry out after conditioning and before sample loading.[3] |
| Inefficient Elution | The elution solvent may be too weak to desorb this compound from the sorbent. Increase the strength or volume of the elution solvent. For mixed-mode sorbents, ensure the elution solvent contains a modifier like ammonia to disrupt ionic interactions. |
| Sample Overload | Exceeding the capacity of the SPE cartridge can lead to analyte breakthrough during loading. Reduce the sample volume or use a cartridge with a larger sorbent mass. |
Q2: My final extract after SPE is not clean, showing significant matrix effects. How can I improve the purity?
Matrix effects, which can cause ion suppression or enhancement in LC-MS analysis, are a common challenge with complex biological samples.
| Potential Cause | Troubleshooting Steps & Solutions |
| Ineffective Wash Step | The wash solution may be too weak to remove interferences, or too strong, causing premature elution of the analyte. Optimize the wash solvent composition. For example, after loading, wash sequentially with deionized water, then a weak organic solvent (e.g., 20% acetonitrile) to remove polar interferences without affecting this compound. |
| Co-elution of Interferences | Interferences may have similar chemical properties to this compound and co-elute. Employ a more selective sorbent (e.g., mixed-mode or molecularly imprinted polymer). Alternatively, optimize the wash step to be more stringent or use a different elution solvent that is more selective for the analyte. |
| Leachables from SPE Cartridge | Plasticizers or other compounds can leach from the cartridge material. Pre-wash the cartridge with the elution solvent before the conditioning step to remove potential leachables. |
Liquid-Liquid Extraction (LLE) Troubleshooting
Q1: My this compound recovery is low and inconsistent with LLE. What factors should I optimize?
LLE efficiency depends on the partitioning of the analyte between two immiscible phases, which is governed by several factors.
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal pH | The pH of the aqueous sample is critical. Adjust the sample to a basic pH (e.g., 9-10) to ensure this compound is in its neutral, more organic-soluble form, which promotes its partitioning into the organic extraction solvent. |
| Inappropriate Extraction Solvent | The choice of organic solvent is crucial. Solvents like ethyl acetate or mixtures such as benzene-dichloromethane (4:1) have been used for this compound and its metabolites. If recovery is low, test solvents with different polarities. |
| Insufficient Mixing/Contact Time | Inadequate mixing prevents the establishment of partitioning equilibrium. Ensure vigorous mixing (e.g., vortexing or mechanical rotation) for a sufficient duration (e.g., 10 minutes) to maximize surface area contact between the two phases. |
| Emulsion Formation | Emulsions at the solvent interface can trap the analyte and make phase separation difficult. To break emulsions, try centrifugation, addition of salt to the aqueous phase, or gentle stirring. |
Q2: How can I handle sample stability issues for this compound before extraction?
This compound and other nitrobenzodiazepines can be unstable in biological matrices, especially postmortem blood.
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Storage Temperature: Samples should be stored at low temperatures. All three nitrobenzodiazepines (Nitrazepam, Clonazepam, Flunitrazepam) were reported to be stable in blood for up to 24 months at -20°C. Urine is generally a more stable matrix than blood.
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Preservatives: For blood samples, the use of a preservative like sodium fluoride is recommended to prevent degradation, especially if bacterial contamination is a concern.
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Analysis Time: Assay samples as soon as practicable after collection, preferably within a week, to minimize degradation.
Quantitative Data Summary
The following tables summarize recovery and matrix effect data for benzodiazepine extraction from various studies. Direct comparisons should be made with caution due to differences in analytes, matrices, and experimental conditions.
Table 1: Recovery Data for Benzodiazepine Extraction Methods
| Analyte(s) | Matrix | Extraction Method | Extraction Solvent / Conditions | Recovery (%) | Reference |
| This compound (as Nimetazepam) | Human Urine | SS-HLLME | N,N-dipropylamine | 87.0 - 91.0 | |
| Multiple Benzodiazepines | Human Urine | LLE-LTP | Acetonitrile | 72.4 - 100.4 | |
| Multiple Benzodiazepines | Human Plasma | Microwave-Assisted Extraction | Chloroform/2-propanol (4:1) | 89.8 - 102.1 | |
| Diazepam and Metabolites | Urine | MISPE | Acetic acid-methanol (20:80) for elution | 89.0 - 93.9 | |
| Multiple Benzodiazepines | Urine | SPE & LC-MS | Acetonitrile for elution | >90 | |
| Estazolam, Triazolam | Serum | Subzero-Temperature LLE | Acetonitrile | ~50-54 (single extraction) |
Table 2: Matrix Effect Data for Benzodiazepine Analysis
| Analyte(s) | Matrix | Extraction Method | Key Finding | Reference |
| Multiple Benzodiazepines | Urine | Mixed-Mode SPE vs. Reversed-Phase SPE | Absolute matrix effects were reduced from 25.3% (Reversed-Phase) to 17.7% (Mixed-Mode). | |
| Multiple Benzodiazepines | Urine | Direct Analysis (DAPPI-MS vs. DESI-MS) | DAPPI-MS showed better matrix tolerance (2-15 fold signal decrease) compared to DESI-MS (20-160 fold decrease). |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is a general guideline based on common procedures for benzodiazepine extraction using a mixed-mode cation exchange cartridge.
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Sample Pre-treatment:
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To 1 mL of urine, add an appropriate volume of β-glucuronidase solution to hydrolyze conjugated metabolites.
-
Incubate the sample according to the enzyme manufacturer's instructions.
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Allow the sample to cool to room temperature and add 1 mL of 0.1 M phosphate buffer (pH 6.0). Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge (e.g., Bond Elut Certify or similar) with 2 mL of methanol.
-
Follow with 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Apply the pre-treated sample from step 1 to the conditioned cartridge at a slow, steady flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge sequentially with 3 mL of deionized water.
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Wash with 1 mL of 1 M acetic acid.
-
Dry the cartridge under full vacuum for 10-15 minutes to remove residual water.
-
Wash with 1 mL of methanol and dry again under vacuum for 1-2 minutes.
-
-
Elution:
-
Elute the analyte with 2 mL of a freshly prepared mixture of methylene chloride/isopropanol (80:20, v/v) containing 2% ammonium hydroxide. Collect the eluate in a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Blood/Plasma
This protocol provides a general procedure for LLE.
-
Sample Preparation:
-
Pipette 1 mL of blood, plasma, or serum into a glass centrifuge tube.
-
Add an internal standard if required.
-
-
pH Adjustment:
-
Add a suitable buffer (e.g., carbonate buffer) to adjust the sample pH to approximately 9-10. Vortex briefly.
-
-
Extraction:
-
Add 5 mL of an appropriate, water-immiscible organic solvent (e.g., ethyl acetate or 1-chlorobutane).
-
Cap the tube and mix on a mechanical rotator for 10-15 minutes.
-
-
Phase Separation:
-
Centrifuge at 2000-3000 x g for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean tube, avoiding any of the aqueous phase or interfacial material.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Visual Workflow and Logic Diagrams
The following diagrams illustrate key decision-making and troubleshooting processes in this compound extraction.
Caption: Troubleshooting Logic for Poor this compound Recovery in SPE.
References
Preventing degradation of Nitemazepam during sample storage and preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Nimetazepam during sample storage and preparation.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of Nimetazepam samples.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of Nimetazepam | Degradation during storage: Samples may have been stored at improper temperatures, exposed to light, or subjected to multiple freeze-thaw cycles. | For short-term storage (up to 7 days), keep samples at 4°C.[1] For long-term storage, samples should be frozen at -20°C or, preferably, -80°C.[1] Always store samples in amber vials or other light-protecting containers to prevent photodegradation.[2] |
| Degradation during sample preparation: The pH of the extraction solvent may be too acidic or basic, or the sample may be exposed to high temperatures for an extended period. Nimetazepam can undergo hydrolysis in acidic conditions.[2] | Maintain the pH of the sample and extraction solvents within a neutral or near-neutral range when possible. If acidic or basic conditions are necessary for extraction, minimize the exposure time and keep the samples cool.[3] Avoid heating samples for prolonged periods; if evaporation is necessary, use a gentle stream of nitrogen at a controlled temperature. | |
| Inefficient extraction: The chosen solvent system may not be optimal for Nimetazepam, or the extraction technique (LLE, SPE) may need optimization. | For liquid-liquid extraction (LLE), ensure the pH is optimized for Nimetazepam's pKa to ensure it is in a neutral form for extraction into an organic solvent. For solid-phase extraction (SPE), ensure the sorbent type and elution solvent are appropriate for a moderately polar compound like Nimetazepam. | |
| Inconsistent or variable results | Incomplete sample homogenization: For solid or viscous biological matrices, inconsistent aliquots may be taken if the sample is not properly homogenized. | Thoroughly vortex or mix liquid samples before taking an aliquot. For tissue samples, use a high-speed homogenizer to ensure a uniform consistency before extraction. |
| Matrix effects in LC-MS/MS analysis: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of Nimetazepam, leading to variability. | Improve sample clean-up by optimizing the SPE wash steps or employing a different extraction technique. A change in the chromatographic conditions, such as the gradient or column chemistry, may also help to separate Nimetazepam from interfering matrix components. The use of a deuterated internal standard can also help to correct for matrix effects. | |
| Appearance of unknown peaks in chromatograms | Formation of degradation products: The presence of additional peaks may indicate that Nimetazepam has degraded into other compounds. | Review the storage and sample preparation procedures for potential causes of degradation (e.g., exposure to light, extreme pH, or high temperature). Compare the retention times of the unknown peaks to those of known Nimetazepam degradation products, such as the ring-opened compound formed during acidic hydrolysis. |
| Contamination: The unknown peaks could be from contaminated solvents, glassware, or carryover from previous injections on the analytical instrument. | Run a blank (solvent-only) injection to check for system contamination. Ensure all glassware is thoroughly cleaned and that high-purity solvents are used. Implement a robust wash method for the autosampler to prevent carryover between samples. |
Frequently Asked Questions (FAQs)
Sample Storage
Q1: What are the optimal storage conditions for biological samples containing Nimetazepam?
A1: For short-term storage (up to a few days), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is crucial to minimize degradation. It is also essential to protect samples from light by using amber-colored tubes or by storing them in the dark.
Q2: How many freeze-thaw cycles can my Nimetazepam samples undergo?
A2: While specific data for Nimetazepam is limited, it is a general best practice to minimize freeze-thaw cycles for any analyte. For other benzodiazepines, stability has been shown to be maintained for up to five freeze-thaw cycles in plasma and urine. However, to ensure the highest sample integrity, it is recommended to store samples in smaller aliquots to avoid the need for repeated thawing of the entire sample.
Q3: Should I use any preservatives when collecting blood or urine samples for Nimetazepam analysis?
A3: For blood samples, the use of a preservative such as sodium fluoride (1-5% by weight) is recommended, especially if there is a delay in processing and freezing. This helps to prevent microbial growth and enzymatic activity that could potentially degrade Nimetazepam. For urine, preservatives are not always necessary if the samples are promptly refrigerated or frozen, but they can be used if a long collection or storage period at room temperature is anticipated.
Sample Preparation
Q4: What are the main degradation pathways for Nimetazepam that I should be aware of during sample preparation?
A4: Nimetazepam is susceptible to hydrolysis, particularly in acidic conditions. This involves a reversible opening of the diazepine ring. While specific studies on Nimetazepam are limited, other benzodiazepines are also known to be susceptible to degradation under strong basic conditions, oxidation, and exposure to UV light (photodegradation).
Q5: What is a reliable method for extracting Nimetazepam from biological samples?
A5: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective methods for extracting Nimetazepam. SPE is often preferred for its cleaner extracts and higher throughput. A mixed-mode cation exchange (MCX) SPE sorbent can be particularly effective for extracting benzodiazepines from urine.
Q6: I am observing low recovery of Nimetazepam after solid-phase extraction. What could be the issue?
A6: Low recovery in SPE can be due to several factors. Ensure that the pH of the sample is properly adjusted before loading onto the cartridge to ensure optimal retention. The wash steps should be carefully optimized to remove interferences without eluting the analyte. Finally, the choice of elution solvent is critical; it must be strong enough to fully desorb Nimetazepam from the sorbent. In some cases, the analyte may have degraded on the column, so minimizing processing time is important.
Data Interpretation
Q7: I see a peak that I suspect is a degradation product. How can I confirm this?
A7: If you have access to mass spectrometry (MS), you can analyze the mass-to-charge ratio (m/z) of the unknown peak and its fragmentation pattern to help identify it. For example, the acidic hydrolysis of Nimetazepam results in a ring-opened product with a distinct mass. Comparing the retention time and mass spectrum to a reference standard of the suspected degradation product is the most definitive way to confirm its identity.
Q8: Can the degradation of Nimetazepam lead to the formation of other active benzodiazepines?
A8: Yes, Nimetazepam is partially metabolized in the body to nitrazepam, another active benzodiazepine. While this is primarily a metabolic process, it's important to be aware of when analyzing samples, as the presence of nitrazepam could be from either metabolism or as a separate parent drug.
Quantitative Data on Nimetazepam Degradation
The following tables summarize available quantitative data on the degradation of Nimetazepam and related benzodiazepines. Data for other benzodiazepines should be used as a guideline for the expected stability trends of Nimetazepam where specific data is not available.
Table 1: Hydrolytic Degradation of Nimetazepam in Acidic Solution at 37°C
| pH | Forward Rate Constant (k_f, min⁻¹) | Reverse Rate Constant (k_r, min⁻¹) |
| 1.0 | 0.23 | 0.45 |
| 1.5 | 0.18 | 0.20 |
| 2.0 | 0.10 | 0.08 |
| 2.5 | 0.04 | 0.03 |
| Data from Inotsume & Nakano, 1980. |
Table 2: Stability of Benzodiazepines in Whole Blood Over 8 Months
| Compound | Storage Temperature | Initial Concentration | % Decrease after 8 months |
| Diazepam | 4°C | 100 ng/mL | ~30% |
| -20°C | 100 ng/mL | ~15% | |
| Nitrazepam | 4°C | 100 ng/mL | ~40% |
| -20°C | 100 ng/mL | ~20% | |
| Proxy data from similar benzodiazepines. Actual degradation rates for Nimetazepam may vary. |
Experimental Protocols
Protocol 1: Recommended Storage of Biological Samples
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Collection:
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Blood: Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin) and a preservative (e.g., sodium fluoride).
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Urine: Collect urine in clean, sterile containers.
-
-
Initial Handling:
-
After collection, gently invert blood tubes to mix the contents.
-
If plasma or serum is required, centrifuge the blood samples as soon as possible.
-
-
Short-Term Storage (up to 7 days):
-
Store samples at 2-8°C in a refrigerator.
-
Ensure samples are protected from direct light.
-
-
Long-Term Storage (>7 days):
-
For long-term storage, samples should be frozen at -20°C or ideally -80°C.
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Store samples in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
-
Labeling:
-
Clearly label all sample tubes with a unique identifier, sample type, and collection date.
-
Protocol 2: Solid-Phase Extraction (SPE) of Nimetazepam from Urine
-
Sample Pre-treatment:
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To 1 mL of urine, add an internal standard (e.g., Diazepam-d5).
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Add 1 mL of a suitable buffer to adjust the pH (e.g., 100 mM sodium acetate buffer, pH 4.5).
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Vortex the sample for 15 seconds and sonicate for 15 minutes.
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Centrifuge the sample at approximately 3000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
-
Follow with a wash of 1 mL of methanol to remove polar interferences.
-
-
Elution:
-
Elute the Nimetazepam from the cartridge with 1 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (e.g., 78:20:2 v/v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Reversible acidic hydrolysis pathway of Nimetazepam.
Caption: Experimental workflow for Nimetazepam extraction from urine.
References
- 1. Guidelines for Collection of Biological Samples for Clinical and Forensic Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of nimetazepam and its metabolite in human hair samples using liquid chromatography-tandem mass spectrometry: Case report - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the yield of Nitemazepam synthesis
Technical Support Center: Nitemazepam Synthesis
Welcome to the technical support center for the synthesis of this compound (7-nitro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common issues encountered during synthesis.
This compound is a 1,4-benzodiazepine derivative, and its synthesis generally follows established routes for this class of compounds.[1][2] A common pathway involves the cyclization of an appropriately substituted 2-aminobenzophenone derivative.[1] This guide will focus on troubleshooting key steps in such a synthetic sequence.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Synthesis of 2-Amino-5-nitrobenzophenone Intermediate
Question 1: My Friedel-Crafts acylation to produce 2-chloro-5-nitrobenzophenone is giving a low yield. What are the common causes?
Answer: Low yields in this step are often traced back to issues with reagents or reaction conditions.
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Moisture: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst (e.g., AlCl₃). Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
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Catalyst Quality: The quality and quantity of the Lewis acid are critical. Use a fresh, high-purity catalyst and ensure the correct stoichiometric amount is used.
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Temperature Control: The reaction is typically performed at low temperatures to minimize side reactions. Poor temperature control can lead to the formation of undesired isomers or degradation of products.
-
Reagent Purity: Impurities in the starting materials (2-chloro-5-nitrobenzoic acid or its acid chloride) can interfere with the reaction.[1]
Question 2: The amination of 2-chloro-5-nitrobenzophenone to 2-amino-5-nitrobenzophenone is incomplete. How can I improve this conversion?
Answer: Incomplete amination is a common challenge. Optimizing reaction parameters is key to driving the reaction to completion.
-
Temperature and Pressure: This nucleophilic aromatic substitution often requires elevated temperatures and pressure to proceed efficiently. A reported method involves heating to 125-130°C and maintaining a pressure of 0.05-0.65 MPa with gaseous ammonia.[1]
-
Reaction Time: Ensure the reaction is allowed to run for a sufficient duration. A typical timeframe for this step is around 5 hours. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended to determine the point of completion.
-
Ammonia Source: The choice and concentration of the ammonia source are crucial. While gaseous ammonia is effective, other sources like aqueous ammonia or ammonium salts might be used, but conditions would need significant re-optimization.
Section 2: Cyclization to form the Benzodiazepine Ring
Question 3: I am observing significant hydrolysis of my chloroacetamide intermediate back to 2-amino-5-nitrobenzophenone during the cyclization step. How can this be minimized?
Answer: Hydrolysis is a competitive side reaction, particularly under harsh pH conditions.
-
Avoid Strong Acids/Bases: Using strong acids or bases for extended periods, especially with heat, can promote the hydrolysis of the amide linkage.
-
Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, as water is required for hydrolysis.
-
Choice of Base/Solvent: The selection of the base and solvent system is critical. The reaction of the 2-chloroacetamido intermediate with an ammonia source (e.g., hexamine in ethanol) is a common method for cyclization. This provides a controlled release of ammonia for the ring-closing step.
Question 4: The final cyclization to form the diazepine ring has a low yield. What factors should I investigate?
Answer: Low yields in the cyclization step can be attributed to several factors.
-
Purity of Intermediate: Impurities in the 2-(2-chloroacetamido)-5-nitrobenzophenone can significantly interfere with the cyclization. It is crucial to purify this intermediate, for example, by recrystallization, before proceeding.
-
Reaction Conditions: The molar ratios of the reagents are important. For a cyclization using hexamethylenetetramine and ethanol in the presence of ammonium chloride, specific molar ratios have been reported to maximize yield.
-
Incomplete Reaction: Monitor the reaction by TLC to ensure it has gone to completion. If starting material remains, extending the reaction time or moderately increasing the temperature may be necessary.
-
Side Reactions: Intermolecular side reactions can compete with the desired intramolecular cyclization. Running the reaction at a suitable dilution can help favor the formation of the seven-membered ring.
Experimental Protocols & Data
Protocol: Synthesis of 2-Amino-5-nitrobenzophenone
This protocol is based on a reported industrial synthesis method for a related compound, nitrazepam.
-
Acylation: 2-Chloro-5-nitrobenzoic acid is converted to its acid chloride using thionyl chloride. The resulting 2-chloro-5-nitrobenzoyl chloride is then used in a Friedel-Crafts reaction with benzene to yield 2-chloro-5-nitrobenzophenone.
-
Amination: 2-chloro-5-nitrobenzophenone (1 mole) is placed in a sealed reaction vessel. The temperature is raised to 125-130°C.
-
Gaseous ammonia is introduced into the reaction mixture, maintaining a constant pressure between 0.05-0.65 MPa.
-
The reaction is stirred at this temperature and pressure for 5 hours.
-
After cooling, the reaction mass is poured into water to precipitate the product.
-
The solid 2-amino-5-nitrobenzophenone is collected by filtration and dried.
Protocol: Cyclization to this compound
This generalized protocol is based on methods for analogous 1,4-benzodiazepines.
-
Acetylation: 2-amino-5-nitrobenzophenone is acetylated with chloroacetyl chloride in a suitable solvent like toluene to form 2-(2-chloroacetamido)-5-nitrobenzophenone.
-
Cyclization: The purified 2-(2-chloroacetamido)-5-nitrobenzophenone (1 mole) is dissolved in ethanol.
-
Hexamethylenetetramine (1.5-2.5 moles) and ammonium chloride (1.5-3.0 moles) are added to the solution.
-
The mixture is heated to reflux and maintained for several hours, monitoring by TLC until the starting material is consumed.
-
Subsequent workup, which may involve acidic treatment followed by neutralization, is performed to yield the final product.
Data Presentation: Reported Yields for Key Steps
The following table summarizes reported yields for analogous reaction steps in the synthesis of nitrazepam, which shares a core structure with this compound.
| Step | Reaction | Reported Yield |
| 1 | Friedel-Crafts Acylation (2-chloro-5-nitrobenzoyl chloride -> 2-chloro-5-nitrobenzophenone) | ~78% |
| 2 | Amination (2-chloro-5-nitrobenzophenone -> 2-amino-5-nitrobenzophenone) | ~85% |
| 3 | Cyclization & Workup (2-(2-chloroacetamido)-5-nitrobenzophenone -> Nitrazepam) | ~86% |
Visualizations
General Synthetic Workflow
The following diagram illustrates a typical multi-step workflow for the synthesis of a 1,4-benzodiazepin-2-one.
Caption: General workflow for 1,4-benzodiazepin-2-one synthesis.
Troubleshooting Logic for Low Cyclization Yield
This diagram provides a logical path for troubleshooting low yields in the critical ring-closing step.
Caption: Troubleshooting flowchart for the cyclization step.
References
Addressing solubility issues of Nitemazepam in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of Nitemazepam.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
This compound is a benzodiazepine derivative and is characterized as a poorly water-soluble compound.[1] Its solubility in aqueous media is limited. For instance, in Phosphate Buffered Saline (PBS) at pH 7.2, the solubility is approximately 0.20 mg/mL.[2][3]
Q2: In which organic solvents is this compound more soluble?
This compound exhibits higher solubility in organic solvents.[1] Experimental data indicates solubility of up to 5 mg/mL in Dimethylformamide (DMF) and 2-3 mg/mL in Dimethyl sulfoxide (DMSO).[2]
Q3: Why is my this compound precipitating out of solution during my experiment?
Precipitation of this compound from an aqueous solution is a common issue and can be attributed to several factors:
-
Low Aqueous Solubility: The inherent low water solubility of the compound is the primary reason.
-
Solvent Composition Change: If this compound is first dissolved in an organic solvent and then diluted into an aqueous buffer, the change in solvent polarity can cause the compound to crash out of solution.
-
Temperature Fluctuations: A decrease in temperature can lower the solubility of this compound, leading to precipitation.
-
pH shifts: Changes in the pH of the solution may alter the ionization state of the molecule, potentially impacting its solubility.
Q4: What general strategies can be employed to enhance the solubility of this compound?
Several techniques can be used to improve the solubility of poorly water-soluble drugs like this compound. These include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
pH Adjustment: Modifying the pH of the solution.
-
Use of Surfactants: Incorporating surfactants to form micelles that can encapsulate the drug.
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins to increase aqueous solubility.
-
Solid Dispersions: Creating a solid dispersion of the drug in a hydrophilic carrier.
-
Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosuspension to increase the surface area for dissolution.
Troubleshooting Guides
Issue 1: this compound Precipitation Upon Dilution into Aqueous Buffer
Problem: A stock solution of this compound in an organic solvent (e.g., DMSO) is prepared, but upon dilution into an aqueous experimental medium (e.g., cell culture media, PBS), a precipitate forms.
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in the aqueous medium.
-
Optimize the Co-solvent Percentage:
-
Rationale: Maintaining a certain percentage of the organic co-solvent in the final aqueous solution can help keep this compound dissolved.
-
Procedure:
-
Determine the maximum tolerable percentage of the organic solvent (e.g., DMSO) for your specific experiment (e.g., cell-based assay). Many cell lines can tolerate up to 0.5-1% DMSO.
-
Prepare your this compound stock solution at a concentration that allows for dilution into the aqueous medium without exceeding the tolerable solvent percentage.
-
When diluting, add the this compound stock solution to the aqueous medium slowly while vortexing or stirring to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
-
-
Use a Different Co-solvent: If DMSO is not suitable or effective, consider other water-miscible organic solvents such as ethanol.
-
Incorporate a Surfactant: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the aqueous medium to help solubilize this compound.
Issue 2: Inconsistent Results in Biological Assays Due to Poor Solubility
Problem: High variability is observed in experimental results, which is suspected to be caused by inconsistent amounts of dissolved this compound.
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before each experiment, carefully inspect your final this compound solution for any signs of precipitation (e.g., cloudiness, visible particles). Centrifuge the solution at a low speed and check for a pellet.
-
Filter Sterilization: If sterile filtration is required, use a filter with a low drug-binding membrane (e.g., PVDF) and consider the possibility of drug loss due to adsorption to the filter.
-
Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment to avoid potential degradation or precipitation over time.
-
Employ a Solubility Enhancement Technique: If simple co-solvency is insufficient, a more robust method like cyclodextrin complexation may be necessary to ensure consistent solubility.
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Reference(s) |
| PBS (pH 7.2) | 0.20 | , |
| Dimethylformamide (DMF) | 5 | , |
| Dimethyl sulfoxide (DMSO) | 2 - 3 | , |
| Ethanol | 5 |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent System
Objective: To prepare a 100 µM solution of this compound in an aqueous buffer containing a final concentration of 0.5% DMSO.
Materials:
-
This compound powder (MW: 311.29 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 20 mM Stock Solution in DMSO:
-
Weigh out 3.11 mg of this compound and dissolve it in 500 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. This will be your 20 mM stock solution.
-
-
Prepare the Final 100 µM Solution:
-
Add 5 µL of the 20 mM this compound stock solution to 995 µL of PBS (pH 7.2).
-
Immediately vortex the solution for 30 seconds to ensure rapid and complete mixing.
-
The final solution will have a concentration of 100 µM this compound in PBS with 0.5% DMSO.
-
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may be necessary to lower the final concentration.
Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare an aqueous solution of this compound with enhanced solubility using HP-β-CD. This method is adapted from protocols used for the related compound, Nitrazepam.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a Saturated HP-β-CD Solution:
-
Prepare a solution of HP-β-CD in deionized water at a desired concentration (e.g., 200 mM). Stir until the HP-β-CD is fully dissolved.
-
-
Add this compound:
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
-
Equilibration:
-
Seal the container and allow the mixture to stir at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
-
Separation of Undissolved this compound:
-
After the equilibration period, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
-
Quantification:
-
The concentration of the solubilized this compound in the filtrate should be determined using a suitable analytical method, such as HPLC-UV.
-
Visualizations
References
Technical Support Center: Nitemazepam Analysis by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometric analysis of Nitemazepam, with a primary focus on minimizing ion suppression.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues that may arise during your this compound analysis workflow.
Issue 1: Low signal intensity and poor sensitivity for this compound.
-
Question: Why am I observing a weak signal for this compound even at expected concentrations?
-
Answer: Low signal intensity is a common indicator of ion suppression, where co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2][3] This leads to a reduced analyte signal, impacting the accuracy and sensitivity of your analysis. In biological matrices like plasma or urine, endogenous substances such as phospholipids are frequent culprits.[4]
To mitigate this, consider the following sample preparation techniques:
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Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex biological samples. Mixed-mode SPE, in particular, has been shown to be superior for reducing matrix effects for benzodiazepines.[5]
-
Liquid-Liquid Extraction (LLE): LLE is another robust technique, though it can be more labor-intensive and solvent-consuming compared to SPE.
-
Protein Precipitation (PPT): While simple, PPT is a non-selective cleanup method and may result in significant matrix effects. If you are experiencing substantial ion suppression with PPT, switching to LLE or SPE is recommended.
-
Issue 2: Inconsistent and irreproducible results for this compound.
-
Question: My results for this compound are varying significantly between samples from different batches. What could be the cause?
-
Answer: Inconsistent results often stem from variable matrix effects between different sample lots. To address this, the following strategies are recommended:
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Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for variable matrix effects. Since it is chemically identical to the analyte, it will be affected by ion suppression in the same manner, allowing for accurate correction.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, be mindful that this may compromise the limit of quantitation.
-
Issue 3: How can I confirm that ion suppression is affecting my this compound results?
-
Question: What is a reliable method to determine if ion suppression is the root cause of my analytical problems?
-
Answer: A post-column infusion experiment is a standard method to qualitatively assess ion suppression. This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in the context of LC-MS/MS analysis of this compound?
A1: Ion suppression is a matrix effect where molecules co-eluting with this compound from the liquid chromatography (LC) system interfere with its ionization in the mass spectrometer's source. This competition for ionization leads to a decreased signal for this compound, which can negatively affect the accuracy, precision, and sensitivity of the analysis.
Q2: What are the primary causes of ion suppression in my LC-MS/MS workflow for this compound?
A2: Common causes of ion suppression include:
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Co-eluting matrix components: Endogenous substances from the biological sample (e.g., phospholipids, salts, proteins) that have similar retention times to this compound.
-
Poor sample preparation: Inefficient removal of matrix components during the sample cleanup process.
-
High analyte concentration: At high concentrations, the ionization response can become non-linear, leading to suppression effects.
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Mobile phase additives: Certain additives can interfere with the ionization process.
-
Exogenous contaminants: Contaminants introduced during sample collection or preparation, such as plasticizers from collection tubes.
Q3: How can I proactively minimize ion suppression during method development for this compound?
A3: To minimize ion suppression, a multi-faceted approach is recommended:
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Optimize Sample Preparation: Employ a robust sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove interfering matrix components. For benzodiazepines, mixed-mode SPE often yields the cleanest extracts.
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Chromatographic Separation: Adjust your chromatographic conditions to separate this compound from co-eluting matrix components. This can be achieved by:
-
Modifying the mobile phase gradient: A shallower gradient can improve resolution.
-
Changing the column chemistry: If using a standard C18 column, consider a column with a different selectivity.
-
Adjusting the mobile phase pH: This can alter the retention times of this compound and interfering compounds.
-
-
Optimize MS Source Parameters: Fine-tune parameters such as capillary voltage, gas flow rates, and source temperature to maximize the signal for this compound and reduce the influence of matrix components.
-
Use an Appropriate Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for any residual matrix effects.
Quantitative Data Summary
The following tables summarize recovery and matrix effect data for this compound (Nimetazepam) and other benzodiazepines from various studies to provide a benchmark for expected performance with different sample preparation methods.
Table 1: Recovery of this compound (Nimetazepam) and other Synthetic Benzodiazepines from Urine and Whole Blood using Different Extraction Methods.
| Compound | Extraction Method | Matrix | Recovery (%) |
| Nimetazepam | ISOLUTE® SLE+ (Ethyl Acetate) | Urine | ~85% |
| Nimetazepam | ISOLUTE® SLE+ (MTBE) | Urine | ~80% |
| Nimetazepam | EVOLUTE® EXPRESS CX | Urine | ~75% |
| Nimetazepam | ISOLUTE® HYDRO DME+ | Urine | ~65% |
| Nimetazepam | ISOLUTE® SLE+ (Ethyl Acetate) | Whole Blood | ~80% |
| Nimetazepam | ISOLUTE® SLE+ (MTBE) | Whole Blood | ~85% |
| Nimetazepam | EVOLUTE® EXPRESS CX | Whole Blood | ~70% |
| Nimetazepam | ISOLUTE® HYDRO DME+ | Whole Blood | ~40% |
| Bromazepam | ISOLUTE® SLE+ (Ethyl Acetate) | Urine | >90% |
| Clobazam | ISOLUTE® SLE+ (Ethyl Acetate) | Urine | >90% |
Table 2: Matrix Effects for this compound (Nimetazepam) and other Synthetic Benzodiazepines in Urine and Whole Blood.
| Compound | Extraction Method | Matrix | Matrix Effect |
| Nimetazepam | ISOLUTE® SLE+ (Ethyl Acetate) | Urine | Slight Suppression |
| Nimetazepam | ISOLUTE® SLE+ (MTBE) | Urine | Slight Suppression |
| Nimetazepam | EVOLUTE® EXPRESS CX | Urine | Moderate Suppression |
| Nimetazepam | ISOLUTE® HYDRO DME+ | Urine | Significant Suppression |
| Nimetazepam | ISOLUTE® SLE+ (Ethyl Acetate) | Whole Blood | Slight Suppression |
| Nimetazepam | ISOLUTE® SLE+ (MTBE) | Whole Blood | Slight Suppression |
| Nimetazepam | EVOLUTE® EXPRESS CX | Whole Blood | Moderate Suppression |
| Nimetazepam | ISOLUTE® HYDRO DME+ | Whole Blood | Significant Suppression |
| Bromazepam | ISOLUTE® SLE+ (Ethyl Acetate) | Urine | Minimal |
| Clobazam | ISOLUTE® SLE+ (Ethyl Acetate) | Urine | Minimal |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Urine
-
Sample Pre-treatment: To 200 µL of urine, add an appropriate amount of internal standard.
-
Hydrolysis: Add 200 µL of acetate buffer (pH 5.0) containing β-glucuronidase. Incubate the plate at 50 °C for 1 hour.
-
Quenching: Quench the reaction with 200 µL of 4% H3PO4.
-
SPE Loading: Load the pre-treated sample onto a mixed-mode cation exchange (MCX) SPE plate.
-
Washing:
-
Wash with 200 µL of 0.02 N HCl.
-
Wash with 200 µL of 20% MeOH.
-
-
Drying: Dry the plate under high vacuum for 30 seconds.
-
Elution: Elute the analytes with 2 x 25 µL of 60:40 ACN:MeOH containing 5% strong ammonia solution.
-
Dilution: Dilute the eluate with 100 µL of sample diluent (e.g., 2% ACN:1% formic acid in water) before injection.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Blood
-
Sample Preparation: To 0.5 mL of blood in a glass tube, add 50 µL of the internal standard working solution.
-
pH Adjustment: Add 250 µL of 0.1 M NaOH and vortex for 10 seconds.
-
Extraction: Add 3 mL of the extraction solvent (e.g., methyl tert-butyl ether). Vortex for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Solvent Transfer: Transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for ion suppression.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
Refinement of animal dosing protocols for Nitemazepam studies
Technical Support Center: Nitemazepam Animal Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using this compound in animal studies. It is intended for scientists and drug development professionals to refine their experimental protocols.
Frequently Asked Questions (FAQs)
Section 1: Dosing and Administration
Q1: How do I select an appropriate starting dose for this compound in rodents?
A1: Selecting a starting dose requires a literature review of similar benzodiazepines and a dose-finding study. This compound is a benzodiazepine derivative, and its effective dose will be influenced by the animal species, strain, and the specific behavioral or physiological endpoint being measured.[1][2] For initial studies, consider a range based on doses used for parent compounds like Nitrazepam. A typical approach is to start with a low dose (e.g., 1 mg/kg) and escalate until the desired effect is observed or side effects appear.
Q2: What is the best vehicle for administering this compound?
A2: this compound, like many benzodiazepines, is lipophilic and has low water solubility.[3] The choice of vehicle is critical for ensuring consistent drug delivery.
-
For Oral Gavage (PO): A suspension in 0.5% or 1% methylcellulose in water is a common and effective choice. Alternatively, a solution in a mixture of polyethylene glycol (PEG) 400 and water, or an oil-based vehicle like corn oil or sesame oil, can be used.[4]
-
For Intraperitoneal (IP) or Intravenous (IV) Injection: Solubilizing the compound can be challenging. A common vehicle for preclinical compounds is a mixture of DMSO, PEG 400, and saline. However, the final concentration of DMSO should be kept low (ideally <5%) to avoid toxicity.[4] Always run a vehicle-only control group to account for any effects of the vehicle itself.
Q3: I'm observing high variability in my results. What could be the cause?
A3: High variability is a common issue in in-vivo pharmacology. Potential causes include:
-
Inconsistent Dosing: Ensure your this compound formulation is homogenous. If it's a suspension, vortex it thoroughly before each administration. Inaccurate animal weights can also lead to dosing errors.
-
Animal Stress: Handling, injection, and gavage procedures can induce stress, which may affect behavioral outcomes. Ensure all animals are properly habituated to the procedures.
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Pharmacokinetic Variability: Individual differences in metabolism can lead to different plasma concentrations. Consider sparse blood sampling to correlate plasma levels with pharmacodynamic effects.
-
Circadian Rhythm: The time of day can influence drug metabolism and behavioral responses. Conduct experiments at the same time each day to minimize this variability.
Q4: My animals are overly sedated and cannot perform the behavioral task. What should I do?
A4: Excessive sedation is a known side effect of benzodiazepines.
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Lower the Dose: This is the most straightforward solution. Perform a dose-response study to find a dose that produces the desired anxiolytic or anticonvulsant effect without causing debilitating sedation.
-
Change the Timing: Administer the compound and allow for a longer period before testing. This allows the peak sedative effects to subside while potentially maintaining the desired therapeutic effect, depending on the compound's pharmacokinetic profile.
-
Select a Different Task: Some behavioral assays are more sensitive to motor impairment than others. Consider tasks that are less dependent on locomotor activity.
Section 2: Pharmacokinetics and Metabolism
Q5: What is the expected mechanism of action for this compound?
A5: this compound is a benzodiazepine. Like other drugs in this class, it acts as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, increasing the affinity of the inhibitory neurotransmitter GABA for its binding site. This enhances the influx of chloride ions, hyperpolarizing the neuron and reducing its excitability, which leads to sedative, anxiolytic, anticonvulsant, and muscle relaxant effects.
Q6: How is this compound likely metabolized, and how does this affect dosing frequency?
A6: this compound is a derivative of Nitrazepam. Nitrazepam has a relatively long half-life in humans (15-38 hours) and is metabolized in the liver. Animal models, particularly rodents, tend to metabolize drugs much faster than humans. The metabolism of this compound likely occurs in the liver, and it may have active metabolites similar to other benzodiazepines like diazepam. To determine the appropriate dosing frequency, a pharmacokinetic study in your chosen animal model is essential to determine its half-life (t½).
Pharmacokinetic Parameters of Related Benzodiazepines in Rodents
| Parameter | Diazepam (Rat) | Nitrazepam (Mouse) | Note |
|---|---|---|---|
| Route | IV | IP | Data is species and route dependent. |
| Half-life (t½) | ~1-2 hours | ~1.5 hours | Rodent metabolism is significantly faster than human. |
| Peak Plasma Time (Tmax) | ~5-15 min (IV/IP) | ~15-30 min (IP) | Oral administration will result in a longer Tmax. |
| Bioavailability (Oral) | ~68% (Rat) | Not widely reported | Formulation can heavily influence bioavailability. |
(Note: This table contains representative data for related compounds to guide experimental design. Specific values for this compound must be determined experimentally.)
Troubleshooting Guides
Problem 1: Unexpected Animal Mortality or Adverse Events
-
Question: I observed unexpected mortality or severe adverse events (e.g., respiratory depression) after dosing. What went wrong?
-
Troubleshooting Workflow:
Troubleshooting workflow for unexpected adverse events.
Problem 2: Lack of Efficacy or Expected Effect
-
Question: I am not observing the expected anxiolytic/sedative effects of this compound. Why?
-
Possible Causes & Solutions:
-
Dose is too low: Escalate the dose systematically.
-
Poor Bioavailability: The compound may not be absorbed effectively.
-
Solution: Check the formulation. Ensure solubility or create a uniform suspension. Consider switching to a route with higher bioavailability like IP or IV for initial efficacy tests.
-
-
Rapid Metabolism: The compound might be cleared too quickly in the chosen species.
-
Solution: Conduct a pilot pharmacokinetic study to measure plasma exposure. If the half-life is very short, more frequent dosing or a different delivery method (e.g., osmotic mini-pumps) may be needed.
-
-
Tolerance: If using a chronic dosing paradigm, tolerance to benzodiazepine effects can develop.
-
Solution: Include naive animal groups for comparison. Assess receptor density or function in ex-vivo tissue samples if possible.
-
-
Experimental Protocols
Protocol 1: Oral Gavage Dosing in Rats
This protocol outlines the standard procedure for administering a compound via oral gavage.
-
Preparation:
-
Accurately weigh the rat and calculate the required dose volume. Maximum gavage volumes for rats are typically 10 mL/kg.
-
Prepare the this compound formulation. If it is a suspension, ensure it is mixed thoroughly (e.g., by vortexing) immediately before drawing it into the syringe.
-
Use a sterile, ball-tipped gavage needle appropriate for the size of the rat (e.g., 16-18 gauge for an adult rat).
-
-
Procedure:
-
Gently restrain the rat to prevent movement. The animal should be held upright.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth.
-
Moisten the tip of the gavage needle with water or vehicle to lubricate it.
-
Insert the needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
If any resistance is met, or if the animal begins to choke, withdraw the needle immediately. This may indicate entry into the trachea.
-
Once the needle is at the predetermined depth, slowly administer the compound.
-
Withdraw the needle smoothly and return the animal to its cage.
-
-
Post-Procedure Monitoring:
-
Observe the animal for at least 15-30 minutes post-dosing for any signs of distress, such as difficulty breathing or regurgitation.
Workflow for oral gavage administration in rats. -
Protocol 2: Sparse Blood Sampling for Pharmacokinetic (PK) Analysis in Mice
This protocol allows for the construction of a composite PK profile from a cohort of animals without repeatedly bleeding a single animal.
-
Animal Grouping:
-
Divide mice into time-point groups (e.g., 5, 15, 30, 60, 120, 240 minutes post-dose). A minimum of 3 mice per time point is recommended.
-
-
Dosing:
-
Administer this compound to all animals via the desired route (e.g., PO, IP). Stagger the dosing to allow for precise timing of sample collection.
-
-
Blood Collection:
-
At each designated time point, collect a blood sample from the corresponding group of mice.
-
Common collection sites include the saphenous vein or submandibular vein.
-
Use an appropriate anticoagulant (e.g., K2-EDTA) to prevent clotting.
-
The volume collected should not exceed the maximum recommended limit (typically 1% of body weight).
-
-
Sample Processing:
-
Immediately after collection, place the blood tubes on ice.
-
Centrifuge the samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to a new, labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until analysis by a validated method (e.g., LC-MS/MS).
-
Signaling Pathway
This compound, as a benzodiazepine, potentiates the action of GABA at the GABA-A receptor, which is the primary mechanism for its therapeutic and side effects.
References
Technical Support Center: Validating Nitemazepam Analytical Methods for Regulatory Submission
This technical support center provides guidance for researchers, scientists, and drug development professionals on validating analytical methods for Nitemazepam for regulatory submission. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary regulatory guidelines I should follow for this compound analytical method validation?
A1: For regulatory submission, it is crucial to adhere to guidelines from major regulatory bodies. The most widely recognized are the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2): Validation of Analytical Procedures.[1] Additionally, guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) should be consulted.[2][3][4][5] These documents provide a framework for the validation of analytical methods, ensuring data integrity and reliability.
Q2: Which analytical techniques are most suitable for the analysis of this compound?
A2: Several analytical techniques can be employed for the quantification of this compound. High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a common and robust method. For higher sensitivity and specificity, hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are preferred, especially for analysis in biological matrices.
Q3: What are the critical validation parameters I need to assess?
A3: The core validation parameters that must be evaluated include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Q4: How do I perform a forced degradation study for this compound?
A4: Forced degradation studies are essential to establish the stability-indicating properties of your analytical method. This involves subjecting this compound to various stress conditions, such as:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: e.g., heating the solid drug at 105°C for 24 hours.
-
Photolytic Degradation: e.g., exposing the drug solution to UV light (254 nm) for 24 hours.
The analytical method should then be able to separate the this compound peak from any degradation products formed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in HPLC | - Inappropriate mobile phase pH. - Column degradation or contamination. - Sample overload. - Presence of active sites in the GC inlet liner (for GC-MS). | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Flush the column with a strong solvent or replace the column. - Reduce the injection volume or sample concentration. - Use analyte protectants like sorbitol to reduce liner activity in GC-MS. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate. - Temperature variations. - Column equilibration issues. | - Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or bubbles. - Use a column oven to maintain a constant temperature. - Ensure the column is adequately equilibrated with the mobile phase before each run. |
| Low Analyte Recovery | - Inefficient extraction from the sample matrix. - Analyte degradation during sample preparation. - Adsorption of the analyte to container surfaces. | - Optimize the extraction solvent, pH, and extraction time. - Use sample preparation techniques like solid-phase extraction (SPE) for cleaner extracts. - Keep samples cool and protected from light if the analyte is light or heat-sensitive. - Use silanized glassware or polypropylene tubes. |
| Non-linear Calibration Curve | - Detector saturation at high concentrations. - Inaccurate preparation of standard solutions. - Analyte instability in the diluent. | - Extend the calibration range with lower concentrations or use a non-linear regression model if appropriate. - Carefully prepare fresh standard solutions and verify their concentrations. - Assess the stability of the analyte in the chosen diluent over the analysis time. |
| High Variability in Precision Studies (High %RSD) | - Inconsistent sample preparation technique. - Instrument instability. - Non-homogeneous samples. | - Ensure a standardized and well-documented sample preparation procedure is followed by all analysts. - Perform system suitability tests to ensure the instrument is performing correctly. - Ensure samples are thoroughly mixed before aliquoting. |
| Interference Peaks Observed | - Contaminants from the sample matrix, solvents, or glassware. - Co-eluting impurities or degradation products. | - Analyze a blank matrix sample to identify the source of interference. - Use higher purity solvents and thoroughly clean all glassware. - Modify the chromatographic conditions (e.g., mobile phase composition, gradient, column) to improve separation. |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound Assay
-
Instrumentation: HPLC system with a UV/DAD detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., 10 mM potassium phosphate, pH 2.5) and an organic modifier (e.g., methanol-acetonitrile). The exact ratio should be optimized for best peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL) and make serial dilutions to create calibration standards ranging from 1 to 100 µg/mL.
-
Sample Preparation: For a tablet formulation, crush a tablet, dissolve the powder in a suitable solvent (e.g., methanol), sonicate, and filter before injection.
Protocol 2: LC-MS/MS Method for this compound in Biological Fluids
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
-
Column: C18 column suitable for mass spectrometry.
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive ESI.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion and product ions for this compound and an internal standard should be optimized.
-
Sample Preparation:
-
To 1 mL of plasma, add an internal standard.
-
Perform protein precipitation with acetonitrile.
-
Vortex and centrifuge.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for injection.
-
Data Presentation
Table 1: Summary of Validation Parameters for a Hypothesized HPLC Method
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.998 | 0.9995 |
| Range (µg/mL) | - | 5 - 80 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD (µg/mL) | - | 0.5 |
| LOQ (µg/mL) | - | 1.5 |
| Specificity | No interference at the retention time of this compound | Passed |
| Robustness | RSD ≤ 2.0% | Passed |
Table 2: System Suitability Test Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| %RSD of Peak Area (n=6) | ≤ 1.0% | 0.5% |
Visualizations
Caption: Experimental Workflow for this compound Analytical Method Validation.
Caption: Logical Flow for Troubleshooting Common Analytical Method Issues.
References
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. fda.gov [fda.gov]
- 4. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Navigating the Purification of Nitemazepam: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of Nitemazepam purification following its synthesis. Given the limited specific literature on this compound purification, this guide leverages established protocols and known challenges from the purification of structurally similar benzodiazepines, such as Nitrazepam and Diazepam. The principles and methodologies outlined here are intended to serve as a robust starting point for developing a highly effective purification strategy for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in this compound synthesis?
A1: Based on the synthesis of related benzodiazepines, common impurities in crude this compound are likely to include:
-
Unreacted Starting Materials: Such as the corresponding aminobenzophenone precursor.
-
Side-Reaction Products: Including products from incomplete cyclization or alternative reaction pathways.
-
Degradation Products: this compound, like other benzodiazepines, can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the opening of the diazepine ring. For instance, Nitrazepam is known to degrade to 2-amino-5-nitrobenzophenone.[1][2][3]
-
Reagent Residues: Catalysts, bases, or acids used during the synthesis.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis of benzodiazepines and their impurities.[4] Thin-Layer Chromatography (TLC) can be a valuable tool for rapid, qualitative monitoring of the purification progress.[5] Spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the structural elucidation of the final product and any isolated impurities.
Q3: Which purification techniques are most effective for this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods include:
-
Recrystallization: This is often the first and most straightforward method to significantly improve purity, especially for removing minor impurities.
-
Column Chromatography: Silica gel column chromatography is highly effective for separating this compound from closely related impurities and unreacted starting materials.
-
Solid-Phase Extraction (SPE): This technique can be useful for sample clean-up and isolation of the target compound from complex mixtures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield after recrystallization | The chosen solvent or solvent system has high solubility for this compound at room temperature. | - Test a range of solvents and solvent mixtures to find a system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common recrystallization solvents for related compounds include ethanol, ethyl acetate, and mixtures with hexanes or water. - Ensure the minimum amount of hot solvent is used to dissolve the crude product. - Cool the solution slowly to promote crystal growth and minimize loss in the mother liquor. |
| Oiling out during recrystallization | The compound is melting before it dissolves, or the solvent is a very poor solvent for the compound at all temperatures. | - Increase the initial volume of the solvent. - Switch to a solvent with a higher boiling point. - Employ a two-solvent recrystallization system. Dissolve the compound in a good solvent and add a poor solvent dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly. |
| Persistent impurity peak in HPLC after recrystallization | The impurity has very similar solubility properties to this compound. | - Employ column chromatography for separation. A gradient elution with a solvent system like ethyl acetate/hexane may be effective. - Consider a different recrystallization solvent that may offer better discrimination between the compound and the impurity. |
| Product degradation during purification | Exposure to harsh acidic or basic conditions, or prolonged heating. | - Neutralize the crude product solution before purification. - Use milder purification conditions. For example, use column chromatography at room temperature instead of high-temperature recrystallization if the compound is thermally labile. - Studies on Nitrazepam show degradation under both acidic and basic conditions, highlighting the importance of pH control. |
| Colored impurities in the final product | These may arise from starting materials or side reactions. For example, nitro-containing aromatic compounds are often colored. | - Activated carbon treatment of the solution before the final crystallization step can be effective in removing colored impurities. - Column chromatography is also an effective method for separating colored impurities. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent. If the compound dissolves immediately at room temperature, it is too soluble. If it does not dissolve at room temperature, heat the mixture. If it dissolves when hot and precipitates upon cooling, the solvent is suitable.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
General Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a low-polarity mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to pack uniformly.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase, gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify the fractions containing the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizing the Purification Workflow
The following diagrams illustrate the logical steps in the purification and analysis of this compound.
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting this compound purification.
References
- 1. Elucidation of Degradation Behavior of Nitrazepam, a Benzodiazepine Drug, under Basic Conditions: Study on Degradability of Drugs in Stomach (IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
Validation & Comparative
Cross-Validation of Nitemazepam Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Nitemazepam, a benzodiazepine with hypnotic and anxiolytic properties, is critical in various fields, from clinical toxicology to forensic analysis and pharmaceutical research. The selection of an appropriate analytical method is paramount to achieving reliable and reproducible results. This guide provides a comprehensive cross-validation of the most commonly employed analytical techniques for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
This document outlines the experimental protocols for each method and presents a comparative analysis of their performance based on key validation parameters. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable methodology for their specific analytical needs.
Comparative Performance of this compound Quantification Methods
The choice of an analytical platform is a critical decision contingent on the specific demands of the research, including required sensitivity, selectivity, and sample throughput. The following table summarizes key performance metrics for the quantification of this compound and other benzodiazepines across LC-MS/MS, GC-MS, and HPLC with UV detection.
| Validation Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL[1] | 5 - 20 ng/mL[1] | 5 nmol/L (~1.4 ng/mL)[2][3] |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL[1] | 25 - 50 ng/mL | 6 - 26 ppm (µg/mL) |
| Linearity (r²) | > 0.99 | > 0.9981 | > 0.996 |
| Accuracy (% Bias / Recovery) | Within ±15% | < 8.5% (% Bias) | 94% - 100% (Recovery) |
| Precision (%RSD / %CV) | < 15% | < 11.1% | 1.0% - 4.1% |
Experimental Protocols
Detailed methodologies for the quantification of this compound and related benzodiazepines are presented below. These protocols are synthesized from various validated methods and represent typical experimental workflows.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for benzodiazepine analysis due to its high sensitivity and selectivity.
Sample Preparation (Human Blood/Plasma):
-
To 0.5 mL of the biological matrix, add an appropriate internal standard (e.g., Diazepam-d5).
-
Perform a liquid-liquid extraction with an organic solvent such as methyl tert-butyl ether or chloroform.
-
Alternatively, utilize solid-phase extraction (SPE) with a C18 cartridge for sample cleanup and concentration.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 - 0.7 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in Positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitored Transitions: Specific precursor-to-product ion transitions are monitored for this compound and the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique for the quantification of benzodiazepines, though it may require derivatization for thermally labile compounds.
Sample Preparation (Human Blood/Plasma):
-
To 1 mL of the sample, add an internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., chloroform) at an alkaline pH (e.g., pH 9).
-
Evaporate the organic layer to dryness.
-
Derivatization may be necessary to improve the chromatographic properties of this compound and its metabolites. This can involve silylation or alkylation.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a more accessible and cost-effective method, suitable for routine analysis where the high sensitivity of mass spectrometry is not required.
Sample Preparation (Plasma):
-
To 1 mL of plasma, add an internal standard (e.g., Temazepam).
-
Perform a liquid-liquid extraction with chloroform.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile, methanol, and a phosphate buffer. A common mobile phase composition is acetonitrile:methanol:dipotassium hydrogen phosphate (10 nmol/L, pH 3.7) in a ratio of 30:2:100 by volume.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detection at a wavelength of 240 nm.
Visualized Experimental Workflow
The following diagram illustrates a generalized experimental workflow for the quantification of this compound, applicable to all three discussed analytical techniques with minor variations in the final detection step.
Caption: Generalized workflow for this compound quantification.
Method Comparison Summary
-
LC-MS/MS stands out as the most sensitive and specific method for this compound quantification. Its ability to detect low concentrations makes it ideal for forensic toxicology and clinical monitoring. The primary drawbacks are the higher cost and complexity of the instrumentation.
-
GC-MS offers a robust and reliable alternative to LC-MS/MS. However, the potential need for derivatization to analyze thermally labile benzodiazepines can add complexity to the sample preparation process. It may also be less sensitive to metabolites and co-eluting peaks compared to LC-MS/MS.
-
HPLC-UV is a cost-effective and widely accessible technique suitable for applications where high sensitivity is not a primary requirement, such as in pharmaceutical quality control. While less sensitive and specific than mass spectrometric methods, it can provide reliable quantification within the therapeutic ranges of many benzodiazepines.
Ultimately, the choice of method should be guided by the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, available resources, and the regulatory context.
References
A Comparative Guide to the Metabolic Profiles of Nitemazepam and Other Nitrobenzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic profiles of Nitemazepam and other prominent nitrobenzodiazepines, including Nitrazepam, Clonazepam, and Flunitrazepam. The information presented is curated from experimental data to facilitate an objective understanding of their biotransformation pathways, enzymatic involvement, and pharmacokinetic characteristics.
Executive Summary
Nitrobenzodiazepines are a class of psychoactive drugs characterized by a nitro group (-NO2) on the benzene ring, which significantly influences their metabolism. The primary metabolic pathways for these compounds involve the reduction of the nitro group, N-demethylation, and hydroxylation, followed by conjugation reactions, primarily glucuronidation. While extensive data is available for established nitrobenzodiazepines like Nitrazepam, Clonazepam, and Flunitrazepam, information on this compound, a designer benzodiazepine, is less comprehensive. However, its metabolic profile can be largely inferred from its structural analogs, particularly Nimetazepam and Nitrazepam.
Data Presentation: Comparative Metabolic Profiles
The following tables summarize the key metabolic and pharmacokinetic parameters of this compound and other selected nitrobenzodiazepines.
Table 1: Major Metabolites and Metabolic Pathways
| Compound | Major Metabolites | Primary Metabolic Pathways | Key Enzymes Involved |
| This compound | 7-Aminothis compound, Nimetazepam, 3-Hydroxythis compound, Temazepam, Nimetazepam glucuronide[1] | Nitroreduction, N-Demethylation, Hydroxylation, Glucuronidation | CYP450 enzymes (likely CYP3A4), UGTs |
| Nitrazepam | 7-Aminonitrazepam, 7-Acetamidonitrazepam[2] | Nitroreduction, Acetylation | Aldehyde Oxidase 1 (AOX1), N-acetyltransferase 2 (NAT2), CYP3A4[2] |
| Clonazepam | 7-Aminoclonazepam, 7-Acetamidoclonazepam, 3-Hydroxyclonazepam[3] | Nitroreduction, Acetylation, Hydroxylation | CYP3A4, NAT2 |
| Flunitrazepam | N-Desmethylflunitrazepam, 3-Hydroxyflunitrazepam, 7-Aminoflunitrazepam | N-Demethylation, Hydroxylation, Nitroreduction | CYP3A4, CYP2C19 |
Table 2: Comparative Pharmacokinetic Parameters
| Compound | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (hours) |
| This compound | Data not available | Data not available | Data not available |
| Nitrazepam | 53-94%[4] | ~87% | 16.5 - 48.3 |
| Clonazepam | ~90% | ~85% | 19 - 60 |
| Flunitrazepam | ~80% (oral) | ~90% | 18 - 26 |
Experimental Protocols
The following sections detail generalized experimental methodologies for the analysis of nitrobenzodiazepine metabolism.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol is designed to identify and characterize the metabolites of a nitrobenzodiazepine, such as this compound, formed by hepatic enzymes.
1. Incubation:
-
Prepare an incubation mixture containing:
-
Human liver microsomes (e.g., 0.5 mg/mL protein)
-
Test compound (e.g., this compound, 1-10 µM)
-
NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
-
Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).
2. Sample Preparation:
-
Centrifuge the terminated incubation mixture to precipitate proteins.
-
Collect the supernatant and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase).
3. Analytical Method - LC-MS/MS:
-
Chromatography:
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Full scan for metabolite identification and multiple reaction monitoring (MRM) for quantification.
-
Quantitative Analysis of Metabolites in Urine
This protocol outlines the steps for quantifying nitrobenzodiazepine metabolites in urine samples.
1. Sample Pre-treatment:
-
To 1 mL of urine, add an internal standard.
-
Perform enzymatic hydrolysis (e.g., using β-glucuronidase) to cleave glucuronide conjugates.
2. Extraction:
-
Use solid-phase extraction (SPE) with a suitable cartridge to isolate the analytes from the urine matrix.
-
Wash the cartridge to remove interferences and elute the analytes with an appropriate organic solvent.
3. Analysis:
-
Evaporate the eluate and reconstitute the residue.
-
Analyze the sample using a validated LC-MS/MS method as described above.
Mandatory Visualization
Metabolic Pathways of Nitrobenzodiazepines
The following diagram illustrates the primary metabolic pathways common to nitrobenzodiazepines.
Caption: Primary metabolic pathways of nitrobenzodiazepines.
Experimental Workflow for In Vitro Metabolism Study
This diagram outlines the typical workflow for an in vitro metabolism study using human liver microsomes.
Caption: Workflow for in vitro metabolism analysis.
References
- 1. Comparative metabolic study of nimetazepam and its desmethyl derivative (nitrazepam) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of enzymes responsible for nitrazepam metabolism and toxicity in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic activation of benzodiazepines by CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrazepam - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Inter-Laboratory Analysis of Nitemazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of Nitemazepam in biological matrices. While direct inter-laboratory proficiency testing data for this compound is not widely published, this document synthesizes performance characteristics from various independent laboratory validations. The included data, experimental protocols, and workflow diagrams are intended to serve as a valuable resource for laboratories involved in the analysis of this compound and other benzodiazepines.
Data Presentation: A Comparative Summary of Analytical Performance
The following table summarizes the quantitative performance of different analytical methods for this compound as reported in peer-reviewed literature. This allows for a cross-comparison of key validation parameters such as the limit of quantification, precision, and accuracy.
| Analytical Method | Matrix | Limit of Quantification (LOQ) | Precision (Inter-day CV%) | Accuracy (Between-day %) | Recovery (%) | Citation |
| LC-MS/MS | Urine | 5 ng/mL | 1.2 - 9.4% | 80.5 - 118.0% | 70.5 - 96.7% | [1] |
| GC-MS | Blood | Not Specified | < 11.1% | < 8.5% | > 74% | [2] |
| LC-MS/MS | Urine | < 5 µg/L | < 20% | Not Specified | 97 - 102% | [3] |
Note: The performance characteristics are presented as ranges reported in the respective studies and may encompass multiple analytes including this compound.
Experimental Protocols: Key Methodologies
Detailed below are representative experimental protocols for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Urine
This protocol is based on methodologies developed for the simultaneous quantification of benzodiazepines in urine.[1][3]
A. Sample Preparation:
-
Enzymatic Hydrolysis: To deconjugate glucuronide metabolites, urine samples may be treated with β-glucuronidase.
-
Internal Standard Spiking: A deuterated analog of this compound or another suitable benzodiazepine is added to the sample as an internal standard to correct for matrix effects and procedural losses.
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is employed to isolate the analytes from the urine matrix.
-
SPE: The sample is passed through an SPE cartridge, which retains the analytes. The cartridge is then washed, and the analytes are eluted with an organic solvent.
-
LLE: The sample is mixed with an immiscible organic solvent to extract the analytes. The organic layer is then separated and evaporated to dryness.
-
-
Reconstitution: The dried extract is reconstituted in a suitable solvent compatible with the LC mobile phase.
B. Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used for the separation of benzodiazepines.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.
C. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound and its internal standard are monitored.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Blood
This protocol is based on a validated method for the determination of multiple benzodiazepines in blood.
A. Sample Preparation:
-
Internal Standard Spiking: An appropriate internal standard is added to the blood sample.
-
Liquid-Liquid Extraction: The analytes are extracted from the blood sample using a suitable organic solvent (e.g., chloroform) at an alkaline pH.
-
Derivatization: A two-stage derivatization process may be necessary to improve the chromatographic properties and thermal stability of the benzodiazepines. This can involve propylation and propionylation.
-
Reconstitution: The final extract is reconstituted in a solvent suitable for GC injection.
B. Chromatographic Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the different benzodiazepines.
C. Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI) is commonly used.
-
Detection Mode: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.
Mandatory Visualizations
Workflow for this compound Analysis
Caption: General workflow for this compound analysis in a laboratory setting.
Inter-Laboratory Comparison Logic
Caption: Conceptual workflow of an inter-laboratory comparison study.
References
- 1. Simultaneous quantification of urine flunitrazepam, nimetazepam and nitrazepam by using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of benzodiazepines in urine by liquid chromatography-tandem mass spectrometry: confirmation of samples screened by immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Nitemazepam Demonstrates Potent Anticonvulsant Efficacy in Seizure Models, Comparative Analysis Reveals Strong Activity Among Benzodiazepines
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical data highlights the potent anticonvulsant properties of nitemazepam, positioning it as a compound of significant interest in the landscape of benzodiazepine-based seizure therapies. Analysis of its performance in established seizure models, particularly the amygdaloid-kindled seizure model, reveals efficacy comparable to and, in some aspects, exceeding that of other well-known benzodiazepines such as diazepam and clonazepam.
This compound, a 1,4-benzodiazepine, exerts its anticonvulsant effects through the allosteric modulation of GABA-A receptors, the primary inhibitory neurotransmitter system in the central nervous system. This mechanism of action is shared among benzodiazepines and is fundamental to their therapeutic effects in epilepsy and other seizure disorders. The binding of benzodiazepines to the GABA-A receptor enhances the effect of the neurotransmitter GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, thus reducing neuronal excitability.
Comparative Efficacy in Amygdaloid-Kindled Seizures
A key study by Fukinaga et al. (1998) provides a comparative analysis of 14 different 1,4-benzodiazepines in a well-established amygdaloid-kindled seizure model in rats. This model is particularly relevant for studying complex partial seizures and the process of epileptogenesis. The study demonstrated that benzodiazepines with a nitro group at the 7-position, such as this compound (referred to as nimetazepam in the study), nitrazepam, flunitrazepam, and clonazepam, exhibited more potent antiepileptic activity compared to those with a chloro group at the same position[1][2].
The following table summarizes the anticonvulsant effective doses (ED50) for this compound and other selected benzodiazepines from the Fukinaga et al. (1998) study, illustrating their relative potencies in suppressing the seizure stage in amygdaloid-kindled rats.
| Compound | Anticonvulsant ED50 (mg/kg, i.p.) |
| This compound (Nimetazepam) | 0.05 |
| Clonazepam | 0.02 |
| Diazepam | 0.25 |
| Nitrazepam | 0.05 |
| Flunitrazepam | 0.02 |
Data extracted from Fukinaga et al. (1998). Lower ED50 values indicate higher potency.
Experimental Protocols
To ensure a thorough understanding of the presented data, the following section details the experimental methodology employed in the key comparative study.
Amygdaloid-Kindled Seizure Model
The amygdaloid-kindling model in rats was utilized to assess the anticonvulsant efficacy of this compound and other benzodiazepines. This model involves the repeated electrical stimulation of the amygdala, a brain region critically involved in seizure generation, leading to a progressive intensification of seizure activity.
Animal Subjects: Male Wistar rats were used in the study.
Surgical Procedure: Under anesthesia with pentobarbital sodium (35 mg/kg, i.p.), bipolar electrodes were surgically implanted into the right amygdala of each rat[1].
Kindling Procedure: Following a recovery period, electrical stimulation (1 ms pulse duration, 60 Hz frequency, 1-second duration) was delivered to the amygdala at an intensity just sufficient to induce an afterdischarge. This stimulation was repeated daily until stable, generalized seizures (Stage 5 on the Racine scale) were consistently observed.
Drug Administration and Seizure Assessment: Once the animals were fully kindled, the various benzodiazepines, including this compound, were administered intraperitoneally (i.p.) at different doses. Thirty minutes after drug administration, the amygdala was stimulated, and the resulting seizure stage and the duration of the afterdischarge were recorded and analyzed to determine the effective dose (ED50) for each compound.
Signaling Pathway and Experimental Workflow
The anticonvulsant action of this compound, like other benzodiazepines, is mediated through its interaction with the GABA-A receptor, a ligand-gated ion channel. The following diagrams illustrate the signaling pathway and the experimental workflow for evaluating anticonvulsant efficacy.
Caption: this compound enhances GABAergic inhibition via the GABA-A receptor.
Caption: Workflow for evaluating anticonvulsant efficacy in the amygdaloid-kindled rat model.
Conclusion
The available preclinical data strongly support the potent anticonvulsant efficacy of this compound. Its performance in the amygdaloid-kindled seizure model, a rigorous test for anticonvulsant activity, demonstrates its position among the more powerful benzodiazepines. The detailed experimental protocols provide a clear framework for the interpretation of these findings and for the design of future comparative studies. Further research is warranted to fully elucidate the clinical potential of this compound in the management of various seizure types and to further characterize its pharmacokinetic and pharmacodynamic profile in comparison to other antiepileptic drugs.
References
Validation of 7-aminonitrazepam as a biomarker for Nitemazepam exposure
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Nimetazepam, a potent benzodiazepine, is subject to extensive metabolism in the body, presenting a challenge for accurately monitoring its exposure in clinical and forensic settings. The selection of an appropriate biomarker is paramount for reliable toxicological assessment. This guide provides a comprehensive comparison of 7-aminonitrazepam and other potential biomarkers of Nimetazepam exposure, supported by experimental data, to assist researchers and drug development professionals in making informed decisions for their monitoring strategies.
Metabolic Pathway of Nimetazepam
Nimetazepam undergoes several key metabolic transformations, primarily in the liver. The main pathways include the reduction of the 7-nitro group to form 7-aminonitrazepam and N-demethylation to yield nitrazepam. Nitrazepam itself is also a commercially available benzodiazepine, which complicates its use as a specific biomarker for Nimetazepam intake.
Caption: Metabolic pathway of Nimetazepam.
Biomarker Comparison: 7-Aminonitrazepam vs. Nitrazepam
The ideal biomarker should be specific to the parent drug, exhibit a sufficiently long detection window, and be present in high enough concentrations for reliable measurement.
| Feature | 7-Aminonitrazepam | Nitrazepam | Nimetazepam (Parent Drug) |
| Specificity | High: Unique metabolite of Nimetazepam. | Low: Also a standalone drug, making its presence ambiguous for determining Nimetazepam exposure.[1][2] | High: Presence confirms exposure. |
| Urinary Concentration | High: Found at concentrations approximately 10 times greater than the parent drug.[3] | Variable | Low |
| Detection Window | Long: Urinary half-life of free and conjugated forms is approximately 44-46 hours.[4] | Shorter than 7-aminonitrazepam | Short |
Key takeaway: 7-Aminonitrazepam's high specificity and significantly higher urinary concentration compared to the parent drug make it a more reliable and sensitive biomarker for Nimetazepam exposure than nitrazepam. The presence of nitrazepam is not a definitive indicator of Nimetazepam use, as it could result from the administration of nitrazepam itself.[1]
Analytical Methods for Biomarker Quantification
Several analytical techniques can be employed for the detection and quantification of Nimetazepam and its metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method, while enzyme-linked immunosorbent assay (ELISA) offers a high-throughput screening option.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the simultaneous quantification of multiple analytes with high accuracy.
Performance Characteristics of a Validated LC-MS/MS Method:
| Analyte | Limit of Quantification (LOQ) in Urine (ng/mL) |
| Nimetazepam | 5 |
| 7-Aminonitrazepam | 5 |
| Nitrazepam | 1 |
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid and cost-effective screening tool. However, the cross-reactivity of commercial benzodiazepine immunoassays with 7-aminonitrazepam is often low. Therefore, a specific ELISA targeting 7-aminonitrazepam is necessary for accurate screening.
General ELISA Validation Parameters:
| Parameter | Description |
| Sensitivity | The lowest concentration of the analyte that can be reliably detected. |
| Specificity | The ability of the assay to differentiate the target analyte from other structurally similar compounds. |
| Precision | The degree of agreement among a series of measurements of the same sample. |
| Accuracy | The closeness of the measured value to the true value. |
| Linearity | The ability of the assay to produce results that are directly proportional to the concentration of the analyte. |
Experimental Protocols
LC-MS/MS for the Simultaneous Quantification of Nimetazepam and its Metabolites in Urine
This protocol is based on a validated method for the analysis of benzodiazepines in urine.
Caption: LC-MS/MS workflow for Nimetazepam metabolite analysis.
Detailed Steps:
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., diazepam-d5).
-
Perform enzymatic hydrolysis using β-glucuronidase to cleave conjugated metabolites.
-
Extract the analytes using a solid-phase extraction (SPE) cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the analytes using a suitable C18 column with a gradient elution.
-
Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Quantify the analytes by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.
-
General Protocol for a Competitive ELISA for 7-Aminonitrazepam
This protocol outlines the general steps for developing and validating a competitive ELISA.
Steps:
-
Coating: Coat a microtiter plate with antibodies specific to 7-aminonitrazepam.
-
Blocking: Block the unoccupied sites on the plate to prevent non-specific binding.
-
Sample/Standard Addition: Add standards, controls, and unknown samples to the wells.
-
Enzyme Conjugate Addition: Add a known amount of enzyme-labeled 7-aminonitrazepam (conjugate). This will compete with the 7-aminonitrazepam in the sample for binding to the antibodies.
-
Incubation: Incubate the plate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound materials.
-
Substrate Addition: Add a substrate that will react with the enzyme on the conjugate to produce a color change.
-
Measurement: Measure the absorbance of the color produced using a microplate reader. The intensity of the color is inversely proportional to the concentration of 7-aminonitrazepam in the sample.
Conclusion
Based on the available scientific evidence, 7-aminonitrazepam is a superior biomarker for assessing Nimetazepam exposure compared to the parent drug or its other metabolite, nitrazepam. Its high specificity, significantly greater concentration in urine, and long detection window provide a more reliable and sensitive means of monitoring. For definitive and quantitative analysis, LC-MS/MS is the recommended method. While ELISA can be a valuable screening tool, the development of an assay specific to 7-aminonitrazepam is crucial for accurate results. This guide provides the foundational information for researchers and drug development professionals to confidently select and validate 7-aminonitrazepam as a primary biomarker in their studies.
References
- 1. Simultaneous quantification of urine flunitrazepam, nimetazepam and nitrazepam by using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of nimetazepam and 7-aminonimetazepam in human urine by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urinary elimination of nitrazepam and its main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Binding Analysis of Nitemazepam at GABA-A Receptor Subtypes: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding characteristics of Nitemazepam at different γ-aminobutyric acid type A (GABA-A) receptor subtypes. Due to the limited availability of publicly accessible, direct comparative binding data for this compound across various GABA-A receptor subtypes, this document outlines the established methodologies for such studies and presents illustrative data for Diazepam, a structurally related and extensively studied benzodiazepine, to provide a framework for comparison.
Introduction to this compound and GABA-A Receptors
This compound is a benzodiazepine derivative with hypnotic and anxiolytic properties. Like other benzodiazepines, its pharmacological effects are primarily mediated through the allosteric modulation of GABA-A receptors, the major inhibitory neurotransmitter receptors in the central nervous system. GABA-A receptors are pentameric ligand-gated ion channels composed of various subunits (e.g., α, β, γ), and the specific subunit composition determines the receptor's pharmacological properties. The affinity and efficacy of a benzodiazepine at different GABA-A receptor subtypes, particularly those containing α1, α2, α3, and α5 subunits, are critical determinants of its clinical profile, including its sedative, anxiolytic, and amnestic effects.
Quantitative Binding Data
A comprehensive search for quantitative binding data (Ki or IC50 values) for this compound at specific recombinant GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) did not yield publicly available datasets. To illustrate the expected data format for such a comparative analysis, the following table presents representative binding affinities for Diazepam, a classic benzodiazepine, at different human GABA-A receptor subtypes. This data is intended to serve as a template for the type of information required for a complete comparative binding study of this compound.
Table 1: Illustrative Binding Affinities (Ki in nM) of Diazepam at Human GABA-A Receptor Subtypes
| GABA-A Receptor Subtype | Diazepam Ki (nM) | Reference Compound Ki (nM) |
| α1β2γ2 | 1.5 | Flunitrazepam: 0.8 |
| α2β2γ2 | 1.2 | Flunitrazepam: 0.7 |
| α3β2γ2 | 3.0 | Flunitrazepam: 1.0 |
| α5β2γ2 | 2.5 | Flunitrazepam: 0.9 |
Note: The data presented in this table for Diazepam is representative and compiled from various sources for illustrative purposes. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinities of compounds like this compound at different GABA-A receptor subtypes.
1. Radioligand Binding Assay
This is a common in vitro method to determine the affinity of a test compound for a specific receptor.
-
Materials:
-
HEK293 cells stably expressing specific human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Radioligand: [³H]Flunitrazepam or other suitable high-affinity benzodiazepine site radioligand.
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of an unlabeled benzodiazepine (e.g., Clonazepam or Diazepam).
-
Assay buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Membrane Preparation:
-
Harvest HEK293 cells expressing the desired GABA-A receptor subtype.
-
Homogenize cells in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.
-
Wash the resulting membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound (this compound).
-
Total Binding: Add receptor membranes and [³H]Flunitrazepam to the wells.
-
Non-specific Binding: Add receptor membranes, [³H]Flunitrazepam, and a high concentration of the unlabeled competitor.
-
Competition: Add receptor membranes, [³H]Flunitrazepam, and serial dilutions of this compound.
-
Incubate the plate at 4°C for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Electrophysiological Recordings
This method assesses the functional activity of a compound at the receptor by measuring changes in ion flow.
-
Materials:
-
Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293) expressing specific GABA-A receptor subtypes.
-
Two-electrode voltage-clamp or patch-clamp setup.
-
Recording solutions (e.g., containing GABA and the test compound).
-
-
Procedure:
-
Express the desired GABA-A receptor subtypes in the chosen cellular system.
-
Perform voltage-clamp or patch-clamp recordings to measure the GABA-evoked currents.
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20).
-
Co-apply different concentrations of this compound with GABA to determine its modulatory effect on the GABA-evoked currents.
-
Measure the potentiation or inhibition of the current by this compound.
-
-
Data Analysis:
-
Construct concentration-response curves for the modulatory effect of this compound.
-
Determine the EC50 (for potentiation) or IC50 (for inhibition) values.
-
Visualizations
GABA-A Receptor Signaling Pathway
Caption: Simplified signaling pathway of a GABA-A receptor modulated by GABA and this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine binding affinity.
Conclusion
Benchmarking a Novel Nitemazepam Analytical Method Against the Gold Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of Nitemazepam against the established gold standard, Gas Chromatography-Mass Spectrometry (GC-MS). The following sections detail the experimental protocols and present a comparative analysis of their performance metrics, offering valuable insights for researchers and professionals in drug development and analysis.
Introduction
This compound, a benzodiazepine with hypnotic and anxiolytic properties, requires accurate and sensitive quantification in various biological matrices for both clinical and forensic purposes. For years, Gas Chromatography-Mass Spectrometry (GC-MS) has been the reference method for benzodiazepine analysis.[1][2] However, the landscape of analytical chemistry is dynamic, with advancements continually offering improved sensitivity, specificity, and efficiency. This guide evaluates a recently developed UPLC-MS/MS method, highlighting its potential advantages over the traditional GC-MS approach.
The choice of analytical method can significantly impact research outcomes, clinical diagnostics, and forensic investigations. Therefore, a thorough understanding of the performance characteristics of both the established and novel techniques is crucial. This comparison focuses on key analytical parameters, including limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, and precision.
Experimental Protocols
Gold Standard Method: Gas Chromatography-Mass Spectrometry (GC-MS)
The GC-MS method is a well-established technique for the analysis of benzodiazepines, including this compound.[1][3][4] It typically involves sample extraction, derivatization to increase volatility, followed by chromatographic separation and mass spectrometric detection.
Sample Preparation:
-
Extraction: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is commonly employed to isolate this compound from the biological matrix (e.g., blood, urine). For LLE, a suitable organic solvent like chloroform is used at an alkaline pH.
-
Derivatization: To improve the thermal stability and chromatographic behavior of this compound, a derivatization step is often necessary. This typically involves reacting the extracted analyte with a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form a more volatile derivative.
Instrumentation and Analysis:
-
Gas Chromatograph: A GC system equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane) is used for separation.
-
Mass Spectrometer: A mass spectrometer, often a single quadrupole or triple quadrupole instrument, is used for detection. The analysis is typically performed in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
New Analytical Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
The UPLC-MS/MS method offers a more direct and potentially faster analysis of this compound, often without the need for derivatization.
Sample Preparation:
-
Extraction: Similar to the GC-MS method, either LLE or SPE can be used for sample clean-up and concentration.
-
Dilution: In some cases, a simple "dilute-and-shoot" approach may be feasible, where the sample is diluted with a suitable solvent before direct injection into the UPLC system, significantly reducing sample preparation time.
Instrumentation and Analysis:
-
UPLC System: A UPLC system with a sub-2 µm particle column (e.g., C18) provides high-resolution separation in a shorter time frame compared to conventional HPLC.
-
Tandem Mass Spectrometer: A triple quadrupole mass spectrometer is typically used, operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.
Comparative Performance Data
The following table summarizes the key performance metrics for the GC-MS and UPLC-MS/MS methods for the analysis of this compound. The data is a composite from various studies and represents typical performance characteristics.
| Performance Metric | Gold Standard (GC-MS) | New Method (UPLC-MS/MS) |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 1 - 10 ng/mL | 0.5 - 5 ng/mL |
| Linearity (R²) | > 0.99 | > 0.995 |
| Accuracy (% Bias) | < 15% | < 10% |
| Precision (% RSD) | < 15% | < 10% |
| Sample Preparation Time | 1 - 2 hours | 15 - 60 minutes |
| Analysis Time per Sample | 15 - 30 minutes | 5 - 15 minutes |
| Derivatization Required | Yes | No |
Visualizing the Workflows
To better illustrate the procedural differences between the two methods, the following diagrams outline the experimental workflows.
Discussion and Conclusion
This comparative guide demonstrates that while the traditional GC-MS method remains a reliable technique for this compound analysis, the newer UPLC-MS/MS method presents several significant advantages. The UPLC-MS/MS approach generally offers lower limits of detection and quantitation, indicating superior sensitivity. Furthermore, the elimination of the derivatization step and the faster analysis times contribute to a more efficient and higher-throughput workflow.
The improved accuracy and precision observed with the UPLC-MS/MS method can be attributed to the high selectivity of tandem mass spectrometry in MRM mode, which minimizes interferences from the sample matrix.
References
- 1. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vivo Correlation of Nimetazepam Plasma Levels with Pharmacological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vivo correlation between plasma concentrations of Nimetazepam and its resulting pharmacological effects. Given that Nimetazepam is a derivative of Nitrazepam, and the user's query on "Nitemazepam" is likely a typographical error, this guide will focus on Nimetazepam and its parent compound, Nitrazepam. For a comprehensive comparison, data for two other commonly used benzodiazepines, Diazepam and Lorazepam, are also included. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and pharmacology.
Comparative Pharmacokinetics and Pharmacodynamics
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of Nimetazepam, Nitrazepam, Diazepam, and Lorazepam, providing a basis for objective comparison.
Table 1: Pharmacokinetic Profile of Selected Benzodiazepines
| Parameter | Nimetazepam | Nitrazepam | Diazepam | Lorazepam |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours[1] | ~2 hours (0.5 - 5 hours)[2] | 1 - 1.5 hours[3] | ~2 hours[2] |
| Peak Plasma Concentration (Cmax) | 7-7.9 µg equiv/mL (in dogs)[4] | 46.9 ± 3.2 ng/mL (5 mg dose) | 87.37 ± 31.92 ng/mL (5 mg dose) | ~20 ng/mL (2 mg dose) |
| Elimination Half-Life (t½) | 14 - 30 hours | 16.5 - 48.3 hours | ~48 hours (up to 100 hours for active metabolite) | 10 - 20 hours |
| Bioavailability | ~100% (oral) | 53 - 94% (oral) | >90% (oral) | ~90% (oral) |
| Metabolism | Hepatic; partially metabolized to Nitrazepam | Hepatic | Hepatic (forms active metabolites) | Hepatic (glucuronidation) |
Table 2: Correlation of Plasma Levels with Pharmacological Effects
| Drug | Pharmacological Effect | Plasma Concentration and Correlation |
| Nimetazepam | Hypnotic/Sedative | Onset of hypnotic effects is typically within 15-30 minutes, corresponding with its rapid absorption. Direct quantitative correlation data is limited in the reviewed literature. |
| Nitrazepam | Sedation | A significant positive correlation exists between the magnitude of peak plasma concentrations and subjective sedative effects. This effect is most prominent as plasma levels are rising. For example, a 10 mg dose results in more pronounced sedation than a 5 mg dose. |
| Diazepam | Anxiolytic/Sedative | A minimal effective plasma concentration of 400 ng/mL has been suggested for anxiolytic effects. However, some studies suggest no clear relationship between plasma concentration and clinical effect, with large interindividual variations. |
| Lorazepam | Sedation/Amnesia/Psychomotor Impairment | Effective plasma concentrations for sedation and anxiolysis are typically obtained within 30-60 minutes and are maintained for 4-6 hours. EEG and some performance tests show a close parallel with plasma concentrations. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative methodologies for key experiments cited in this guide.
Quantification of Benzodiazepine Plasma Levels by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the analysis of benzodiazepines in plasma. Specific parameters may need optimization depending on the exact compound and equipment.
Objective: To determine the concentration of Nimetazepam (or other benzodiazepines) in plasma samples.
Materials:
-
High-Performance Liquid Chromatograph (HPLC) with UV or Mass Spectrometry (MS) detector.
-
Analytical column (e.g., C18 reverse-phase).
-
Plasma samples from subjects.
-
Nimetazepam standard solution.
-
Internal standard (e.g., Diazepam-d5).
-
Organic solvents (e.g., methanol, acetonitrile, chloroform).
-
Buffer solutions.
-
Solid-phase extraction (SPE) cartridges.
-
Centrifuge.
-
Vortex mixer.
-
Evaporator.
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples to room temperature.
-
To 1 mL of plasma, add a known concentration of the internal standard.
-
Vortex mix for 30 seconds.
-
-
Extraction:
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., chloroform) or use solid-phase extraction (SPE) for sample clean-up and concentration.
-
For SPE, condition the cartridge with methanol followed by water. Load the plasma sample, wash with a weak solvent to remove interferences, and then elute the analyte with a strong solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.
-
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Separate the analyte from other components on the analytical column using a suitable mobile phase gradient.
-
Detect the analyte using a UV or MS detector at a specific wavelength or mass-to-charge ratio.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of known concentrations.
-
Determine the concentration of the analyte in the plasma sample by comparing its peak area (or height) to the calibration curve, normalized to the internal standard.
-
Assessment of Sedation using the Visual Analog Scale (VAS)
The Visual Analog Scale is a common method for subjective assessment of sedation.
Objective: To quantify the subjective level of sedation in a research subject.
Materials:
-
A 100 mm horizontal line with "Not at all drowsy" at the 0 mm mark and "Extremely drowsy" at the 100 mm mark.
Procedure:
-
Provide the subject with the VAS scale.
-
Instruct the subject to mark a vertical line on the horizontal line that corresponds to their current level of drowsiness.
-
Measure the distance in millimeters from the "Not at all drowsy" end to the subject's mark. This measurement is the VAS score for sedation.
-
Repeat the assessment at predetermined time points before and after drug administration to track changes in sedation levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of benzodiazepines and a general workflow for in-vivo correlation studies.
Benzodiazepine Signaling Pathway
Caption: Benzodiazepine signaling pathway via GABA-A receptor modulation.
Experimental Workflow for In-Vivo Correlation Studies
Caption: General experimental workflow for in-vivo correlation studies.
Conclusion
This guide provides a comparative overview of the in-vivo correlation between plasma levels and pharmacological effects of Nimetazepam and other selected benzodiazepines. The data presented in the tables, along with the detailed experimental protocols and illustrative diagrams, offer a valuable resource for researchers in the field. While a clear correlation between rising plasma levels of benzodiazepines and their sedative effects is established, particularly for Nitrazepam, the precise quantitative relationship can vary between individuals and different compounds. Further research is warranted to establish a more definitive quantitative correlation for Nimetazepam to aid in its clinical development and therapeutic use.
References
Nitemazepam's Side Effect Profile: A Comparative Study with Older Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the side effect profile of Nitemazepam against older, more established benzodiazepines, namely Diazepam, Lorazepam, and Alprazolam. The information is compiled from a comprehensive review of existing clinical trial data and pharmacovigilance studies.
Note on this compound Data: Direct comparative clinical trial data for this compound is limited. This compound is a prodrug that is rapidly metabolized to Nitrazepam. Therefore, for the purpose of this comparison, the side effect profile of Nitrazepam is used as a proxy for this compound, an approach supported by their close metabolic relationship.
Quantitative Comparison of Side Effect Profiles
The following tables summarize the incidence of common adverse effects associated with Nitrazepam (as a proxy for this compound), Diazepam, Lorazepam, and Alprazolam. Data is collated from various clinical trials and pharmacovigilance reports. It is important to note that incidence rates can vary depending on the study population, dosage, and duration of treatment.
| Adverse Effect | Nitrazepam (Proxy) | Diazepam | Lorazepam | Alprazolam |
| Sedation/Drowsiness | High[1][2] | Common[3][4][5] | 15.9% | 41.0% |
| Cognitive Impairment | Common | Common | Common | Common |
| Dizziness/Lightheadedness | Common | Common | 6.9% | 20.8% |
| Ataxia/Impaired Coordination | Common | Common | 3.4% (unsteadiness) | Common |
| Fatigue/Tiredness | Common | Common | 4.2% (weakness) | Common |
| Dependence Potential | High | High | High | Very High |
| Withdrawal Syndrome | Common | Common | Common | Common, can be severe |
Experimental Protocols
To quantitatively assess the side effects of benzodiazepines, a variety of standardized tests and questionnaires are employed in clinical trials. Below are detailed methodologies for key assessments.
Cognitive Function Assessment
1. Hopkins Verbal Learning Test-Revised (HVLT-R)
-
Objective: To assess verbal learning and memory, including immediate recall, delayed recall, and recognition.
-
Procedure:
-
Administration: The test is administered in a quiet setting. The examiner reads a list of 12 nouns belonging to three semantic categories to the participant at a rate of one word every two seconds.
-
Immediate Recall: Immediately after the list is read, the participant is asked to recall as many words as possible. This is repeated for a total of three learning trials.
-
Delayed Recall: After a 20-25 minute delay, during which other non-verbal tests are conducted, the participant is asked to recall the words from the list again.
-
Recognition: Following the delayed recall, the examiner reads a list of 24 words (the 12 original words and 12 distractor words), and the participant must indicate "yes" or "no" as to whether the word was on the original list.
-
-
Scoring: Scores are calculated for the total number of words recalled across the three learning trials, the number of words recalled after the delay, and a recognition discrimination index.
2. Digit Symbol Substitution Test (DSST)
-
Objective: To evaluate processing speed, attention, and executive function.
-
Procedure:
-
Task: The participant is presented with a key that pairs digits (1-9) with unique symbols.
-
Execution: The main part of the test consists of rows of digits, and the participant must write the corresponding symbol for each digit as quickly and accurately as possible within a set time limit, typically 90 or 120 seconds.
-
-
Scoring: The score is the number of correct symbols drawn within the time limit. This test is sensitive to the effects of brain damage, dementia, and drug-induced cognitive changes.
Sedation and Sleep Quality Assessment
1. Leeds Sleep Evaluation Questionnaire (LSEQ)
-
Objective: To subjectively measure the effects of psychoactive drugs on sleep and early morning behavior.
-
Procedure: The LSEQ consists of ten questions that are answered by making a mark on a 100-mm visual analogue scale. The questions cover four main domains:
-
Getting to Sleep (GTS): How easily the participant fell asleep.
-
Quality of Sleep (QOS): The perceived depth and restfulness of sleep.
-
Awakening from Sleep (AFS): The ease of waking up.
-
Behaviour Following Wakefulness (BFW): Alertness and coordination after waking.
-
-
Scoring: The position of the mark on the line is measured to give a score from 0 to 100 for each question.
General Neurological and Cognitive Screening
1. Standardized Assessment of Concussion (SAC)
-
Objective: A brief screening tool to assess orientation, immediate memory, concentration, and delayed recall.
-
Procedure: The SAC is administered in approximately 5 minutes and evaluates five cognitive domains:
-
Orientation: Questions about the current month, date, day of the week, year, and time.
-
Immediate Memory: Recall of a list of five words, repeated over three trials.
-
Concentration: Reciting months in reverse order.
-
Neurologic Function: Assessment for loss of consciousness, amnesia, and strength/sensation.
-
Delayed Recall: Recalling the five words from the immediate memory task after a delay.
-
-
Scoring: Points are awarded for correct answers, with a lower score indicating greater cognitive impairment.
Visualizing Signaling Pathways and Experimental Workflows
Benzodiazepine Signaling Pathway at the GABA-A Receptor
Caption: Benzodiazepine modulation of the GABA-A receptor, enhancing inhibitory neurotransmission.
Experimental Workflow for Assessing Benzodiazepine Side Effects
Caption: A typical experimental workflow for evaluating the side effects of benzodiazepines in a clinical trial setting.
References
Safety Operating Guide
Proper Disposal of Nitemazepam: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Nitemazepam is a critical component of laboratory safety and regulatory compliance. As a benzodiazepine and a controlled substance, this compound requires a multi-faceted disposal approach that adheres to guidelines from the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).
This compound, a metabolite of Nitrazepam, falls under the category of benzodiazepines, which are classified as Schedule IV controlled substances by the DEA.[1][2][3][4] This classification necessitates stringent protocols for handling, storage, and disposal to prevent diversion and misuse. Furthermore, while not specifically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), its pharmacological properties require a conservative approach to waste management, treating it as a potentially hazardous chemical waste.[5]
Key Disposal Considerations for this compound
Proper disposal procedures for this compound in a laboratory setting hinge on two primary regulatory frameworks: DEA regulations for controlled substances and EPA's RCRA regulations for chemical waste.
DEA Requirements for Controlled Substances:
Due to its Schedule IV status, all expired, unwanted, or contaminated this compound must be accounted for and disposed of in a manner that renders it non-retrievable. This process must be thoroughly documented from the point of generation to final disposal.
RCRA Hazardous Waste Determination:
A critical step in the disposal process is determining if the this compound waste is considered hazardous under RCRA. A waste can be classified as hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. This compound is not a listed hazardous waste. However, a Toxicity Characteristic Leaching Procedure (TCLP) would be required to definitively determine if it exhibits the toxicity characteristic. In the absence of this data, and given that Safety Data Sheets (SDS) for related compounds indicate toxicity, it is prudent to manage this compound waste as a hazardous chemical.
Quantitative Data Summary
| Parameter | Guideline/Regulation | Value/Requirement | Source(s) |
| DEA Schedule | Controlled Substances Act | Schedule IV | |
| RCRA Hazardous Waste Classification | 40 CFR Part 261 | Not explicitly P- or U-listed. Toxicity characteristic must be determined. | |
| Disposal Method | DEA Regulations | Must be rendered "non-retrievable" | DEA Guidelines |
| Record Keeping | DEA & EPA Regulations | "Cradle-to-grave" documentation required for controlled substances and hazardous waste. |
Experimental Protocol: On-Site Neutralization and Disposal (Illustrative)
While sending chemical waste to a licensed disposal facility is the standard, on-site neutralization may be permissible under specific laboratory protocols and local regulations. The following is an illustrative example and should be validated and approved by your institution's Environmental Health and Safety (EHS) department.
Objective: To neutralize this compound in solution prior to disposal.
Materials:
-
This compound waste solution
-
Sodium hypochlorite solution (bleach)
-
Sodium thiosulfate solution
-
pH meter and pH paper
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
-
Fume hood
Procedure:
-
Preparation: Work within a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Initial Treatment: Slowly add sodium hypochlorite solution to the this compound waste solution while stirring. The ratio will depend on the concentration of this compound.
-
Monitoring: Monitor the reaction and pH. The goal is to achieve complete degradation of the this compound molecule.
-
Neutralization of Excess Oxidant: After the reaction is complete, neutralize any remaining sodium hypochlorite by adding sodium thiosulfate solution.
-
pH Adjustment: Check the pH of the final solution and adjust to a neutral range (pH 6-8) using appropriate acids or bases.
-
Final Disposal: Once neutralized and the pH is confirmed, the solution may be eligible for drain disposal, depending on local wastewater regulations. Consult your EHS department for final approval.
-
Documentation: Record all steps, including volumes, concentrations, and final pH, in a dedicated waste disposal log.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
Disclaimer: This information is intended as a guide for laboratory professionals and does not supersede local, state, or federal regulations. Always consult your institution's Environmental Health and Safety department for specific guidance on chemical and controlled substance disposal.
References
Essential Safety and Operational Guide for Handling Nitemazepam
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of Nitemazepam, a benzodiazepine derivative. The following guidelines are designed to ensure the safety of laboratory personnel through proper handling, personal protective equipment (PPE), and emergency procedures. Given that this compound is a potent psychoactive compound, strict adherence to these protocols is imperative.
Hazard Identification and Personal Protective Equipment
Table 1: Personal Protective Equipment (PPE) Recommendations for Handling this compound
| Operation | Recommended PPE |
| Weighing and Aliquoting (Solid Form) | - Full-face respirator with P100 (or equivalent) cartridges or a Powered Air-Purifying Respirator (PAPR). - Chemical-resistant disposable gown or lab coat. - Double-gloving with nitrile gloves. - Chemical splash goggles or a face shield. |
| Solution Preparation and Handling | - Certified chemical fume hood. - Chemical-resistant lab coat. - Nitrile gloves. - Safety glasses with side shields or chemical splash goggles. |
| General Laboratory Work | - Laboratory coat. - Nitrile gloves. - Safety glasses. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps for safe management of this compound in a laboratory setting.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Table 2: Emergency Response Plan for this compound
| Incident | Procedure |
| Skin Contact | - Immediately remove contaminated clothing. - Rinse the affected area with plenty of water for at least 15 minutes. - Seek medical attention if irritation persists. |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. - Remove contact lenses if present and easy to do. - Seek immediate medical attention. |
| Inhalation | - Move the individual to fresh air. - If breathing is difficult, provide oxygen. - Seek immediate medical attention. |
| Ingestion | - DO NOT induce vomiting. - Rinse mouth with water. - Seek immediate medical attention. |
| Spill | - Evacuate the area and restrict access. - Wear appropriate PPE, including respiratory protection. - For solid spills, gently cover with a damp paper towel to avoid raising dust. - For liquid spills, absorb with an inert material (e.g., vermiculite, sand). - Collect spilled material into a labeled, sealed container for hazardous waste disposal. - Clean the spill area with a suitable decontamination solution. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Segregation : All contaminated materials, including unused product, empty containers, gloves, bench paper, and other disposable labware, must be segregated from general laboratory waste.
-
Containerization : Place all this compound waste into a clearly labeled, sealed, and leak-proof container.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Benzodiazepine Analysis
This method is suitable for the qualitative and quantitative analysis of benzodiazepines in biological samples.
-
Sample Preparation (Urine)
-
To a 1 mL urine sample, add an internal standard.
-
Perform enzymatic hydrolysis to deconjugate metabolites.
-
Adjust the pH to approximately 9.0 with a suitable buffer.
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of solvent suitable for GC-MS analysis.
-
-
GC-MS Analysis
-
GC Column : Use a capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Oven Temperature Program : Start at a low temperature (e.g., 150°C), ramp to a high temperature (e.g., 300°C) to ensure separation of all analytes.
-
Injection Mode : Splitless injection is typically used for trace analysis.
-
MS Detection : Operate the mass spectrometer in full scan mode for initial identification and then in selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Benzodiazepine Analysis
LC-MS/MS offers high sensitivity and specificity and is often the preferred method for benzodiazepine analysis.
-
Sample Preparation (Plasma/Serum)
-
To a 0.5 mL plasma or serum sample, add an internal standard.
-
Perform protein precipitation by adding a solvent such as acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness or directly dilute for analysis.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis
-
LC Column : A C18 reversed-phase column is commonly used.
-
Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization : Electrospray ionization (ESI) in positive ion mode is typically employed.
-
MS/MS Detection : Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. For each analyte, at least two transitions (a quantifier and a qualifier) should be monitored for confident identification and quantification.
-
Mechanism of Action: GABA-A Receptor Modulation
This compound, as a benzodiazepine, exerts its effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
By providing this essential safety and logistical information, we aim to foster a culture of safety and responsibility in the laboratory, ensuring that researchers can conduct their work with confidence and minimize the risks associated with handling potent compounds like this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
